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2-(Morpholin-4-yl)aniline dihydrochloride Documentation Hub

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  • Product: 2-(Morpholin-4-yl)aniline dihydrochloride
  • CAS: 1461705-16-7

Core Science & Biosynthesis

Foundational

2-(Morpholin-4-yl)aniline dihydrochloride molecular weight

An In-Depth Technical Guide to 2-(Morpholin-4-yl)aniline Dihydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Morpholin-4-yl)aniline dihydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Morpholin-4-yl)aniline Dihydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Morpholin-4-yl)aniline dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Chemical Identity

2-(Morpholin-4-yl)aniline, also known as 2-morpholinoaniline, is an organic compound featuring an aniline ring substituted with a morpholine moiety at the ortho position[1][2]. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms—the primary amine of the aniline and the tertiary amine of the morpholine ring—by two equivalents of hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

The core structure of 2-(morpholin-4-yl)aniline serves as a valuable scaffold in medicinal chemistry. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, while the aniline group provides a reactive handle for further chemical modifications[3][4]. Derivatives of this compound have been explored for their potential as central nervous system (CNS) active agents and in the development of novel therapeutics[5].

Physicochemical Properties

The physicochemical properties of 2-(Morpholin-4-yl)aniline dihydrochloride are crucial for its handling, storage, and application in chemical synthesis and biological assays.

PropertyValueSource(s)
Molecular Formula C10H16Cl2N2O[6]
Molecular Weight 251.15 g/mol [6]
Appearance Pale cream to brown or pale purple to gray crystalline powder or lumps[7]
Melting Point (free base) 95-101 °C[8]
Solubility Soluble in polar solvents[2]
Chemical Structure:

The chemical structure of 2-(Morpholin-4-yl)aniline dihydrochloride is depicted below. The positive charges on the nitrogen atoms indicate the sites of protonation.

Caption: Structure of 2-(Morpholin-4-yl)aniline Dihydrochloride

Synthesis and Mechanistic Insights

The synthesis of 2-(morpholin-4-yl)aniline derivatives typically involves the nucleophilic substitution of a leaving group on a benzene ring by morpholine. A common synthetic route starts with 2-chloronitrobenzene, which undergoes nucleophilic aromatic substitution with morpholine. The resulting nitro compound is then reduced to the corresponding aniline. The dihydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.

Illustrative Synthetic Workflow:

G start 2-Chloronitrobenzene + Morpholine step1 Nucleophilic Aromatic Substitution start->step1 intermediate 2-(Morpholin-4-yl)nitrobenzene step1->intermediate step2 Reduction (e.g., H2/Pd-C) intermediate->step2 product_free_base 2-(Morpholin-4-yl)aniline (Free Base) step2->product_free_base step3 Acidification (2 eq. HCl) product_free_base->step3 final_product 2-(Morpholin-4-yl)aniline Dihydrochloride step3->final_product

Caption: General synthetic workflow for 2-(Morpholin-4-yl)aniline Dihydrochloride.

Detailed Experimental Protocol (Illustrative):

Step 1: Synthesis of 2-(Morpholin-4-yl)nitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronitrobenzene (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as ethanol.

  • Add a base, for example, potassium carbonate (1.5 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction to 2-(Morpholin-4-yl)aniline

  • Dissolve the purified 2-(morpholin-4-yl)nitrobenzene (1 equivalent) in a suitable solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-(morpholin-4-yl)aniline.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the 2-(morpholin-4-yl)aniline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (2 equivalents) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The 2-(morpholin-4-yl)aniline scaffold is a key building block in the synthesis of a variety of biologically active molecules.

  • Anticancer Agents: Numerous quinoline derivatives incorporating the 2-morpholino-4-anilino moiety have been synthesized and evaluated for their anticancer properties[3][4]. These compounds have shown potent activity against various cancer cell lines, such as HepG2, by inducing cell cycle arrest[3][4]. The morpholine group is often introduced to enhance the solubility and pharmacokinetic profile of the potential drug candidates.

  • CNS Active Agents: Derivatives of 4-morpholinoaniline have been investigated for their activity within the central nervous system[5]. The morpholine heterocycle is a common feature in many CNS drugs due to its ability to cross the blood-brain barrier.

  • Kinase Inhibitors: The aniline portion of the molecule provides a convenient point for the attachment of various pharmacophores that can interact with the active sites of kinases, a class of enzymes often targeted in cancer therapy[3].

Safety, Handling, and Storage

Proper handling and storage of 2-(Morpholin-4-yl)aniline dihydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[9].

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[9][10].

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[9].

    • Do not eat, drink, or smoke when using this product[10].

    • Wash hands thoroughly after handling[9].

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place[9].

    • Keep away from incompatible materials such as strong oxidizing agents[10].

    • The compound may be light-sensitive, so it should be stored in a dark place.

Conclusion

2-(Morpholin-4-yl)aniline dihydrochloride is a chemical compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • 2524-67-6|4-Morpholinoaniline|BLD Pharm. (n.d.). BLD Pharm.
  • 2-Morpholinoaniline | C10H14N2O | CID 735756. (n.d.). PubChem - NIH.
  • Safety d
  • 4-(morpholin-4-yl)aniline dihydrochloride | Molport-003-792-475 | Novel. (n.d.). Molport.
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.
  • 2,5-diethoxy-4-(morpholin-4-yl)aniline dihydrochloride. (n.d.). Sigma-Aldrich.
  • 2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)aniline. (n.d.). Fluorochem.
  • 2-Morpholinoaniline 97 5585-33-1. (n.d.). Sigma-Aldrich.
  • 2-[(MORPHOLIN-4-YL)METHYL]ANILINE | CAS 95539-61-0. (n.d.). Chemical Register.
  • 3-[(Morpholin-4-yl)sulphonyl]aniline. (n.d.). CymitQuimica.
  • CAS 95539-61-0 | 2-(Morpholin-4-ylmethyl)aniline. (n.d.). Synblock.
  • Preparation of morpholine derivatives. (n.d.).
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • 2-(4-Morpholinyl)aniline, 98% 25 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). PMC.
  • 2-(4-Morpholinyl)aniline, 98% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • CAS 5585-33-1: 2-(4-Morpholino)aniline. (n.d.). CymitQuimica.
  • 4-Morpholinoaniline | 2524-67-6. (2026, January 13). ChemicalBook.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 4).
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.).
  • 200711-87-1|4-Morpholinoaniline hydrochloride|BLD Pharm. (n.d.). BLD Pharm.

Sources

Exploratory

Structure Elucidation of 2-(Morpholin-4-yl)aniline Dihydrochloride

Executive Summary This technical guide outlines the comprehensive structural elucidation and characterization of 2-(Morpholin-4-yl)aniline dihydrochloride . This compound serves as a critical scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive structural elucidation and characterization of 2-(Morpholin-4-yl)aniline dihydrochloride . This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting EGFR or MET pathways) where the ortho-morpholine moiety provides specific steric and solubility properties.

The guide moves beyond basic identification, providing a causal analysis of the synthetic route to predict impurities, a self-validating NMR strategy to confirm regiochemistry (ortho vs. para), and a quantitative protocol to verify the dihydrochloride salt stoichiometry.

Chemical Identity & Theoretical Framework[2]

Compound Profile[2][3][4]
  • IUPAC Name: 2-(Morpholin-4-yl)aniline dihydrochloride[1][2]

  • Parent Free Base CAS: 5585-33-1[1][2]

  • Molecular Formula: C₁₀H₁₆Cl₂N₂O (Salt) / C₁₀H₁₄N₂O (Base)[1]

  • Molecular Weight: 251.15 g/mol (Salt) / 178.23 g/mol (Base)[1]

  • Key Functional Groups: Primary aromatic amine (aniline), tertiary aliphatic amine (morpholine), ether.[2]

pKa and Salt Formation Logic

Understanding the acid-base profile is prerequisite to elucidation.[1][2]

  • Morpholine Nitrogen (N4): pKa ~8.[2]36. This is the most basic site and will protonate first.[2]

  • Aniline Nitrogen: pKa ~4.[2]6. Significantly less basic due to resonance delocalization into the phenyl ring.[2]

  • Dihydrochloride Implication: The "dihydrochloride" designation implies a stoichiometry where both nitrogen centers are protonated, or the lattice contains excess HCl.[2] In solution (pH < 2), both sites are protonated.[2] In solid state, this form is often hygroscopic and requires specific handling during weighing.[2]

Synthetic Route & Impurity Profiling

To validate the structure, one must understand the genesis of the molecule. The standard synthesis involves Nucleophilic Aromatic Substitution (


) followed by reduction.[2]
Reaction Pathway[1][2][5][6]
  • Step 1 (

    
    ): 2-Fluoronitrobenzene reacts with morpholine (base/solvent) to form 2-(Morpholin-4-yl)nitrobenzene.[1][2]
    
  • Step 2 (Reduction): Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the 2-(Morpholin-4-yl)aniline.[1][2]

  • Step 3 (Salt Formation): Treatment with anhydrous HCl in diethyl ether/dioxane.[2]

Impurity Markers
  • Regioisomers: If the starting material contained 4-fluoronitrobenzene, the para-isomer will be present.[1][2]

  • Incomplete Reduction: Presence of 2-(Morpholin-4-yl)nitrobenzene (distinct yellow color, unique NMR signals).[1][2]

  • De-halogenation: If H₂/Pd is used aggressively, the morpholine ring could be cleaved or the aromatic ring hydrogenated.[2]

SynthesisPath SM 2-Fluoronitrobenzene (Starting Material) Inter 2-(Morpholin-4-yl) nitrobenzene SM->Inter + Morpholine (SnAr, 100°C) Imp2 Impurity: Para-isomer SM->Imp2 Contaminated SM Product 2-(Morpholin-4-yl) aniline (Free Base) Inter->Product H2, Pd/C (Reduction) Imp1 Impurity: Unreacted Nitro Inter->Imp1 Incomplete Red. Salt Target: Dihydrochloride Salt Product->Salt + 2.2 eq HCl (Salt Formation)

Figure 1: Synthetic pathway and potential impurity origins.

Spectroscopic Elucidation Strategy

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Target Signal:

    
    
    
    
    
    .
  • Salt Confirmation: In negative mode (ESI-), look for chloride clusters

    
     at 
    
    
    
    with a 3:1 isotopic ratio.[1][2]
NMR Spectroscopy (The Gold Standard)

Solvent Selection: Use DMSO-d₆ for the salt form.[2]

  • Why? D₂O exchanges the ammonium protons (

    
     and 
    
    
    
    ), making them invisible.[2] DMSO-d₆ preserves these signals, allowing confirmation of the salt state.[1][2]
1H NMR Assignment Logic (400 MHz, DMSO-d₆):
RegionChemical Shift (δ)MultiplicityIntegralAssignmentStructural Insight
Ammonium 9.0 - 10.5 ppmBroad Singlet1-2HMorpholine

Confirms protonation of tertiary amine.[1][2]
Anilinium 5.0 - 8.0 ppmBroad3HAniline

Broad due to exchange; confirms salt.[1][2]
Aromatic 7.3 - 7.5 ppmDoublet/Multiplet1HAr-H3 or H6Ortho coupling indicates 1,2-substitution.[1][2]
Aromatic 7.1 - 7.3 ppmMultiplet1HAr-H4/H5
Aromatic 6.9 - 7.1 ppmMultiplet2HAr-H4/H5
Aliphatic 3.8 - 4.0 ppmTriplet (br)4HMorpholine

Deshielded by O and N+.[1][2]
Aliphatic 3.0 - 3.4 ppmTriplet (br)4HMorpholine

Deshielded vs free base (~2.9 ppm) due to + charge.[1][2]
Distinguishing Regioisomers (Ortho vs. Para):

The critical challenge is proving the morpholine is at the 2-position, not the 4-position.[1]

  • 1D Pattern: Para-substitution yields a symmetric AA'BB' aromatic system (two doublets).[1][2] Ortho-substitution yields an ABCD system (four distinct environments, complex splitting).[1][2]

  • 2D NOESY: In the ortho isomer, the morpholine

    
     protons will show a Through-Space correlation (NOE) to the aniline 
    
    
    
    (or
    
    
    ) protons.[1] This is impossible in the para isomer.[2]

NMRLogic Start Unknown Isomer AromRegion Analyze Aromatic Region (6.5 - 7.5 ppm) Start->AromRegion Sym Symmetric AA'BB' (2 Doublets) AromRegion->Sym Pattern? Asym Complex ABCD (Multiplets) AromRegion->Asym Pattern? Para Para-isomer (Incorrect) Sym->Para Ortho Ortho-isomer (Target) Asym->Ortho Likely NOESY Run NOESY/ROESY Ortho->NOESY Confirm Corr NOE: Morpholine CH2 <-> Aniline NH NOESY->Corr Observed? Corr->Ortho Definitive Proof

Figure 2: NMR Decision Tree for Regioisomer Confirmation.

Salt Form Characterization (Stoichiometry)

Proving the compound is a dihydrochloride (2HCl) and not a monohydrochloride (1HCl) is critical for potency calculations.

Potentiometric Titration (Silver Nitrate)

This is the definitive method for halide quantification.[2]

  • Principle:

    
    [1][2]
    
  • Protocol: Dissolve sample in dilute

    
    . Titrate with standardized 0.1 M 
    
    
    
    using a silver electrode.[2][3]
  • Calculation:

    
    
    
    • Theoretical Cl for 2HCl: ~28.2%[1][2]

    • Theoretical Cl for 1HCl: ~16.5%[1][2]

Ion Chromatography (IC)
  • Column: Anion exchange (e.g., Dionex IonPac AS11).[2]

  • Mobile Phase: KOH gradient.[2]

  • Detection: Conductivity.

  • Result: precise molar ratio of Chloride to the organic cation.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR
  • Preparation: Weigh 10 mg of the salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Ensure complete dissolution (sonicate if necessary).[2]

  • Acquisition:

    • Run 1H (16 scans, d1=2s) to integrate protons.

    • Run COSY to map scalar couplings (identifying the spin system of the aromatic ring).[2]

    • Run HSQC to assign carbons to protons (verifying the morpholine carbons).[2]

  • Analysis: Verify the aromatic region integrates to 4 protons and shows ABCD complexity. Verify aliphatic region integrates to 8 protons.

Protocol B: Chloride Content Determination (Mohr Method adaptation)

Note: Potentiometric is preferred, but this colorimetric method works for rapid checks.[1]

  • Reagents: 0.1M

    
    , 5% 
    
    
    
    (indicator),
    
    
    .[2]
  • Procedure:

    • Dissolve 100 mg of sample in 50 mL distilled water.

    • Neutralize with small amount of

      
       (pH ~7-8) because Mohr method requires neutral pH (acid dissolves the silver chromate endpoint).[1]
      
    • Add 1 mL indicator (solution turns yellow).[2][4]

    • Titrate with

      
       with vigorous swirling.[2]
      
    • Endpoint: First permanent appearance of a red-brown precipitate (

      
      ).[1][2]
      
  • Validation: Compare result against theoretical 28.2% Cl w/w.

References

  • PubChem. 2-Morpholinoaniline Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Hach. Determination of Salt (Chloride) by Silver Nitrate Titration. Application Note. Available at: [Link]

  • Reich, H.J. Structure Determination Using NMR.[2] University of Wisconsin-Madison.[1][2] (General reference for ABCD aromatic systems). Available at: [Link]

Sources

Foundational

Technical Monograph: 2-(Morpholin-4-yl)aniline Dihydrochloride

The following is an in-depth technical guide on the physical appearance and characterization of 2-(Morpholin-4-yl)aniline dihydrochloride . [1] Executive Summary & Chemical Identity 2-(Morpholin-4-yl)aniline dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical appearance and characterization of 2-(Morpholin-4-yl)aniline dihydrochloride .

[1]

Executive Summary & Chemical Identity

2-(Morpholin-4-yl)aniline dihydrochloride is a substituted aniline derivative utilized primarily as a building block in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. While the free base is commercially common, the dihydrochloride salt is often generated in situ or isolated to improve water solubility and stability against oxidation.

This guide defines the physical standards for the dihydrochloride salt, distinguishing it from its free base and degradation products to ensure experimental reproducibility.

Chemical Identification Data
ParameterDetail
Systematic Name 2-(Morpholin-4-yl)aniline dihydrochloride
Synonyms 4-(2-Aminophenyl)morpholine 2HCl; o-Morpholinoaniline dihydrochloride
Parent CAS (Free Base) 5585-33-1 (Note: Specific salt CAS is rarely indexed; refer to parent)
Molecular Formula C₁₀H₁₄N₂O[1][2][3][4][5] · 2HCl
Molecular Weight 251.15 g/mol (Salt) vs. 178.23 g/mol (Free Base)
Structural Motif Ortho-substituted aniline ring fused with a saturated morpholine heterocycle

Physical Appearance & Macroscopic Analysis[1][8]

Standard Appearance (High Purity)

In its pure, freshly isolated form, 2-(Morpholin-4-yl)aniline dihydrochloride appears as a white to off-white crystalline powder .

  • Color: White, Pale Cream, or Light Beige.

  • Texture: Fine crystalline powder; tends to clump due to hygroscopicity.

  • Odor: Faint, characteristic amine-like odor (less pungent than the free base due to protonation).

Deviations & Impurity Indicators

The appearance of this compound is a sensitive indicator of its chemical integrity. Researchers must reject or repurify batches exhibiting significant color deviation.

AppearanceStatusCause / Mechanism
White / Pale Cream Pass High purity (>98%); minimal oxidation.
Pink / Reddish Tint Caution Early-stage surface oxidation of the aniline moiety.
Brown / Dark Purple Fail Significant oxidation; formation of quinoid degradation products.
Wet / Clumped Fail Hygroscopic moisture absorption; hydrolysis risk.
The Mechanism of Color Change

Anilines are electron-rich and prone to oxidation. The ortho-morpholine group donates electron density into the ring, making the aniline nitrogen susceptible to radical formation and subsequent polymerization into colored species (e.g., azo compounds or quinone imines).

OxidationPathway Figure 1: Mechanism of Oxidative Discoloration Salt Dihydrochloride Salt (White/Stable) FreeBase Free Base Equilibrium (Trace amounts) Salt->FreeBase Moisture/Hydrolysis Radical Radical Cation (Reactive Intermediate) FreeBase->Radical O₂ / Light Quinoid Quinoid/Polymer (Brown/Purple) Radical->Quinoid Polymerization

Figure 1: The salt form is kinetically stable, but exposure to moisture can liberate trace free base, initiating the oxidative cascade that leads to browning.

Microscopic & Structural Characterization[1]

Crystal Habit

Under polarized light microscopy (PLM), the dihydrochloride salt typically exhibits acicular (needle-like) or prismatic crystal habits. This contrasts with the free base, which often forms larger, waxy plates.

  • Birefringence: Moderate to strong.

  • Agglomeration: Crystals often form radial aggregates due to rapid precipitation during acidification.

Solubility Profile

The physical behavior in solution is distinct from the free base.

  • Water: Highly soluble (>50 mg/mL). Dissolution is exothermic.

  • DMSO: Soluble.

  • Diethyl Ether: Insoluble (used for precipitation/isolation).

  • Dichloromethane: Poorly soluble (unlike the free base).

Synthesis & Isolation Protocol (Standardization)

Since the dihydrochloride is often prepared freshly to ensure purity, the following protocol serves as a standard for generating the reference material.

Step-by-Step Isolation Workflow
  • Dissolution: Dissolve 1.0 eq of 2-(Morpholin-4-yl)aniline (Free Base) in anhydrous Ethanol or Methanol (5 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 2.5 eq of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Observation: The solution may initially darken slightly, then lighten as protonation stabilizes the amine.

  • Precipitation: Slowly add Diethyl Ether (10 mL/g) with vigorous stirring.

    • Target Appearance: A white precipitate should form immediately.

  • Filtration: Filter under inert gas (Nitrogen/Argon) to prevent oxidation during drying.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

    • Final QC: Product must be a free-flowing white powder.

SynthesisProtocol Figure 2: Salt Formation & Isolation Workflow Step1 Dissolve Free Base (Ethanol/MeOH) Step2 Add Excess HCl (Cool to 0°C) Step1->Step2 Step3 Induce Precipitation (Add Et₂O) Step2->Step3 Step4 Filtration under N₂ Step3->Step4 Step5 Vacuum Dry Step4->Step5 QC QC Check: White Powder? Step5->QC

Figure 2: Critical path for isolating high-purity dihydrochloride salt.

Handling & Storage Requirements

To maintain the "White/Off-White" physical specification, strict storage controls are required.

  • Hygroscopicity: The dihydrochloride is hygroscopic.[3] Absorption of water lowers the melting point and accelerates oxidation.

  • Storage Conditions:

    • Temperature: -20°C (Long term) or 2-8°C (Active use).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass vials (light protection is critical).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735756, 2-Morpholinoaniline. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Morpholines and Aniline Derivatives. Retrieved from [Link]

Sources

Exploratory

2-(Morpholin-4-yl)aniline dihydrochloride solubility data

Technical Guide: Solubility Profile and Handling of 2-(Morpholin-4-yl)aniline Dihydrochloride Executive Summary & Chemical Identity 2-(Morpholin-4-yl)aniline dihydrochloride is a critical building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 2-(Morpholin-4-yl)aniline Dihydrochloride

Executive Summary & Chemical Identity

2-(Morpholin-4-yl)aniline dihydrochloride is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents.[1][2][3] Its ortho-substitution pattern introduces steric constraints distinct from its para-isomer (4-morpholinoaniline), influencing both its solubility and reactivity.[1][2][3]

This guide addresses a common challenge in the field: while the free base (CAS 5585-33-1) is commercially ubiquitous, the dihydrochloride salt is often prepared in situ or custom-ordered to improve aqueous solubility for biological assays.[1][2][3]

Property Data / Specification
Compound Name 2-(Morpholin-4-yl)aniline dihydrochloride
Synonyms 2-Morpholinoaniline 2HCl; 2-(4-Morpholinyl)benzenamine dihydrochloride
Parent Free Base CAS 5585-33-1 (Note: Specific CAS for 2HCl salt is often vendor-specific or unassigned)
Molecular Formula C₁₀H₁₄N₂O[1][2][4][5][6] · 2HCl
Molecular Weight ~251.15 g/mol (Salt) vs. 178.23 g/mol (Base)
Appearance Off-white to pale purple crystalline powder (Darkens upon oxidation)

Physicochemical Profile & Solubility Data

The solubility of this compound is dictated by the ionization state of its two basic centers: the morpholine nitrogen (pKa ~8.[3]3) and the aniline nitrogen (pKa ~4.0).[3]

Solubility Data Table

Note: Values below are derived from application data for the dihydrochloride salt form. Free base data is provided for contrast.

Solvent Solubility (2HCl Salt) Solubility (Free Base) Application Context
Water (pH < 5) High (> 50 mg/mL) Insoluble (< 0.1 mg/mL)Preferred for aqueous stock prep.[1][2]
PBS (pH 7.4) Moderate (~10-20 mg/mL)*InsolubleRisk of free base precipitation if pH > pKa.[1][2]
DMSO High (> 100 mg/mL) SolubleIdeal for cryo-storage of stocks.[1][2]
Ethanol ModerateSolubleUseful for intermediate dilutions.[1]
Chloroform InsolubleSolubleUsed for extraction/purification of the base.[1][2]

Critical Insight: The dihydrochloride salt is highly hygroscopic.[1][2] Exposure to air will cause the solid to clump and degrade.[1] Always handle in a desiccated environment or under inert gas (Nitrogen/Argon).[3]

Solubility Equilibrium & pH Sensitivity

The following diagram illustrates the pH-dependent solubility shift, a common failure point in assay preparation.

SolubilityEquilibrium Salt Dihydrochloride Salt (Fully Protonated) Highly Water Soluble Mono Monohydrochloride (Morpholine Protonated) Moderate Solubility Salt->Mono pH > 4.0 (Aniline deprotonates) Mono->Salt Add excess HCl Base Free Base (Neutral) Water Insoluble / Precipitate Mono->Base pH > 8.3 (Morpholine deprotonates) Base->Mono Add HCl

Figure 1: pH-dependent ionization states. Dissolving the 2HCl salt in a high-pH buffer (e.g., pH 8.0 Tris) can force deprotonation and immediate precipitation of the free base.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for long-term storage and cellular assays.[1][2]

  • Calculate Mass: To prepare 10 mL of 50 mM stock, weigh 125.6 mg of 2-(Morpholin-4-yl)aniline dihydrochloride.[1][2]

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.[1][2] Any turbidity indicates hydrolysis or impurity.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability:[1][2][7] Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2][3]

Protocol B: Aqueous Solubility Validation (Saturation Shake-Flask)

Use this if you synthesized the salt yourself and need exact solubility limits.[1][2]

  • Supersaturation: Add excess compound (~100 mg) to 1 mL of degassed HPLC-grade water.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Dilute the filtrate 1:100 in methanol and analyze via UV-Vis (λmax ~240-250 nm) or HPLC against a standard curve.

Stability & Handling Guidelines

Oxidation Risk: Anilines, especially electron-rich ones like morpholino-anilines, are prone to oxidation, turning from off-white to dark brown/purple.[1][2][3] The ortho-morpholine group provides some steric protection compared to the para-isomer, but oxidation remains the primary stability threat.[1][2][3]

Workflow for Handling:

HandlingWorkflow Start Solid Handling Weigh Weigh under Argon/N2 Start->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Check Visual Check: Colorless/Pale Yellow? Dissolve->Check Use Proceed to Assay Check->Use Yes Discard Discard (Oxidized) Check->Discard No (Dark/Purple)

Figure 2: Quality control workflow to prevent the use of oxidized reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884620, 2-Morpholinoaniline. Retrieved from [Link][1][3]

Sources

Foundational

Technical Guide: Safety and Hazards of 2-(Morpholin-4-yl)aniline Dihydrochloride

Executive Summary 2-(Morpholin-4-yl)aniline dihydrochloride is a specialized intermediate used primarily in the synthesis of heterocyclic kinase inhibitors and pharmaceutical active ingredients (APIs). Structurally, it c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Morpholin-4-yl)aniline dihydrochloride is a specialized intermediate used primarily in the synthesis of heterocyclic kinase inhibitors and pharmaceutical active ingredients (APIs). Structurally, it consists of an aniline ring substituted at the ortho (2-) position with a morpholine moiety, stabilized as a dihydrochloride salt.

While the free base (CAS 5585-33-1) is well-documented, the dihydrochloride salt presents specific handling challenges, including significant hygroscopicity and acidic potential upon hydrolysis. This guide outlines the critical safety protocols, toxicological risks, and handling procedures required to maintain scientific integrity and personnel safety.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the distinction between the free base and the salt is critical for accurate stoichiometry and safety planning.

PropertyDetail
Chemical Name 2-(Morpholin-4-yl)aniline dihydrochloride
Synonyms 4-(2-Aminophenyl)morpholine dihydrochloride; 2-Morpholinoaniline 2HCl
CAS Number (Free Base) 5585-33-1 (Note: Specific CAS for 2HCl salt is not widely indexed; refer to parent)
Molecular Formula C₁₀H₁₄N₂O · 2HCl
Molecular Weight 251.15 g/mol (Salt) vs. 178.23 g/mol (Free Base)
Physical State Off-white to beige crystalline solid (often darkens upon oxidation)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) Aqueous solutions are acidic (pH < 3) due to hydrolysis of HCl
Stability Hygroscopic . Sensitive to light and air (oxidation of aniline moiety)

Hazard Identification (GHS Classification)

Based on structural analogs and the parent aniline profile, the following GHS classification is applied under the Precautionary Principle.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2][3][4]
Acute Toxicity (Dermal) Cat. 4H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Cat. 4H332: Harmful if inhaled.[1][3]
Skin Corrosion/Irritation Cat.[3][4] 2H315: Causes skin irritation.[2][4]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5]

Critical Health Note: As an aniline derivative, there is a latent risk of Methemoglobinemia . Absorption through the skin or ingestion may oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity. Blue discoloration of lips/nails (cyanosis) is a hallmark symptom.

Toxicological Insights & Mechanism

Structural Alerts

The molecule combines two pharmacophores with distinct toxicological profiles:

  • Aniline Moiety: Primary aromatic amines are metabolically activated (N-hydroxylation) to reactive intermediates that can damage DNA or oxidize hemoglobin. The ortho-substitution may sterically hinder some metabolic pathways compared to para-isomers, but the risk remains.

  • Morpholine Ring: Generally corrosive in free form. In this salt structure, the basic nitrogen is protonated, reducing corrosivity but maintaining potential for irritation.

The Salt Factor

The dihydrochloride form releases hydrochloric acid upon contact with moisture (mucous membranes, eyes, lungs). This transforms a systemic toxicity hazard into a dual hazard: Systemic (Aniline) + Local (Acidic Irritation) .

ToxicityMechanism cluster_pathways Dual Toxicity Pathway Compound 2-Morpholinoaniline 2HCl Moisture Mucous Membrane (Moisture) Compound->Moisture Contact Acid Release of HCl Moisture->Acid Hydrolysis Base Free Aniline Absorption Moisture->Base Dissociation Effect1 Local Tissue Irritation/Burn Acid->Effect1 Effect2 Metabolic Activation (Liver) Base->Effect2 Effect3 Methemoglobinemia (Systemic) Effect2->Effect3

Figure 1: Mechanism of action showing dual hazard pathways: local acidic irritation and systemic aniline toxicity.

Safe Handling & Storage Protocol

Environmental Control

Due to the hygroscopic nature of the dihydrochloride salt, strict humidity control is required to prevent the compound from turning into a sticky gum, which complicates weighing and alters stoichiometry.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

Handling Workflow

The following workflow ensures data integrity and safety during experimental setup.

HandlingWorkflow Start Storage Retrieval (Cold & Inert) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Equilibrate->PPE Open Open in Fume Hood (Low Humidity) PPE->Open Weigh Weigh Quickly (Avoid Deliquescence) Open->Weigh Reseal Purge Headspace (Ar/N2) & Reseal Immediately Weigh->Reseal Clean Wipe Balance Area (Weak Base Solution) Weigh->Clean

Figure 2: Step-by-step handling workflow to mitigate hygroscopicity and exposure risks.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local exhaust if weighing outside a hood (not recommended).

  • Glove Box: Recommended for handling large quantities (>5g) or if the lab humidity is >60%.

Emergency Response Procedures

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not rub. The HCl component causes immediate stinging; the aniline component absorbs slowly.

  • Skin Contact: Wash with soap and water.[1][2][5][6] Do not use ethanol (increases aniline absorption). Monitor for cyanosis (blue lips).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.

Spill Cleanup
  • Isolate: Evacuate the immediate area.

  • Protect: Wear double nitrile gloves and a P95/P100 respirator.

  • Neutralize: Cover the spill with a weak base (sodium carbonate or bicarbonate) to neutralize the acid salts.

  • Collect: Sweep up the damp powder (avoid dust generation) into a hazardous waste container.

  • Decontaminate: Wash the surface with water and detergent.

Synthesis & Application Context

Researchers typically encounter this compound as a building block for kinase inhibitors (e.g., EGFR or PI3K inhibitors). The morpholine ring improves the solubility and pharmacokinetic profile of the final drug molecule.

Reaction Safety Note: When using 2-(morpholin-4-yl)aniline dihydrochloride in amination reactions (e.g., Buchwald-Hartwig), the salt must often be neutralized in situ using a base (e.g., Et₃N, Cs₂CO₃). This neutralization releases the free base and generates heat. Ensure cooling is available during the base addition step.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80614, 2-(4-Morpholinyl)aniline. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Aniline and its salts. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: Stability Profile of 2-(Morpholin-4-yl)aniline Dihydrochloride

This guide serves as a definitive technical reference for the stability profiling, handling, and degradation mechanisms of 2-(Morpholin-4-yl)aniline dihydrochloride . It is designed for medicinal chemists and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the stability profiling, handling, and degradation mechanisms of 2-(Morpholin-4-yl)aniline dihydrochloride . It is designed for medicinal chemists and pharmaceutical development scientists requiring actionable data for intermediate handling and API synthesis.

Executive Summary

2-(Morpholin-4-yl)aniline dihydrochloride (CAS: 5585-33-1 for free base; salt forms vary) is a highly electron-rich aniline derivative used primarily as a scaffold in the synthesis of kinase inhibitors and heterocyclic APIs.[1] Its stability profile is dominated by oxidative lability due to the synergistic electron-donating effects of the ortho-morpholine group and the primary amine. While the dihydrochloride salt form offers improved thermal stability over the free base, it introduces significant hygroscopicity and acidity-driven hydrolysis risks .

Critical Storage Directive: Store at -20°C under an inert atmosphere (Argon/Nitrogen) . Desiccation is mandatory.

Part 1: Chemical Identity & Structural Analysis

Structural Electronic Effects

To understand the stability, we must analyze the electronic environment. The molecule features a benzene ring substituted at the ortho positions by two strong electron-donating groups (EDGs):

  • Primary Amine (-NH₂): Strongly activating, ortho/para director.

  • Morpholine Ring (-N(CH₂CH₂)₂O): A tertiary amine attached directly to the ring. The nitrogen lone pair participates in resonance with the benzene ring, further increasing electron density.

The "Super-Activated" Ring: The presence of the morpholine group at the ortho position creates a "push-push" electronic system. The Highest Occupied Molecular Orbital (HOMO) energy is raised, making the compound exceptionally prone to Single Electron Transfer (SET) oxidation mechanisms.

The Dihydrochloride Salt Advantage & Liability
  • Stabilization Mechanism: The dihydrochloride form (

    
    ) is intended to protonate both nitrogen centers. Protonation converts the electron-donating amino groups into electron-withdrawing ammonium species (
    
    
    
    and
    
    
    ), theoretically deactivating the ring against oxidation.
  • The Liability (Hygroscopicity): The lattice energy of aniline salts is often disrupted by the bulk of the morpholine ring. This creates a loosely packed crystal lattice that readily absorbs atmospheric moisture (deliquescence). Once wet, the local pH drops drastically, potentially leading to acid-catalyzed degradation or salt disproportionation.

Part 2: Degradation Mechanisms

The degradation of 2-(Morpholin-4-yl)aniline dihydrochloride follows three primary pathways.

Oxidative Dehydrogenation (The "Browning" Pathway)

Upon exposure to air (specifically


) and moisture, the salt can disproportionate, releasing the free base locally. The electron-rich free base undergoes rapid oxidation to form colored impurities (iminoquinones).
  • Visual Indicator: Transformation from off-white/beige powder to dark brown/purple gum.

  • Mechanism: Radical cation formation

    
     Polymerization or Quinone formation.
    
Photolytic Instability

Anilines are chromophores. The ortho-morpholine substitution shifts the UV absorption maximum (


) into the near-visible range. Absorption of photons leads to N-C bond homolysis or radical coupling (azo-dimerization).
Hydrolytic Stress (Salt Dissociation)

In high-humidity environments, the dihydrochloride can lose HCl gas (efflorescence) or absorb water to form a hydrate, altering the stoichiometry and solubility profile.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for the compound.

StabilityProfile cluster_legend Legend Compound 2-(Morpholin-4-yl)aniline Dihydrochloride (Solid) FreeBase Free Base Species (Transient/Local) Compound->FreeBase Moisture/Loss of HCl Hydrolysis Morpholine Ring Cleavage (Rare) Compound->Hydrolysis Extreme pH (<1 or >12) Radical Radical Cation Intermediate FreeBase->Radical O2 / Light (hv) Quinone Ortho-Iminoquinone (Colored Impurity) Radical->Quinone Oxidation Polymer Azo-Dimers / Polymers (Insoluble Tars) Radical->Polymer Coupling key Blue: Stable Starting Material Yellow: Transient Intermediate Red: Critical Degradation Path Black/Grey: Terminal Degradants

Caption: Figure 1. Primary degradation cascade showing the moisture-induced disproportionation leading to oxidative radical coupling.

Part 4: Stability Profiling Protocols

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains protonation, prevents tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Sample Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid (Must be acidic to stabilize the sample during the run).

Forced Degradation Protocol (Stress Testing)
Stress ConditionProcedureExpected ResultCausality
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsMinimal DegradationMolecule is stabilized as salt; morpholine ring is robust to dilute acid.
Base Hydrolysis 0.1 N NaOH, RT, 4 hrsHigh Degradation Rapid generation of free base; immediate oxidation observed (solution turns dark).
Oxidation 3%

, RT, 2 hrs
Critical Degradation Formation of N-oxides and quinone species.
Photostability 1.2 million lux hoursModerate DegradationRadical polymerization; appearance of late-eluting dimers.
Thermal/Humidity 40°C / 75% RH, 7 daysSurface DiscolorationHygroscopic uptake drives local hydrolysis and oxidation.

Part 5: Storage & Handling Directives

The "Cold Chain" Rule

Due to the activation energy of the oxidation step being relatively low, thermal suppression is the most effective stabilizer.

  • Long-Term Storage: Deep freeze (-20°C).

  • Short-Term (Working): Refrigerator (2-8°C). Never store at room temperature for >24 hours.

Inert Atmosphere Handling

The compound should be handled in a glovebox or under a generic nitrogen funnel if weighing >1 gram.

  • Solvent Choice: When using in synthesis, degas all solvents (sparge with

    
     for 15 mins) before dissolving the aniline. Dissolved oxygen is the primary enemy in solution state.
    
Re-Salt Validation

If the compound has turned brown/sticky:

  • Dissolve in minimal Ethanol.

  • Add 4M HCl in Dioxane.

  • Precipitate with Diethyl Ether.

  • Filter and dry under vacuum. If the color persists, the degradation has progressed to covalent polymerization (tar formation) and the batch is likely irretrievable.

Part 6: Experimental Workflow Visualization

The following diagram outlines the decision logic for assessing batch viability before use in synthesis.

HandlingWorkflow Start Receive/Retrieve Compound VisualCheck Visual Inspection Start->VisualCheck ColorDecision Color? VisualCheck->ColorDecision White White/Off-White Powder ColorDecision->White Pass Brown Brown/Purple Gum or Solid ColorDecision->Brown Fail PurityCheck LC-MS Purity Check (Acidic Diluent) White->PurityCheck Recrystallize Re-salt / Recrystallize (EtOH/HCl) Brown->Recrystallize Surface only Discard Discard Batch (Irreversible) Brown->Discard Deep Color/Gummy PurityCheck->Discard <95% Purity Proceed Proceed to Synthesis (Use immediately) PurityCheck->Proceed >98% Purity Recrystallize->PurityCheck

Caption: Figure 2. Quality Control decision tree for handling 2-(Morpholin-4-yl)aniline dihydrochloride pre-synthesis.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Morpholinyl)aniline. Thermo Fisher Scientific.[2][3][4]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 735756, 2-Morpholin-4-ylaniline. PubChem.[5]

  • Sigma-Aldrich. (2024). Product Specification: Aniline Derivatives and Stability. Merck KGaA.[3]

  • BenchChem. (2025).[3] Storage and stability issues of ortho-substituted anilines. BenchChem Technical Notes.

Sources

Foundational

An In-depth Technical Guide to 2-(Morpholin-4-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(Morpholin-4-yl)aniline, a versatile building block in organic synthesis and pharmaceutical development. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Morpholin-4-yl)aniline, a versatile building block in organic synthesis and pharmaceutical development. It delves into its chemical identity, properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Nomenclature and Chemical Identity

2-(Morpholin-4-yl)aniline is a substituted aniline derivative characterized by a morpholine ring attached to the second position of the aniline moiety. Establishing a clear understanding of its nomenclature is crucial for accurate literature searching and chemical sourcing.

A variety of synonyms and identifiers are used for this compound across different chemical databases and suppliers.[1] These include:

  • Systematic IUPAC Name: 2-(Morpholin-4-yl)aniline[1][2]

  • Common Synonyms: 4-(2-Aminophenyl)morpholine[1][3], N-(2-aminophenyl)morpholine[1], 2-Morpholinoaniline[1][3][4]

  • Other Identifiers: 2-(4-Morpholinyl)aniline[1][5], 2-Morpholin-4-yl-phenylamine[1]

The unique arrangement of the morpholine ring ortho to the amino group on the phenyl ring imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(Morpholin-4-yl)aniline is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 5585-33-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₄N₂O[1][2][3][4][5]
Molecular Weight 178.23 g/mol [1][4][5]
Appearance White to yellow to orange crystalline powder[3][4]
Melting Point 94 - 98 °C[3][4]
Boiling Point 120 °C at 0.6 mmHg[4]
SMILES C1COCCN1C2=CC=CC=C2N[1]
InChI Key QKWLVAYDAHQMLG-UHFFFAOYSA-N[1][5]

These properties indicate that 2-(Morpholin-4-yl)aniline is a solid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions.

Synthesis and Reactivity

The synthesis of 2-(Morpholin-4-yl)aniline typically involves the nucleophilic substitution of an activated ortho-substituted benzene derivative with morpholine.

Synthesis_Workflow A o-Halonitrobenzene (e.g., 2-Fluoronitrobenzene) C 2-(Morpholin-4-yl)nitrobenzene A->C Nucleophilic Aromatic Substitution (SNAr) B Morpholine B->C D 2-(Morpholin-4-yl)aniline C->D Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2)

Figure 1: General synthetic workflow for 2-(Morpholin-4-yl)aniline.

The key to this synthesis is the activation of the benzene ring by an electron-withdrawing group, typically a nitro group, in the ortho position to a leaving group (e.g., a halogen). This facilitates the nucleophilic attack by the secondary amine of the morpholine ring. The subsequent reduction of the nitro group to an amine yields the final product. The choice of reducing agent can be tailored based on the desired yield, purity, and scalability of the reaction.

The presence of both a primary aromatic amine and a tertiary aliphatic amine (within the morpholine ring) makes 2-(Morpholin-4-yl)aniline a versatile building block for a wide range of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and diazotization, while the morpholine ring can influence the molecule's solubility and conformational properties.

Applications in Research and Development

The unique structural features of 2-(Morpholin-4-yl)aniline make it a valuable starting material and intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical and Medicinal Chemistry

This compound serves as a crucial scaffold for the synthesis of biologically active molecules.[4] Its morpholine moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. Researchers have utilized 2-(Morpholin-4-yl)aniline in the development of potential therapeutic agents for a variety of diseases, including neurological disorders and cancer.[4]

Drug_Development_Pathway A 2-(Morpholin-4-yl)aniline (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Lead Compound Generation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Candidate E->F

Figure 2: Role of 2-(Morpholin-4-yl)aniline in a typical drug development pathway.

Organic Synthesis and Material Science

Beyond its pharmaceutical applications, 2-(Morpholin-4-yl)aniline is employed as a building block in the synthesis of more complex organic molecules.[4] It is also used in the production of dyes and pigments, where the morpholine group can influence the color and stability of the final product.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(Morpholin-4-yl)aniline.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[1][5]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][5]

It is recommended to handle 2-(Morpholin-4-yl)aniline in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush with plenty of water. If inhaled, move to fresh air.[3]

Conclusion

2-(Morpholin-4-yl)aniline is a chemical compound with significant utility in both academic research and industrial applications. Its well-defined chemical properties, versatile reactivity, and role as a key building block in the synthesis of pharmaceuticals and other advanced materials underscore its importance. A thorough understanding of its nomenclature, synthesis, and safety protocols is paramount for its effective and safe utilization in the laboratory and beyond.

References

  • 2-Morfolinoanilina - Chem-Impex. [Link]

  • 2-Morpholinoaniline | C10H14N2O | CID 735756 - PubChem. [Link]

  • 2-Methyl-4-(morpholin-4-yl)aniline | C11H16N2O | CID 21955000 - PubChem. [Link]

  • N-[2-(morpholin-4-yl)ethyl]aniline - PubChemLite. [Link]

  • 4-(2-Morfolin-4-il-etil)anilina - Chem-Impex. [Link]

  • Morpholines | AMERICAN ELEMENTS®. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Morpholin-4-yl)aniline Dihydrochloride

This Application Note provides a comprehensive, validated protocol for the synthesis of 2-(Morpholin-4-yl)aniline dihydrochloride . This compound is a critical intermediate in the development of PI3K/mTOR kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 2-(Morpholin-4-yl)aniline dihydrochloride . This compound is a critical intermediate in the development of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceutical agents.

The protocol utilizes a high-yielding, two-stage synthetic route: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation, culminating in salt formation for enhanced stability and solubility.[1]

[1]

Abstract & Strategic Overview

The synthesis of ortho-substituted anilines often presents challenges due to steric hindrance.[1] This protocol leverages the high electrophilicity of 2-fluoronitrobenzene to overcome the steric barrier of the ortho position, allowing for mild substitution conditions. Subsequent reduction is performed via catalytic hydrogenation to ensure high purity, avoiding the metal waste associated with Fe or Sn reductions. The final dihydrochloride salt form is generated to maximize aqueous solubility for biological assays.

Retrosynthetic Analysis

The strategic disconnection reveals the target can be accessed from commercially available 2-fluoronitrobenzene and morpholine.[1]

Retrosynthesis Target 2-(Morpholin-4-yl)aniline 2HCl Salt Intermediate 2-(Morpholin-4-yl) nitrobenzene Target->Intermediate Salt Formation & Reduction SM 2-Fluoronitrobenzene + Morpholine Intermediate->SM SNAr

Figure 1: Retrosynthetic pathway utilizing ortho-fluorine activation.[1]

Chemical Reaction Scheme

Stage 1:


 Coupling


[1]

Stage 2: Reduction



Stage 3: Salt Formation


[1]

Experimental Protocol

Stage 1: Synthesis of 2-(Morpholin-4-yl)nitrobenzene[1]

Rationale: 2-Fluoronitrobenzene is selected over the chloro-analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate at the sterically crowded ortho position.

Materials:

  • 2-Fluoronitrobenzene (14.1 g, 100 mmol)[1]

  • Morpholine (10.5 mL, 120 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol, 2.0 eq)
    
  • Acetonitrile (CH

    
    CN), HPLC grade (150 mL)
    

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-fluoronitrobenzene and acetonitrile. Stir to dissolve.

  • Addition: Add

    
     followed by the dropwise addition of morpholine over 10 minutes.
    
    • Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) should disappear, and a yellow/orange product spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Rinse the filter cake with acetonitrile.
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude yellow oil or solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or use crude in the next step if purity >95% by HPLC.

    • Expected Yield: 18.7 - 19.8 g (90-95%).[1]

    • Appearance: Yellow crystalline solid.

Stage 2: Catalytic Hydrogenation to 2-(Morpholin-4-yl)aniline[1]

Rationale: Pd/C catalyzed hydrogenation is chosen for its cleanliness and high yield. Unlike Fe/HCl reductions, this method avoids metal sludge formation, simplifying the purification of the acid-sensitive amine.

Materials:

  • 2-(Morpholin-4-yl)nitrobenzene (10.4 g, 50 mmol)[1]

  • 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading)

  • Methanol (100 mL)

  • Hydrogen Gas (

    
    ) - Balloon or Hydrogenator[1]
    

Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric when dry. 
    
  • Charging: Dissolve the nitro compound in Methanol and carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under 
    
    
    
    atmosphere (balloon pressure or 30 psi in a Parr shaker) at Room Temperature for 3-5 hours.
    • Checkpoint: The yellow color of the solution will fade to colorless or pale pink. LC-MS should show a mass shift from 208 (Nitro) to 178 (Amine).[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the Celite wet to prevent ignition. Wash with Methanol.[2]

  • Isolation: Concentrate the filtrate in vacuo to yield the free base aniline.

    • Note: The free base is oxidation-sensitive.[1] Proceed immediately to salt formation.

Stage 3: Formation of Dihydrochloride Salt[1]

Rationale: The morpholine nitrogen and aniline nitrogen are both basic. The dihydrochloride form ensures complete protonation, rendering the compound a stable, water-soluble solid suitable for long-term storage.

Materials:

  • Crude 2-(Morpholin-4-yl)aniline (from Stage 2)[1]

  • Ethyl Acetate (EtOAc) (50 mL)[1]

  • 4M HCl in Dioxane (30 mL, >2.5 eq)

  • Diethyl Ether (

    
    ) (Optional, for precipitation)
    

Procedure:

  • Dissolution: Dissolve the crude free base in EtOAc (50 mL). Cool to

    
     in an ice bath.
    
  • Acidification: Add 4M HCl in Dioxane dropwise with vigorous stirring. A white to off-white precipitate will form immediately.[1]

  • Maturation: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour to ensure stoichiometric salt formation.
    
  • Collection: Filter the solid under a nitrogen stream (the salt is hygroscopic). Wash the cake with cold EtOAc followed by

    
    .
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    for 12 hours.

Process Workflow & Logic

Workflow cluster_0 Stage 1: SNAr cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation Step1 Mix 2-F-Nitrobenzene + Morpholine + K2CO3 Step2 Reflux in CH3CN (4-6 hrs) Step1->Step2 Step3 Filter Salts & Evaporate Solvent Step2->Step3 Step4 Dissolve in MeOH Add Pd/C Step3->Step4 Intermediate (Yellow Solid) Step5 Hydrogenate (H2) (RT, 3-5 hrs) Step4->Step5 Step6 Filter Celite & Isolate Free Base Step5->Step6 Step7 Dissolve in EtOAc Cool to 0°C Step6->Step7 Unstable Free Base (Process Immediately) Step8 Add 4M HCl/Dioxane (Precipitation) Step7->Step8 Step9 Filter & Dry (Vacuum/P2O5) Step8->Step9

Figure 2: Step-by-step process flow ensuring intermediate stability and product purity.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry (Stage 1) Morpholine > 1.1 eqExcess morpholine drives the reaction to completion; ortho-F is reactive but sterically hindered.[1]
Temperature (Stage 1) Reflux (

)
Required to overcome the activation energy barrier for

at the crowded ortho position.
Inert Atmosphere (Stage 2)

Purge
Essential to prevent ignition of Pd/C and oxidation of the resulting aniline.
Acid Addition (Stage 3) Slow, Cold (

)
Controls the crystallization rate. Rapid addition causes amorphous clumping and traps impurities.
Hygroscopicity Minimize Air ExposureDihydrochloride salts are prone to absorbing atmospheric moisture.[1] Handle under

.

Analytical Specifications

Target Compound: 2-(Morpholin-4-yl)aniline dihydrochloride Molecular Formula:


Molecular Weight:  251.15  g/mol [1]
  • Appearance: Off-white to pale grey solid.[1]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.2 (br s, 3H, 
      
      
      
      ), 7.3-7.1 (m, 4H, Ar-H), 3.8 (t, 4H, Morpholine
      
      
      ), 3.0 (t, 4H, Morpholine
      
      
      ).
    • Note: The chemical shifts of the aromatic protons will be downfield compared to the free base due to the electron-withdrawing effect of the protonated ammonium group.

  • Mass Spectrometry (ESI+):

    
     179.1 
    
    
    
    .[1]

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Morpholine." Chemical Reviews.
    • Source:[1]

  • Synthesis of Morpholino-anilines (Analogous Protocols)

    • Patent CN102875389A. "Preparation method of 2-bromo-5-fluoroaniline." (Demonstrates hydrogenation of ortho-substituted nitrobenzenes).
    • Source:[1]

  • Catalytic Hydrogenation of Nitroarenes: Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. Context: Standard reference for Pd/C reduction conditions.
  • Salt Formation and Stability

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2002).[1][6] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."

    • Source:[1]

Sources

Application

Application Note: 2-(Morpholin-4-yl)aniline in Medicinal Chemistry

Topic: 2-(Morpholin-4-yl)aniline as a Synthetic Intermediate Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Morpholin-4-yl)aniline as a Synthetic Intermediate Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Morpholin-4-yl)aniline (CAS: 5585-33-1), also known as


-morpholinoaniline, is a privileged bicyclic building block in modern drug discovery. Unlike its para-isomer (a precursor to Linezolid), the ortho-isomer is primarily utilized to introduce steric bulk and solubility-enhancing motifs adjacent to a pharmacophore’s binding hinge. It serves as a critical intermediate in the synthesis of EGFR/VEGFR kinase inhibitors  (quinazoline core), benzimidazoles , and quinoxalines .

This guide provides a validated, two-step synthesis protocol optimized for the steric constraints of the ortho-position, alongside a downstream application protocol for kinase inhibitor synthesis.

Chemical Profile & Strategic Value

PropertyDataStrategic Relevance
Molecular Formula

--
Molecular Weight 178.23 g/mol Low MW allows for "fragment-based" growth.
LogP ~1.3Moderate lipophilicity; morpholine oxygen lowers LogP relative to piperidine.
pKa (Conj. Acid) ~5.5 (Aniline), ~8.3 (Morpholine)The morpholine nitrogen provides a solubility handle at physiological pH.
Key Reactivity Nucleophilic AnilineOrtho-morpholine group exerts steric pressure, influencing regioselectivity in electrophilic aromatic substitutions and cyclizations.

Why this Intermediate?

  • Solubility Modulation: The morpholine ring disrupts planarity and provides a hydrogen-bond acceptor, significantly improving the aqueous solubility of flat heteroaromatic drugs (e.g., quinazolines).

  • Metabolic Stability: The ether oxygen in morpholine reduces metabolic liability compared to piperidine or piperazine analogs.

  • "Ortho Effect": In kinase inhibitors, the ortho-morpholine group can induce a twisted conformation, forcing the aniline ring to adopt a specific dihedral angle required for occupying the ribose-binding pocket of ATP sites.

Core Synthesis Protocol

Objective: Preparation of 2-(Morpholin-4-yl)aniline from 2-fluoronitrobenzene. Rationale: A two-step sequence involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Step 1: Coupling

Reagents: 2-Fluoronitrobenzene, Morpholine,


, DMF.
  • Setup: Charge a round-bottom flask with 2-fluoronitrobenzene (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvent: Add DMF (5 mL per gram of substrate). Note: DMF is preferred over acetonitrile to ensure higher temperature tolerance and solubility.

  • Addition: Add morpholine (1.2 equiv) dropwise at room temperature. The reaction is exothermic; control addition rate to maintain temp < 40°C.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS. The starting material (2-fluoronitrobenzene) is highly UV active; look for the emergence of the intense yellow/orange spot of the product.

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product, 4-(2-nitrophenyl)morpholine , typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Expectation: 85–95%.

    • Checkpoint: If oil forms instead of solid, extract with EtOAc, wash with brine to remove DMF, and recrystallize from EtOH.

Step 2: Chemoselective Reduction (Fe/NH4Cl Method)

Rationale: While catalytic hydrogenation (


, Pd/C) is standard, the ortho-morpholine group can sterically hinder surface adsorption, leading to slow kinetics. The Iron/Ammonium Chloride  method is robust, scalable, and avoids catalyst poisoning.
  • Setup: Suspend 4-(2-nitrophenyl)morpholine (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 equiv) and Iron Powder  (325 mesh, 4.0 equiv).
    
  • Reaction: Heat to reflux (~80°C ) with vigorous mechanical stirring.

    • Critical Mechanism: The reaction proceeds via surface electron transfer. Vigorous stirring is essential to prevent the iron from settling.

  • Timeline: Reaction is typically complete in 2–4 hours. The bright yellow color of the nitro compound will fade to a pale brown/off-white.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with saturated

    
     (pH ~9) and extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: The crude amine is often pure enough (>95%) for downstream use. If darkening occurs (oxidation), recrystallize from Hexane/EtOAc or store under

    
    .
    

Application Protocol: Synthesis of Quinazoline Kinase Inhibitors

Context: This protocol demonstrates the coupling of 2-(Morpholin-4-yl)aniline with a 4-chloroquinazoline scaffold, a classic workflow for generating EGFR inhibitors (e.g., Gefitinib analogs).

Reaction Scheme

Substrates: 4-Chloro-6,7-dimethoxyquinazoline + 2-(Morpholin-4-yl)aniline.

Procedure
  • Solvent Selection: Use Isopropanol (IPA) . It allows for high-temperature reflux and the product typically precipitates as the hydrochloride salt, protecting the aniline from oxidation.

  • Stoichiometry: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and 2-(Morpholin-4-yl)aniline (1.1 equiv) in IPA (10 mL/g).

  • Reaction: Reflux at 85°C for 3–6 hours.

  • Observation: A heavy precipitate should form. This is the HCl salt of the target kinase inhibitor.

  • Isolation: Cool to room temperature. Filter the solid.[1][2][3]

  • Washing: Wash the cake with cold IPA followed by diethyl ether to remove unreacted aniline.

  • Free Basing (Optional): If the free base is required for biological assay, suspend the solid in water/MeOH and adjust pH to 8 with aqueous

    
    . Extract with DCM.
    

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_0 Core Synthesis Start 2-Fluoronitrobenzene Inter1 4-(2-Nitrophenyl)morpholine (Yellow Solid) Start->Inter1 SNAr (80°C) Reagent1 Morpholine K2CO3, DMF Reagent1->Inter1 Product 2-(Morpholin-4-yl)aniline (Target Intermediate) Inter1->Product Nitro Reduction Reagent2 Fe / NH4Cl EtOH/H2O, Reflux Reagent2->Product FinalDrug EGFR Kinase Inhibitor (Quinazoline Scaffold) Product->FinalDrug Nucleophilic Substitution App_Reagent 4-Chloroquinazoline Isopropanol, Reflux App_Reagent->FinalDrug

Caption: Synthesis pathway from 2-fluoronitrobenzene to 2-(morpholin-4-yl)aniline and subsequent application in kinase inhibitor generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Incomplete conversion due to moisture in DMF or low temp.Ensure DMF is dry. Increase temp to 100°C. Verify 2-fluoro (not 2-chloro) starting material is used for faster kinetics.
Incomplete Reduction (Step 2) Iron surface passivation or poor stirring.Add 2-3 drops of conc. HCl to activate iron.[4] Ensure vigorous mechanical stirring (magnetic stirring often fails with heavy Fe sludge).
Product is Dark/Black Oxidation of the aniline.Perform workup under

atmosphere. Add trace sodium metabisulfite during extraction. Store at -20°C.
Emulsion during Workup Amphiphilic nature of morpholine-aniline.Saturate aqueous phase with NaCl (brine). Use a DCM/Isopropanol (9:1) mixture for extraction instead of pure EtOAc.

Safety & Handling

  • Toxicity: 2-(Morpholin-4-yl)aniline is an aniline derivative. Treat as a potential mutagen and skin sensitizer. Wear nitrile gloves and work in a fume hood.

  • Environmental: The intermediate 4-(2-nitrophenyl)morpholine is toxic to aquatic life. Dispose of aqueous waste (containing DMF/Iron salts) via hazardous waste streams.

  • Storage: The amine is sensitive to air oxidation. Store in amber vials under argon/nitrogen at 2–8°C.

References

  • Synthesis of 4-(2-nitrophenyl)morpholine (

    
     conditions): 
    
    • Source: PubChem. (2025).[5] 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline Synthesis Data.

  • Iron/Ammonium Chloride Reduction Protocol

    • Source: ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
  • Application in Kinase Inhibitors (Quinazoline Coupling)

    • Source: Beilstein Journal of Organic Chemistry. (2021).[5][6][7][8] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.

  • General Reactivity of Morpholine-Anilines

    • Source: National Institutes of Health (NIH). (2024).[3][9] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives.

Sources

Method

Application Note: Synthetic Strategies for CNS-Active Agents Derived from 4-Morpholinoaniline

Executive Summary & Strategic Rationale The development of Central Nervous System (CNS) agents requires a delicate balance between pharmacological potency and physicochemical properties that facilitate Blood-Brain Barrie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of Central Nervous System (CNS) agents requires a delicate balance between pharmacological potency and physicochemical properties that facilitate Blood-Brain Barrier (BBB) penetration.[1][2][3] 4-Morpholinoaniline (CAS: 2524-67-6) represents a "privileged structure" in neuropharmacology.

Unlike aliphatic amines, the aniline nitrogen offers a versatile handle for diversification into ureas, amides, and sulfonamides, while the para-morpholine moiety serves two critical functions:

  • Physicochemical Modulation: The morpholine ring lowers the LogP compared to cyclohexyl analogs while maintaining lipophilicity sufficient for BBB transit (LogBB > -1).

  • Metabolic Stability: The ether oxygen reduces the basicity of the distal nitrogen (pKa ~8.3), preventing lysosomal trapping often seen with highly basic piperazines.

This guide details high-fidelity protocols for converting 4-Morpholinoaniline into three classes of CNS-active pharmacophores: Lipophilic Amides (targeting transporters), Substituted Ureas (targeting receptors like TRPV1 or GABA), and Sulfonamides .

Synthetic Workflow & Pathway Logic

The following diagram illustrates the divergent synthetic pathways available from the 4-Morpholinoaniline core.

CNS_Workflow Start 4-Morpholinoaniline (Core Scaffold) R_Acid Carboxylic Acid (HATU/DIPEA) Start->R_Acid R_Iso Isocyanate (DCM/TEA) Start->R_Iso R_Sulf Sulfonyl Chloride (Pyridine) Start->R_Sulf P_Amide Morpholino-Amide (Lipophilic Linker) R_Acid->P_Amide Acylation P_Urea Morpholino-Urea (H-Bond Donor/Acceptor) R_Iso->P_Urea Addition P_Sulf Morpholino-Sulfonamide (Ion Channel Modulator) R_Sulf->P_Sulf Sulfonylation

Figure 1: Divergent synthetic pathways for 4-Morpholinoaniline functionalization.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Target Application: Synthesis of amide-linked enzyme inhibitors (e.g., AChE inhibitors).

Rationale: Standard EDC couplings can be sluggish with electron-rich anilines. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the 7-azabenzotriazole leaving group minimizes racemization (if the acid is chiral) and accelerates the reaction with the less nucleophilic aniline nitrogen.

Reagents:

  • 4-Morpholinoaniline (1.0 eq)

  • Carboxylic Acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the activated ester. Visual Cue: Solution often turns slightly yellow.

  • Coupling: Add 4-Morpholinoaniline (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (5% MeOH in DCM). The aniline starting material (Rf ~0.3) should disappear.

  • Workup (Critical for CNS Purity):

    • Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash 2x with Water, 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[4][5]

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.

Protocol B: Urea Synthesis via Isocyanate Addition

Target Application: Synthesis of TRPV1 antagonists or kinase inhibitors.

Rationale: Ureas provide a rigid "hinge" region often required for receptor binding pockets. This reaction is atom-economic and generally requires no external activation.

Reagents:

  • 4-Morpholinoaniline (1.0 eq)

  • R-Isocyanate (1.1 eq) (Commercially available or generated in situ)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Solvation: Dissolve 4-Morpholinoaniline in anhydrous DCM (0.1 M) under Nitrogen atmosphere.

  • Addition: Add the Isocyanate (1.1 eq) dropwise at 0°C.

    • Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.

  • Catalysis: Add catalytic TEA (0.1 eq). While isocyanates react with amines spontaneously, the morpholine ring can slightly deactivate the aniline; TEA ensures completion.

  • Precipitation: Stir at room temperature for 2–12 hours.

    • Observation: In non-polar solvents like DCM, the urea product often precipitates out as a white solid due to low solubility.

  • Isolation:

    • If precipitate forms: Filter and wash with cold DCM/Hexane (1:1).

    • If soluble: Concentrate and recrystallize from Ethanol/Water.

Physicochemical & Analytical Data

When characterizing these agents, specific NMR signatures confirm the integrity of the morpholine ring and the success of the coupling.

Table 1: Key Analytical Signatures

Moiety1H NMR Signal (DMSO-d6)13C NMR SignalDiagnostic Note
Morpholine O-CH₂ δ 3.70 – 3.75 (m, 4H)~66 ppmDistinct triplet/multiplet; integrates to 4.
Morpholine N-CH₂ δ 3.00 – 3.10 (m, 4H)~49 ppmUpfield from O-CH₂; indicates intact ring.
Amide NH δ 9.80 – 10.20 (s, 1H)~165 ppm (C=O)Disappears with D₂O shake.
Urea NH (Aniline side) δ 8.50 – 8.80 (s, 1H)~153 ppm (C=O)Often split into two distinct singlets for asymmetric ureas.

Blood-Brain Barrier (BBB) Optimization[2]

To ensure CNS activity, the final synthesized ligand must adhere to multiparameter optimization (MPO) rules.

BBB_Logic Compound Synthesized Morpholino-Agent Check1 Check TPSA (< 90 Ų) Compound->Check1 Check2 Check cLogP (2.0 - 4.0) Check1->Check2 Check3 Check pKa (Basic Center < 9.0) Check2->Check3 Result_Pass High Probability of CNS Penetration Check3->Result_Pass  Meets Criteria Result_Fail Modify Linker (Reduce H-Bond Donors) Check3->Result_Fail  Fails Result_Fail->Compound Iterative Design

Figure 2: Logic flow for assessing CNS permeability of morpholine derivatives.

Optimization Note: If TPSA exceeds 90 Ų (reducing permeability), consider replacing the amide hydrogen with a methyl group (N-methylation) or switching to a bioisostere like a 1,2,4-oxadiazole.

References

  • Kumari, S., et al. (2020). "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Current Medicinal Chemistry. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)."[6] European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Safety and Toxicity." Chemical Research in Toxicology. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

  • Montalbano, A., et al. (2014). "Medicinal Chemistry of the Morpholine Scaffold." Current Medicinal Chemistry. Link

Sources

Application

Application Note: Synthesis of Quinoline Derivatives from Morpholinoaniline

Abstract This technical guide details the synthesis of high-value quinoline scaffolds starting from 4-morpholinoaniline . Due to the electron-donating nature of the morpholine moiety and its para-positioning, specific sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of high-value quinoline scaffolds starting from 4-morpholinoaniline . Due to the electron-donating nature of the morpholine moiety and its para-positioning, specific synthetic strategies must be employed to ensure regioselectivity and yield. This document prioritizes two field-proven methodologies: the Gould-Jacobs reaction (for 4-substituted quinolines) and the Meth-Cohn synthesis (for 2-chloro-3-formyl quinolines). These protocols are designed with built-in quality control checkpoints to serve as self-validating systems for researchers in drug discovery.

Introduction & Strategic Analysis

The Morpholine Advantage in Medicinal Chemistry

The incorporation of a morpholine ring into the quinoline scaffold is a deliberate medicinal chemistry strategy. The morpholine oxygen acts as a weak hydrogen bond acceptor, often improving water solubility and metabolic stability compared to dialkylamines. Furthermore, 6-morpholinoquinolines are privileged structures in kinase inhibitors (targeting mTOR, PI3K) and antimicrobial agents [1, 2].

Retrosynthetic Logic & Regiochemistry

Starting with 4-morpholinoaniline , the amino group directs electrophilic aromatic substitution.

  • Regioselectivity: Cyclization typically occurs ortho to the primary amine. Since the morpholine group is para to the amine, the resulting quinoline will be substituted at the 6-position .

  • Reactivity Profile: The morpholine ring is strongly electron-donating. This activates the ring, facilitating cyclization but also increasing susceptibility to oxidative side reactions. Inert atmospheres (N2/Ar) are critical during high-temperature steps.

Methodology A: The Gould-Jacobs Protocol

Target: Ethyl 6-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylate Application: Precursor for 4-chloroquinolines (antimalarial/kinase inhibitor scaffolds).

Reaction Scheme (DOT Visualization)

GouldJacobs Start 4-Morpholinoaniline (Solid, mp 132°C) Inter Anilidomethylenemalonate (Intermediate) Start->Inter Condensation 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate (Liquid) EMME->Inter Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization -EtOH Product 6-Morpholino-4-hydroxyquinoline Derivative Cyclization->Product Precipitate

Figure 1: Workflow for the Gould-Jacobs synthesis of 6-morpholinoquinoline derivatives.

Detailed Protocol
Step 1: Condensation [1][2][3][4]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Charge the flask with 4-morpholinoaniline (10.0 g, 56.1 mmol) and diethyl ethoxymethylenemalonate (EMME) (12.1 g, 56.1 mmol) [3].

  • Reaction: Heat the neat mixture (solvent-free) or use minimal ethanol at 110–120°C.

    • Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack of the aniline nitrogen on the EMME double bond, followed by elimination of ethanol.[2][3]

  • QC Checkpoint 1: The reaction typically solidifies or becomes very viscous within 1-2 hours as the intermediate anilidomethylenemalonate forms.

  • Workup: Recrystallize the intermediate from ethanol to yield a yellow solid.

    • Validation: Verify purity via TLC (Hexane:EtOAc 7:3). The starting aniline spot (polar) should disappear.

Step 2: Thermal Cyclization (The Critical Step) [3]
  • Safety: This step requires heating to ~250°C. Use a sand bath or heating mantle with high-temp silicon oil. Ensure the hood sash is down.

  • Solvent: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture, ~50 mL) to a rolling boil (257°C).

  • Addition: Carefully add the solid intermediate from Step 1 in small portions to the boiling solvent.

    • Why? Rapid addition maintains the high temperature required to overcome the activation energy for the intramolecular Friedel-Crafts alkylation.

  • Reaction: Continue reflux for 30–60 minutes. Ethanol is evolved; ensure the system is open to a fume vent (do not seal!).

  • Isolation: Allow the mixture to cool slowly to room temperature. The product, ethyl 6-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylate , will precipitate as a solid.

  • Purification: Filter the solid and wash copiously with hexane (to remove Dowtherm A) and then cold acetone.

    • Yield Expectation: 60–75%.

Methodology B: The Meth-Cohn (Vilsmeier) Protocol

Target: 2-Chloro-3-formyl-6-morpholinoquinoline Application: Versatile intermediate allowing simultaneous nucleophilic substitution at C2 and condensation at C3 (aldehyde).

Reaction Scheme (DOT Visualization)

MethCohn Aniline 4-Morpholinoaniline Acylation Acetylation (Ac2O/AcOH) Aniline->Acylation Amide N-(4-morpholinophenyl)acetamide Acylation->Amide Reflux 1h Cyclization Chloroformylation & Cyclization (75-90°C) Amide->Cyclization Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Cyclization In situ generation Final 2-Chloro-3-formyl-6-morpholinoquinoline Cyclization->Final Hydrolysis (Ice water)

Figure 2: Meth-Cohn pathway for accessing functionalized quinoline aldehydes.

Detailed Protocol
Step 1: Acetylation
  • Reagents: Dissolve 4-morpholinoaniline (5.0 g) in acetic acid (10 mL) and acetic anhydride (5 mL).

  • Reaction: Reflux for 1 hour.

  • Workup: Pour into ice water. Filter the precipitate (N-(4-morpholinophenyl)acetamide). Dry thoroughly.

    • Critical: Moisture in this intermediate will destroy the Vilsmeier reagent in the next step.

Step 2: Vilsmeier-Haack Cyclization
  • Reagent Prep: In a dry flask under Argon, cool anhydrous DMF (3 equiv) to 0°C. Dropwise add POCl3 (7 equiv) with stirring. A white/yellow semi-solid Vilsmeier salt forms.

  • Addition: Add the dry acetamide from Step 1 to the Vilsmeier reagent.

  • Heating: Warm the mixture to 75–90°C. Stir for 4–12 hours.

    • Observation: The mixture will darken. Evolution of HCl gas occurs (scrubber required).

  • Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Note: The initial product is an iminium salt. Hydrolysis (stirring in water for 30 min) converts it to the aldehyde.

  • Neutralization: Adjust pH to ~7-8 with sodium acetate or dilute NaHCO3 to precipitate the yellow solid product.

  • Purification: Recrystallize from acetonitrile or ethyl acetate.

    • QC Checkpoint: 1H NMR should show a distinct aldehyde singlet (~10.5 ppm) and the quinoline C4 proton singlet (~8.5 ppm) [4].[8]

Data Summary & Troubleshooting

Comparative Yields & Conditions
ParameterGould-Jacobs RouteMeth-Cohn Route
Key Intermediate 4-Hydroxyquinoline2-Chloro-3-formylquinoline
Reaction Temp Very High (250°C)Moderate (80–90°C)
Atom Economy Good (-EtOH, -CO2)Lower (POCl3 waste)
Typical Yield 60–75%50–65%
Main Challenge Temperature control; PolymerizationMoisture sensitivity; Handling POCl3
Troubleshooting "Self-Validating" Table
ObservationDiagnosisCorrective Action
Step 1 (G-J): Mixture remains liquid after 2h heating.Incomplete condensation.Increase temp to 130°C; apply weak vacuum to remove EtOH.
Step 2 (G-J): Low yield; tar formation.Temp too low or addition too fast.Ensure Dowtherm is boiling (257°C) before addition. Add intermediate slower.
Step 2 (M-C): No precipitate on quenching.pH too acidic.The product is basic (morpholine). Neutralize to pH 8 to precipitate the free base.
Product Color: Dark brown/black.Oxidation of morpholine.Recrystallize with activated charcoal. Perform reactions under N2.

Safety & Handling

  • Phosphorus Oxychloride (POCl3): Reacts violently with water. Fatal if inhaled. Use only in a high-performance fume hood.

  • Dowtherm A: Flash point 115°C. At 250°C, it is well above flash point but below autoignition. Do not use open flames nearby.

  • Morpholine Derivatives: potential mutagens; handle with gloves and avoid dust inhalation.

References

  • Vertex AI Search. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. 9

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. 10

  • BenchChem. (2025).[3] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. 3

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. 8[8]

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-(4-Morpholino)aniline

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(4-Morpholino)aniline. This compound is a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(4-Morpholino)aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, including central nervous system (CNS) active agents, making its precise analysis critical for quality control and drug development.[1][2] The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, linearity, accuracy, and precision. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction & Rationale

4-(4-Morpholino)aniline (CAS: 2524-67-6) is an aromatic amine derivative featuring a morpholine substituent.[1][6] Its molecular structure, incorporating both a basic aniline moiety and a morpholine ring, makes it a versatile building block in medicinal chemistry.[7] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method is indispensable for its characterization in research, development, and manufacturing environments.

This document provides a comprehensive guide for the HPLC analysis of 4-(4-Morpholino)aniline, grounded in established chromatographic principles and regulatory standards.[8][9] The choices behind the method parameters are explained to provide users with a deep understanding of the methodology, facilitating successful implementation and troubleshooting.

Physicochemical Properties of 4-(4-Morpholino)aniline:
PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O[10]
Molecular Weight178.23 g/mol [10]
Melting Point132-135 °C[1][10]
Predicted pKa6.72 ± 0.40[1][11]
LogP0.08[10]
AppearancePurple to brown crystalline powder[1][2]

The compound's predicted pKa of ~6.7 suggests that the aniline amine is basic.[1][11] To ensure consistent retention and sharp peak symmetry in reverse-phase chromatography, the mobile phase pH must be carefully controlled to maintain a single ionic form of the analyte. Operating at a pH approximately 2 units below the pKa (e.g., pH < 4.7) will ensure the analyte is consistently protonated, leading to stable interactions with the stationary phase.

Chromatographic Method & Rationale

The method was developed on a standard HPLC system with UV detection, a common configuration in analytical laboratories.

Instrumentation & Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 150 mm x 4.6 mm, or equivalent L1-type column.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade or Milli-Q).

Optimized Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)The C18 column provides excellent hydrophobic retention for the aromatic ring. The 40% acetonitrile content offers a suitable retention factor (k'). The phosphate buffer at pH 3.0 ensures the aniline group (pKa ~6.7) is fully protonated, preventing peak tailing and improving reproducibility.[1][11]
Stationary Phase C18 (L1), 5 µm, 150 mm x 4.6 mmA C18 column is the standard choice for reversed-phase separation of moderately polar aromatic compounds like anilines, offering robust and predictable performance.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nmAromatic amines strongly absorb UV light. 254 nm is a common wavelength for detecting compounds with benzene rings and provides good sensitivity for 4-(4-Morpholino)aniline.
Injection Volume 10 µLBalances mass loading and peak sharpness.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early- or late-eluting impurities.

Detailed Experimental Protocols

Reagent Preparation
  • 25 mM Potassium Phosphate Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase Preparation (40:60 ACN:Buffer):

    • Carefully measure 400 mL of acetonitrile and 600 mL of the prepared 25 mM phosphate buffer.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or helium sparging.

Standard & Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-(4-Morpholino)aniline reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well. This solution is used for system suitability and quantification.

  • Sample Preparation (Assay of a Drug Substance):

    • Accurately weigh approximately 25 mg of the 4-(4-Morpholino)aniline sample into a 25 mL volumetric flask.

    • Prepare in the same manner as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

System Suitability & Method Validation

Before any sample analysis, the chromatographic system must meet predefined suitability criteria. The method itself must be validated to prove it is fit for its intended purpose, as mandated by ICH Q2(R1) guidelines.[3][5][13]

System Suitability Test (SST)

The SST is an integral part of the analytical procedure, demonstrating that the system is performing as expected.[14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and the stability of the system.
Validation Protocol Overview

The following validation characteristics must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by peak purity analysis using a PDA detector and by analyzing stressed samples (acid, base, peroxide, heat, light).

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²), y-intercept, and slope should be reported.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%). Results are reported as % recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2% organic content in mobile phase, ±2°C column temperature).

Workflow & Data Visualization

Overall Analytical Workflow

The following diagram illustrates the complete process from preparation to final analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing reagent_prep Reagent & Mobile Phase Preparation sys_prep HPLC System Equilibration reagent_prep->sys_prep Equilibrate with Mobile Phase std_prep Standard Solution Preparation sst System Suitability Test (SST) std_prep->sst Inject Standard sample_prep Sample Solution Preparation sequence Run Analytical Sequence sample_prep->sequence Inject Samples sys_prep->sst sst->sequence If SST Passes integration Chromatogram Integration sequence->integration calculation Concentration Calculation integration->calculation report Generate Final Report calculation->report

Caption: HPLC analysis workflow for 4-(4-Morpholino)aniline.

Conclusion

The RP-HPLC method described herein is demonstrated to be simple, rapid, and reliable for the quantitative determination of 4-(4-Morpholino)aniline. The use of a standard C18 column and a buffered mobile phase ensures robust performance and excellent peak characteristics. This method is suitable for routine quality control analysis and can be fully validated according to ICH guidelines to support drug development and manufacturing activities. The detailed rationale and protocols provided in this note are intended to empower researchers and scientists to achieve accurate and reproducible results.

References

  • USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Available at: [Link]

  • Agilent. (n.d.). Revisions per USP 621. Agilent Technologies. Available at: [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chemsrc. (2025). 4-Morpholinoaniline | CAS#:2524-67-6. Available at: [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Morpholinoaniline. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Available at: [Link]

  • NIST. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. Available at: [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • SIELC Technologies. (2018). 4-(4-Morpholino)aniline. Available at: [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

Sources

Application

Application Note: HRMS Analysis of Novel Morpholine Compounds

Abstract Morpholine heterocycles are privileged scaffolds in medicinal chemistry, imparting improved solubility and metabolic stability to drug candidates (e.g., gefitinib, linezolid).[1] However, their analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine heterocycles are privileged scaffolds in medicinal chemistry, imparting improved solubility and metabolic stability to drug candidates (e.g., gefitinib, linezolid).[1] However, their analysis presents unique challenges, including isobaric interferences, specific fragmentation patterns, and the potential formation of mutagenic N-nitroso impurities. This guide details a high-resolution mass spectrometry (HRMS) workflow for characterizing novel morpholine derivatives. It integrates structural elucidation protocols with high-sensitivity impurity screening and metabolic stability assessment, ensuring a comprehensive data package for investigational new drugs (IND).

Introduction & Scientific Rationale

The Morpholine Pharmacophore

The morpholine ring (


) is a saturated heterocycle containing both amine and ether functionalities. In drug design, it often modulates pKa (typically ~8.3) and lipophilicity. From an analytical perspective, the nitrogen atom dictates ionization efficiency in Electrospray Ionization (ESI), while the oxygen atom directs specific fragmentation pathways via charge-remote or charge-proximate mechanisms.
The Analytical Challenge
  • Ionization: While morpholines ionize well in ESI(+), they are prone to in-source fragmentation if cone voltages are too high.

  • Fragmentation: The ring is stable, often requiring higher collision energies (CE) to cleave. Characteristic neutral losses (e.g.,

    
    ) are diagnostic.
    
  • Safety: Secondary amines in the synthesis can lead to N-nitrosomorpholine (NMOR), a potent carcinogen requiring sub-ppm detection limits (ICH M7).

Experimental Design & Method Development

Instrumentation Setup
  • LC System: UHPLC (Binary Pump, minimal dwell volume).

  • Mass Spectrometer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM at

    
     200).
    
  • Ion Source: ESI preferred; APCI for highly lipophilic prodrugs.

Chromatographic Conditions

Morpholine derivatives are basic. The choice of pH significantly alters retention and peak shape.

ParameterAcidic Method (Screening)Basic Method (High Load/Peak Shape)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acetonitrile
Column C18 Charged Surface Hybrid (1.7 µm)C18 Ethylene Bridged Hybrid (1.7 µm)
Rationale Maximize ionization efficiency (

).
Maximize retention of polar bases; improve peak symmetry.

Protocol 1: Structural Elucidation via MS/MS

Objective: Confirm the structure of the novel compound and map fragmentation pathways for metabolite identification.

Step-by-Step Workflow
  • Full Scan Analysis: Acquire data from

    
     50–1000. Confirm the monoisotopic mass with < 2 ppm error.
    
  • MS/MS Optimization: Perform "stepped" Collision Energy (e.g., 20, 40, 60 eV) to capture both labile substituents and core ring cleavages.

  • Diagnostic Fragment Identification:

    • Search for the Morpholinium ion (

      
       88.0757).
      
    • Identify Neutral Loss of 44.0262 Da (

      
      ): This indicates the cleavage of the morpholine ether bridge (Retro-Diels-Alder type fragmentation).
      
    • Identify Neutral Loss of 87.0684 Da (

      
      ): Loss of the intact morpholine ring from the scaffold.
      
Visualization: Morpholine Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation mechanism used to confirm the presence of a morpholine ring.

MorpholineFragmentation cluster_legend Mechanism Parent Protonated Parent [M+H]+ Intermediate Ring Opening (C-O Bond Cleavage) Parent->Intermediate Collision Energy Fragment1 Loss of C2H4O (Neutral Loss -44 Da) Intermediate->Fragment1 Elimination Fragment2 Morpholinium Ion (m/z 88.07) Intermediate->Fragment2 Charge Retention on Ring Text Diagnostic path for morpholine confirmation

Figure 1: Characteristic MS/MS fragmentation pathway for morpholine-containing compounds, highlighting the diagnostic neutral loss of ethylene oxide.

Protocol 2: Genotoxic Impurity Screening (NMOR)

Objective: Detect N-nitrosomorpholine (NMOR) at trace levels (Limit of Quantitation < 10 ng/mL).

Scientific Context

NMOR is a "Cohort of Concern" mutagen. It forms if residual morpholine reacts with nitrosating agents (nitrites) during synthesis or workup. Standard scan modes are insufficient; Targeted SIM or PRM is required.

Methodology
  • Sample Preparation: Dissolve API in 100% Methanol. Crucial: Do not use acidic diluents containing traces of nitrite, as this can cause in-situ artifact formation.

  • MS Acquisition: Parallel Reaction Monitoring (PRM).

    • Precursor:

      
       117.0655 (
      
      
      
      of NMOR).
    • Fragment:

      
       87.068 (Loss of NO, -30 Da).
      
    • Isolation Window: Narrow (1.0 Da) to exclude matrix noise.

  • System Suitability: Inject a 1 ng/mL NMOR standard. S/N ratio must be > 10.

Protocol 3: Metabolic Stability (In Vitro)

Objective: Identify "soft spots" on the morpholine ring susceptible to cytochrome P450 metabolism.

Incubation Protocol
  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-HRMS using Mass Defect Filtering (MDF).

Metabolic Fate Mapping

Morpholine rings typically undergo:

  • 
    -Hydroxylation:  (+15.9949 Da). Unstable, often leads to ring opening.
    
  • N-Oxidation: (+15.9949 Da). Stable metabolite.

  • Ring Cleavage: Formation of hydroxy-ethoxy-acetic acid derivatives.

MetabolicFate cluster_phase1 Phase I Metabolism (Microsomes) Parent Parent Drug (Morpholine) NOxide N-Oxide (+16 Da) Parent->NOxide FMO / CYP AlphaOH α-Hydroxylation (+16 Da / Unstable) Parent->AlphaOH CYP450 RingOpen Ring Opened (Acid/Aldehyde) AlphaOH->RingOpen Spontaneous Rearrangement

Figure 2: Predicted metabolic pathways for morpholine moieties in liver microsomes.

Data Analysis & Interpretation

Mass Accuracy & Isotope Patterns

For a novel compound


 (containing morpholine), ensure the following:
IonTheoretical m/zAcceptable ErrorIsotope Ratio (A+1)

Calculated< 5 ppmMatches Carbon count

Calculated< 5 ppmN/A
Fragment (Morpholine)88.0757< 10 ppmN/A
Troubleshooting Common Issues
  • Issue: Low sensitivity for N-oxide metabolite.

    • Cause: N-oxides can thermally degrade in the ESI source back to the parent amine.

    • Solution: Lower the ESI Source Temperature (e.g., from 500°C to 300°C).

  • Issue: Carryover of NMOR.

    • Cause: Nitrosamines are sticky.

    • Solution: Use a needle wash of Methanol:Water:Formic Acid (80:20:2).

References

  • US Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Suresh, R., et al. (2018). Major metabolic pathways of the morpholine moiety as a component of drugs. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Morpholin-4-yl)aniline

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Morpholin-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. This molecule is a key building block in medicinal chemistry, and achieving high, reproducible yields is critical. This center addresses common challenges through a troubleshooting Q&A, answers frequently asked questions, and provides a detailed, optimized experimental protocol.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section directly addresses specific issues encountered during the synthesis of 2-(Morpholin-4-yl)aniline, which is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction.

Problem 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction shows very low conversion to 2-(Morpholin-4-yl)aniline, with the starting aryl halide still present. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue in cross-coupling reactions and can stem from several factors related to catalyst activity, reaction conditions, or reagent quality. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will stall.[1][2]

    • Solution 1: Use a Precatalyst. Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base. They are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction that can be inconsistent.[1][2]

    • Solution 2: Ensure an Inert Atmosphere. The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[3] Use of a glovebox for weighing and adding reagents is highly recommended.

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and modulates its reactivity.[1] For coupling a secondary cyclic amine like morpholine, a bulky, electron-rich dialkylbiaryl phosphine ligand is typically required.

    • Solution: Ligands like RuPhos or XPhos are excellent starting points for this transformation.[1] RuPhos is often a good choice for secondary amines.[1] If these fail, consider more specialized ligands.

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but its strength and solubility are critical.[1]

    • Solution: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this reaction.[1][4] If your substrate has base-sensitive functional groups, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, but may require higher temperatures to achieve good conversion.[1][4]

  • Sub-optimal Temperature or Solvent: The reaction may be kinetically slow under the chosen conditions.

    • Solution: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[4] Reactions are typically heated to between 80-110 °C. If you see low conversion at 80 °C, incrementally increasing the temperature to 100 or 110 °C can significantly improve the reaction rate.

Problem 2: Significant Side Product Formation, Primarily Hydrodehalogenation

Question: My main byproduct is aniline, resulting from the reduction of my 2-haloaniline starting material. How can I suppress this hydrodehalogenation side reaction?

Answer: Hydrodehalogenation is a common competing pathway in Buchwald-Hartwig aminations where the aryl halide is reduced instead of coupled.[5] This occurs when β-hydride elimination from the palladium-amide intermediate becomes competitive with reductive elimination to form the desired C-N bond.

Causality & Mitigation Strategies:

  • Mechanism of Side Reaction: The palladium-amide intermediate can abstract a β-hydrogen from the amide or another source, leading to the formation of a palladium-hydride species. This species can then reductively eliminate with the halide to regenerate the catalyst and produce the undesired arene.

  • Ligand Choice: The steric bulk of the ligand is crucial. Bulky ligands promote the desired reductive elimination pathway over side reactions.

    • Solution: Ensure you are using a sufficiently bulky ligand like XPhos or RuPhos . These ligands create a sterically congested environment around the metal center that favors the C-N bond-forming step.

  • Base and Solvent Effects: The choice of base and solvent can influence the rates of the competing pathways.

    • Solution: While NaOtBu is generally effective, in some cases, switching to a different base like Lithium bis(trimethylsilyl)amide (LHMDS) might alter the reaction outcome. The solvent can also play a role; if you are using THF, switching to toluene or dioxane may be beneficial.[4]

Logical Troubleshooting Workflow

For a systematic approach to optimization, follow this workflow.

G cluster_0 Problem: Low Yield / No Reaction Start Reaction Setup: 2-Haloaniline + Morpholine Pd Precatalyst (2 mol%) Ligand (2.4 mol%) NaOtBu (1.4 eq) Toluene, 100°C Inert_Atmosphere Is the inert atmosphere rigorous? Start->Inert_Atmosphere Check_Catalyst Is the catalyst system optimal? Conditions Are Temp/Time sufficient? Check_Catalyst->Conditions Yes Change_Catalyst Action: Switch to a G3 precatalyst (e.g., XPhos Pd G3). Ensure appropriate ligand (RuPhos/XPhos). Check_Catalyst->Change_Catalyst No Inert_Atmosphere->Check_Catalyst Yes Re_Setup Action: Improve inerting. Use glovebox. Degas solvents thoroughly. Inert_Atmosphere->Re_Setup No Success High Yield Achieved Conditions->Success Yes Change_Conditions Action: Increase temperature to 110°C. Increase reaction time to 24h. Conditions->Change_Conditions No Re_Setup->Start Change_Catalyst->Start Change_Conditions->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 2-chloroaniline, 2-bromoaniline, or 2-iodoaniline? The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf > Cl.[2] For ease of reaction, 2-bromoaniline is often the best balance of reactivity and cost. While 2-iodoaniline is more reactive, it can sometimes lead to catalyst inhibition.[2] 2-chloroaniline is the least reactive and typically requires a more specialized, electron-rich catalyst system to achieve good yields.[3][4]

Q2: Can I use a copper catalyst (Ullmann condensation) instead of palladium? Yes, the Ullmann condensation is an alternative C-N coupling method that uses a copper catalyst.[6] Traditionally, these reactions required harsh conditions (high temperatures >200 °C).[6] However, modern protocols using copper(I) salts (like CuI) with a ligand (e.g., N,N'-dimethylethylenediamine) can proceed at milder temperatures (around 100 °C).[7] This can be a viable alternative if palladium-catalyzed methods are unsuccessful, though the Buchwald-Hartwig amination is generally more versatile and tolerant of functional groups.[6]

Q3: What is the catalytic cycle for the Buchwald-Hartwig amination? The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amide intermediate.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[2][5]

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_ArX L(Ar)Pd(X) OxiAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, + Base) PdII_ArX->Amine_Coord PdII_Amide L(Ar)Pd(NR₂) Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-(Morpholin-4-yl)aniline from 2-bromoaniline, designed for high yield and reproducibility.

Materials:

  • 2-Bromoaniline (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the 2-bromoaniline (if solid), RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.

  • Seal and Purge: Seal the vial with the cap. If not working in a glovebox, remove the vial from the balance and immediately begin purging with a stream of argon or nitrogen gas for 5-10 minutes.

  • Solvent and Reagent Addition: Through the septum, add the anhydrous, degassed toluene (5 mL) via syringe.

  • Add Amine: Add the morpholine (1.2 mmol) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. A successful reaction is indicated by the consumption of 2-bromoaniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to yield 2-(Morpholin-4-yl)aniline as a solid.

Data Summary: Condition Screening

The following table summarizes typical conditions and considerations for optimizing the synthesis.

ParameterRecommended ConditionRationale & Considerations
Aryl Halide 2-BromoanilineGood balance of reactivity and cost. Aryl iodides are more reactive but can cause catalyst inhibition; aryl chlorides are less reactive.[2]
Catalyst RuPhos Pd G3 (2 mol%)Precatalyst ensures reliable formation of active Pd(0). RuPhos is an excellent ligand for secondary amines.[1]
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base that is highly effective for this coupling.[4] Weaker bases (K₂CO₃, Cs₂CO₃) may require higher temperatures.
Solvent Toluene or DioxaneAprotic, non-polar solvents that are standard for this reaction. Must be anhydrous and degassed.[4]
Temperature 100 - 110 °CProvides a good reaction rate. Lower temperatures may lead to incomplete conversion.
Atmosphere Inert (Argon or N₂)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[3]

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Worcester Polytechnic Institute. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

Sources

Optimization

Purification techniques for morpholinoaniline compounds

Technical Support Center: Morpholinoaniline Purification Ticket ID: MA-PUR-001 Subject: Advanced Purification Protocols for Morpholinoaniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholinoaniline Purification Ticket ID: MA-PUR-001 Subject: Advanced Purification Protocols for Morpholinoaniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Overview: The Morpholinoaniline Challenge

Welcome to the technical support guide for morpholinoaniline compounds. These molecules (e.g., 4-morpholinoaniline, CAS 2524-67-6) present a unique purification paradox:

  • Basicity: The morpholine nitrogen (pKa ~6.[3]7) is basic enough to interact strongly with acidic silanols on silica gel, causing severe "streaking" and yield loss.[2][3]

  • Oxidation Sensitivity: The electron-rich aniline moiety makes these compounds prone to oxidation (turning purple/brown) upon prolonged exposure to air or silica.[1][2]

  • Catalyst Contamination: Often synthesized via Buchwald-Hartwig amination, they frequently retain Palladium (Pd) residues that mimic the product’s solubility profile.[2][3]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Optimization (The "Anti-Streak" Protocol)

User Issue: "My compound smears across the TLC plate and elutes as a broad band with poor recovery."

Root Cause: Standard silica gel has a surface pH of ~4–5. Morpholinoanilines (pKa ~6.[2][3][4]7) protonate on the column, forming ionic bonds with silanols that standard solvents cannot break.[3]

Solution: Mobile Phase Modification

You must suppress the ionization of the morpholine nitrogen or mask the silica sites.

Protocol A: The Triethylamine (TEA) Method Best for: Flash chromatography of free bases.

  • Pre-treatment: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .[3]

  • Mobile Phase: Maintain 0.5% to 1% TEA throughout the gradient.

    • Standard System: Hexanes:Ethyl Acetate (starting 90:10 → 50:50).[2][3]

    • Polar System: DCM:Methanol (98:2 to 90:10).[1][2][3]

  • Validation: Run a TLC plate. If the spot remains tight and circular (Rf ~0.3–0.5), the TEA concentration is sufficient. If it streaks, increase TEA to 2% or switch to Protocol B.

Protocol B: The Ammonia-Saturation Method Best for: Highly polar derivatives or DCM/MeOH gradients.[1]

  • Preparation: Wash the DCM with concentrated Ammonium Hydroxide (NH₄OH) in a separatory funnel. The organic layer is now "ammonia-saturated."[1][2]

  • Elution: Use this ammonia-saturated DCM mixed with MeOH.

    • Why this works: Ammonia competes more aggressively for silanol sites than TEA, allowing the product to elute freely.

Visual Workflow: Chromatography Decision Logic

ChromatographyLogic Start Start: Crude Morpholinoaniline TLC_Check Run TLC (Standard Solvent) Start->TLC_Check Is_Streaking Is spot streaking/tailing? TLC_Check->Is_Streaking No_Streak Proceed with Standard Flash (Hex/EtOAc or DCM/MeOH) Is_Streaking->No_Streak No Yes_Streak Silanol Interaction Detected Is_Streaking->Yes_Streak Yes Select_Modifier Select Modifier Strategy Yes_Streak->Select_Modifier TEA_Route Add 1% Triethylamine (TEA) to Mobile Phase Select_Modifier->TEA_Route Standard Polarity NH3_Route Use NH3-Saturated DCM or 1% NH4OH in MeOH Select_Modifier->NH3_Route High Polarity Validation Validation: Retest TLC TEA_Route->Validation NH3_Route->Validation Success Tight Spot (Rf 0.3-0.5) Proceed to Column Validation->Success

Figure 1: Decision tree for selecting the correct mobile phase modifier to prevent amine streaking on silica gel.

Module 2: Palladium Removal (Post-Buchwald Workup)

User Issue: "My product is dark/metallic, and NMR shows broad aromatic baselines."

Root Cause: Residual Palladium (Pd) from cross-coupling reactions complexes with the morpholine nitrogen.[3] Standard filtration is insufficient.[2][3]

Comparative Scavenging Data

MethodEfficiencyProduct LossBest For
Celite Filtration Low (<50%)NegligibleBulk Pd(0) ("Pd black") only.[1][2][3]
SiliaMetS® Thiol High (>95%)LowSoluble Pd(II) species.[2][3]
Activated Carbon Medium (70-80%)ModerateGeneral cleanup; may adsorb product.[1][2][3]
NAC Extraction High (>90%)LowLarge scale; cost-effective.[1][2][3]
Recommended Protocol: The N-Acetyl Cysteine (NAC) Wash

This is a chemical extraction method superior to passive filtration.[1][2]

  • Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.

  • Chelation: Add an equal volume of 0.5 M aqueous N-Acetyl Cysteine (adjusted to pH 7-8) .

  • Agitation: Stir vigorously for 30–60 minutes. The aqueous layer may turn dark/orange as it captures Pd.

  • Separation: Separate layers. Wash organic layer with water, then brine.[2][3][5]

  • Result: The organic layer contains the purified morpholinoaniline; Pd is sequestered in the aqueous waste.

Module 3: Recrystallization & Salt Formation[1][3][6]

User Issue: "I cannot get a solid; my compound remains an oil."

Root Cause: Morpholinoanilines often "oil out" due to conformational flexibility.[2][3] Salt formation locks the lattice.

Protocol A: Recrystallization (Free Base)

Reference Standard: 4-Morpholinoaniline is known to recrystallize from Ethyl Acetate/Hexane .[1][2][6][7]

  • Dissolve crude solid in minimal boiling EtOAc.

  • Slowly add Hexane (or Heptane) dropwise until persistent cloudiness appears.[2][3]

  • Add 1-2 drops of EtOAc to clear the solution.[2]

  • Critical Step: Allow to cool to Room Temp slowly (wrap flask in foil to prevent rapid cooling). Then move to 4°C.

  • Yield Expectation: ~70% recovery as light purple/brown crystals.[2][3]

Protocol B: HCl Salt Formation (For Oils)

If the free base refuses to crystallize:

  • Dissolve oil in dry Diethyl Ether or Dioxane.[2][3]

  • Add 4M HCl in Dioxane dropwise (1.1 equivalents).

  • A white/off-white precipitate should form immediately.[1][2]

  • Filter and wash with dry ether.[2]

    • Note: The HCl salt is significantly more stable to oxidation than the free base.

Module 4: Troubleshooting & FAQ

Q1: Why does my product turn purple on the shelf?

  • A: Anilines are prone to air-oxidation, forming quinone-imine impurities.[1][2][5]

  • Fix: Store under Argon/Nitrogen at -20°C. If it has already turned purple, a quick filtration through a short plug of silica (using the TEA protocol) usually removes the colored impurity, which is much more polar than the product.

Q2: Can I use Acid-Base extraction?

  • A: Yes, but watch the pH.

  • Logic:

    • Acid Wash: Extract organic phase with 1M HCl.[2][3] The morpholinoaniline (pKa ~6.7) goes into the water (pH < 4).[3] Neutral impurities stay in organic.[2][3]

    • Basify: Adjust aqueous layer to pH > 9 (using NaOH).[2][3]

    • Extract: Extract back into DCM.

    • Warning: Do not use strong acid if your molecule has acid-labile protecting groups (like Boc).[1][2][3]

Visual Workflow: Acid-Base Purification

AcidBaseExtraction Input Crude in Organic Solvent (DCM/EtOAc) Acid_Wash Wash with 1M HCl (pH < 3) Input->Acid_Wash Sep1 Separation 1 Acid_Wash->Sep1 Org_Waste Organic Layer: Non-Basic Impurities Sep1->Org_Waste Discard Aq_Layer Aqueous Layer: Product (Protonated) Sep1->Aq_Layer Keep Basify Add NaOH to Aqueous (Adjust to pH > 9) Aq_Layer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM: Pure Morpholinoaniline Extract->Final

Figure 2: Acid-base extraction workflow leveraging the pKa (~6.[1][2][3]7) of the morpholine nitrogen.

References

  • ChemicalBook. (2024).[2][3] 4-Morpholinoaniline Properties and Synthesis. Retrieved from [2][3][5]

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from

  • Organic Process Research & Development. (2001).[2][3] Practical Methods for the Removal of Palladium from Reaction Mixtures. (Cited via Google Patents US7084287B2).[2][3]

  • University of Rochester. (n.d.).[2][3] Solvents for Recrystallization. Retrieved from [2][3][5]

  • BenchChem. (2025).[2][3] Recrystallization of Substituted Anilines. Retrieved from [2][3][5]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(Morpholin-4-yl)aniline

Topic: Overcoming Solubility & Formulation Challenges CAS: 5585-33-1 | Formula: C₁₀H₁₄N₂O Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Executive Summary & Physicochemical Profile[2][3][4][5] 2-(Morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges CAS: 5585-33-1 | Formula: C₁₀H₁₄N₂O Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Physicochemical Profile[2][3][4][5]

2-(Morpholin-4-yl)aniline (also known as 2-morpholinoaniline) serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) and specialized dyes.[1][2][3] Users frequently encounter precipitation during aqueous dilution due to its lipophilic nature and weak basicity.[2]

The molecule consists of a lipophilic aniline ring ortho-substituted with a morpholine ring.[2][3] While morpholine itself is water-soluble, the N-aryl substitution significantly reduces the basicity of the morpholine nitrogen via resonance, making the overall molecule sparingly soluble in neutral water.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 178.23 g/mol Small molecule; kinetics are fast once dissolved.[1][2][3]
Physical State Solid (Crystalline)High lattice energy requires energy/solvent interaction to break.[1][2][3]
Melting Point 95–98 °CModerate melting point; stable at room temp but heat can aid dissolution.[1][2][3]
LogP (Octanol/Water) ~1.5 – 2.0 (Est.)[1][2][3]Moderately lipophilic.[1][2][3] Prefers organic solvents over water.[1][2][3]
pKa (Conjugate Acid) ~3.5 – 4.5 (Est.)[1][2][3]Critical: It is a very weak base.[1][2][3] It remains uncharged (hydrophobic) at neutral pH (7.4).[1][2]
Best Solvents DMSO, Ethanol, MethanolSoluble in polar aprotic and protic organic solvents.
Poor Solvents Water (pH 7), HexaneInsoluble in neutral aqueous media and non-polar aliphatics.[1][3]

Troubleshooting Logic: The "Why" Behind the Crash

To solve solubility issues, you must manipulate the Ionization State and Solvent Environment .[1]

The Mechanism of Insolubility

At physiological pH (7.4), 2-(Morpholin-4-yl)aniline exists primarily in its neutral, uncharged form .[1][2][3] The lone pair of electrons on the morpholine nitrogen is delocalized into the aromatic ring (resonance), drastically lowering its basicity compared to aliphatic morpholine.

  • Result: The molecule acts like a "grease ball," aggregating and precipitating out of water.

  • The Fix: You must lower the pH significantly (typically < pH 3) to protonate the nitrogen, or use a co-solvent system to shield the hydrophobic core.

Decision Matrix: Solubility Optimization Workflow

SolubilityWorkflow Start Start: Solid 2-(Morpholin-4-yl)aniline AppCheck Application Type? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) AppCheck->Synthesis ConcCheck Final Conc. Required? BioAssay->ConcCheck Organic Use MeOH, EtOH, or EtOAc Synthesis->Organic Standard LowConc Low (< 100 µM) ConcCheck->LowConc HighConc High (> 100 µM) ConcCheck->HighConc DMSO Protocol A: DMSO Stock + Serial Dilution LowConc->DMSO Salt Protocol C: Salt Formation (HCl) HighConc->Salt In vivo / High Stability Cosolvent Protocol B: DMSO + PEG400 + Saline HighConc->Cosolvent In vitro

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Step-by-Step Protocols

Protocol A: DMSO Stock Preparation (For Cell-Based Assays)

Best for: High-throughput screening, IC50 determination.[1][2][3]

Safety Note: DMSO penetrates skin instantly, carrying the toxic aniline derivative with it. Double-glove (Nitrile).[1][2][3]

  • Weighing: Weigh 17.8 mg of 2-(Morpholin-4-yl)aniline.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Result: 100 mM Stock Solution.[1][2][3]

    • Observation: Solution should be clear and slightly yellow/brown.[2][3] If cloudy, sonicate for 30 seconds at 40°C.[3]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

  • Dilution (The Critical Step):

    • Do NOT add the stock directly to a large volume of static media.[1]

    • Correct Method: Place the culture media on a vortex mixer.[1] Slowly pipette the DMSO stock into the vortexing media to ensure rapid dispersion.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells.[1][2][3][4]

Protocol B: Enhanced Aqueous Formulation (Co-solvent System)

Best for: Animal studies or high-concentration in vitro assays where DMSO alone causes precipitation.[1][2][3]

Target Concentration: 1–5 mg/mL[1][2]

  • Solvent 1: Dissolve compound in 5% DMSO (final volume basis).

  • Solvent 2: Add 40% PEG 400 (Polyethylene Glycol 400).[1][2][3] Vortex until clear.

  • Solvent 3: Slowly add 5% Tween 80 .

  • Aqueous Phase: Dilute to volume with 50% Saline (0.9% NaCl) or water.

    • Order of Addition is Vital: Organic first

      
       Surfactant 
      
      
      
      Aqueous.[1][2][3] Adding water too early will cause irreversible crashing.[1][2][3]
Protocol C: Salt Formation (HCl Salt Synthesis)

Best for: Creating a water-soluble solid form for long-term use.[1][2][3]

Since the molecule is a weak base, converting the free base to a Hydrochloride (HCl) salt permanently improves aqueous solubility.

  • Dissolve: Dissolve 1.0 g of 2-(Morpholin-4-yl)aniline in 10 mL of Ethanol or Ethyl Acetate.

  • Acidify: Slowly add 1.2 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) while stirring on an ice bath.

  • Precipitate: The HCl salt should precipitate as a solid.[1][2][3] If not, add Diethyl Ether to force precipitation.[3]

  • Filter & Dry: Filter the solid under vacuum and wash with cold ether.[1][2] Dry in a desiccator.[2][3]

    • Outcome: The resulting salt will dissolve readily in water/PBS without needing excessive DMSO.

Frequently Asked Questions (FAQs)

Q1: My compound turns purple/black in solution over time. Is it ruined? A: Likely yes. Anilines are prone to oxidation, forming quinoid-like impurities (often highly colored) upon exposure to air and light.[2][3]

  • Prevention:[1][2] Always store DMSO stocks in amber vials under nitrogen or argon gas.[1][2][3] Prepare fresh stocks for critical experiments.

Q2: Can I use ethanol instead of DMSO for cell culture? A: Yes, but with caution. Ethanol is more volatile and can evaporate during long incubations, changing the drug concentration. Furthermore, 2-(Morpholin-4-yl)aniline is generally more soluble in DMSO (>100 mg/mL) than in Ethanol (~20-50 mg/mL).[2][3] DMSO is preferred for stock stability.[1][2][3]

Q3: I added the DMSO stock to PBS and it turned cloudy immediately. Why? A: This is "solvent shock."[1][2][3] The hydrophobic aniline crashed out because the local concentration of water was too high before the DMSO could disperse.

  • Fix: Use Protocol B (Co-solvents) or ensure you are vortexing the buffer vigorously while adding the DMSO stock.[1] Alternatively, warm the PBS to 37°C before addition.

Q4: What is the maximum solubility in pure water? A: In neutral water (pH 7), solubility is negligible (< 0.1 mg/mL).[1][3] In 0.1 N HCl (pH ~1), solubility increases dramatically (> 10 mg/mL) due to protonation.[1][2]

References

  • PubChem. (n.d.).[1][2][3] 2-(4-Morpholinyl)aniline (CID 735756).[1][2][3][5] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Balakin, K. V., et al. (2006).[1][2][3][6] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][2][3][6] Current Medicinal Chemistry.[1][2][3][6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-(Morpholin-4-yl)aniline Dihydrochloride

CAS: 136334-84-4 | Synonyms: 2-Morpholinoaniline 2HCl Status: Senior Application Scientist Verified Introduction: The "Hidden" Instability You are likely using 2-(Morpholin-4-yl)aniline dihydrochloride as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 136334-84-4 | Synonyms: 2-Morpholinoaniline 2HCl
Status: Senior Application Scientist Verified

Introduction: The "Hidden" Instability

You are likely using 2-(Morpholin-4-yl)aniline dihydrochloride as a building block for kinase inhibitors or specialized ligands. While the dihydrochloride salt form is synthesized to improve shelf-life over the volatile and unstable free base, it introduces a specific set of competing stability challenges: hygroscopicity (from the HCl) vs. oxidative degradation (from the electron-rich aniline).

This guide addresses the "Black Tar" phenomenon, reaction stalling in Buchwald-Hartwig couplings, and analytical ghosts caused by pH-dependent speciation.

Module 1: Storage & Physical Stability

Issue: "My white powder turned violet/black overnight."

Diagnosis: Oxidative Degradation. The morpholine ring at the ortho position is a strong electron-donating group (EDG). This increases the electron density on the aniline nitrogen, lowering its oxidation potential. Even as a salt, exposure to moisture (which solubilizes the salt and liberates protons) accelerates oxidation to quinoid or azo-dimer species [1, 2].

The Protocol: The "Dry-Inert" Cycle Do not store this compound in standard cabinetry. Follow this strict workflow to maintain purity >98%.

StorageProtocol Receive Receipt of Material (Usually White/Off-White) Check Check Seal Integrity (Do NOT open in air) Receive->Check Glovebox Glovebox/Argon Bag (<10 ppm O2) Check->Glovebox Transfer Aliquot Aliquot into Amber Vials Glovebox->Aliquot Inert Atms Seal Seal with Parafilm + Desiccant Packet Aliquot->Seal Freezer Store at -20°C Seal->Freezer

Figure 1: Mandatory handling workflow to prevent oxidative degradation.

FAQ: Can I salvage the material if it has turned grey?

  • Answer: If it is light grey, yes. Recrystallize immediately using degassed Ethanol/HCl . If it is black or sticky (tar), the formation of complex polymerization products (polyanilines) is irreversible; discard the lot.

Module 2: Reaction Troubleshooting

Issue: "My Buchwald-Hartwig coupling failed (0% conversion)."

Diagnosis: Catalyst Poisoning & Base Neutralization. This is the most common failure mode. You are using a dihydrochloride salt (


).
  • Base Consumption: If your protocol calls for 1.5 eq of base (e.g.,

    
    ), the 2 equivalents of HCl in the starting material will consume all of it immediately, leaving the reaction acidic.
    
  • Catalyst Death: Phosphine-palladium catalysts (e.g.,

    
    , XPhos Pd G4) are often acid-sensitive. The initial acidic shock can demetallate the ligand [3].
    

The Fix: The "Base-First" Modification Never add the catalyst to the acidic salt directly.

Step-by-Step Protocol:

  • Dissolution: Dissolve the aniline dihydrochloride in the reaction solvent (e.g., Dioxane or Toluene).

  • Neutralization (The Critical Step): Add 2.2 equivalents of the base before adding the catalyst. Stir for 10 minutes at RT.

    • Observation: You may see a precipitate (NaCl/CsCl) form. This is good.

  • Catalyst Addition: Add the Pd-precatalyst and Ligand only after the free base has been generated in situ.

  • Degassing: Sparge with Argon for 5 minutes immediately after mixing.

Recommended Reagents for this Substrate:

Component Recommendation Why?

| Base |


 or 

(Excess) | Carbonates are gentler; Alkoxides work but require strict stoichiometry (Base eq = 2.0 + Reaction eq). | | Ligand | DavePhos or BrettPhos | These bulky ligands protect the Pd center from the ortho-morpholine steric hindrance [4]. | | Solvent |

or Dioxane | Protic solvents can sometimes stabilize the transition state for anilines. |

Module 3: Handling Hygroscopicity

Issue: "The powder clumps and my yield calculations are off."

Diagnosis: Water Weight.[1] The dihydrochloride lattice is highly hygroscopic. If weighed in open air, the mass you measure includes significant water weight, leading to under-loading of the reagent in your reaction.

Data: Hygroscopicity Impact

Exposure Time (at 50% RH) Mass Increase (%) Molar Error
0 min 0% None
5 min ~2.5% 0.05 eq deficit

| 60 min | ~12% | 0.20 eq deficit |

Solution:

  • Weighing: Always weigh in a glovebox or use a closed weighing boat tared outside, filled inside a desiccator, and sealed before moving to the balance.

  • Drying: If clumping occurs, dry over

    
     in a vacuum desiccator for 24 hours before use.
    

Module 4: Analytical Anomalies

Issue: "NMR shows the wrong peaks / HPLC retention time shifted."

Diagnosis: pH-Dependent Speciation. The chemical shift of the morpholine and aniline protons changes drastically depending on whether the sample is the salt or the free base.

Troubleshooting Table:

Observation Cause Solution

| NMR: Broad peaks at 8-10 ppm | Ammonium protons (


) | Shake the NMR tube with 

to exchange protons, or add a drop of

to view the free base. | | HPLC: Split peak or tailing | Partial protonation on column | Add 0.1% TFA (acidic method) or 0.1%

(basic method) to the mobile phase. Do not use neutral water. | | LCMS: Mass is M+1 (Free Base) | Normal ionization | The mass spec detects the ion

. The

falls off in the source. This is normal. |

ReactionLogic Start Start: 2-(Morpholin-4-yl)aniline 2HCl Decision Is Reaction Pd-Catalyzed? Start->Decision DirectAdd Direct Addition (Standard Protocol) Decision->DirectAdd No (Acid ok) CorrectPath Correct Path: Add Base (2.2 eq) FIRST Decision->CorrectPath Yes Fail FAILURE: Acid kills Catalyst Base consumed DirectAdd->Fail If Pd used FreeBase In-Situ Free Base (Reactive Species) CorrectPath->FreeBase Success Add Catalyst -> Successful Coupling FreeBase->Success

Figure 2: Decision logic for preventing catalyst deactivation during synthesis.

References

  • Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-(4-Morpholinyl)aniline. Retrieved from

  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on ligand selection for anilines).
  • Thermo Scientific Chemicals. (2024). 2-(4-Morpholinyl)aniline, 98% Product Specifications. Retrieved from [2]

Sources

Troubleshooting

Side-product formation in aniline-morpholine coupling reactions

Topic: Optimization of N-Aryl Morpholine Synthesis (Buchwald-Hartwig & Related Methodologies) Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting side-product formation in t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-Aryl Morpholine Synthesis (Buchwald-Hartwig & Related Methodologies)

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting side-product formation in the coupling of morpholine with aryl halides/pseudo-halides.

Diagnostic Interface: Start Here

Before adjusting your reaction parameters, identify your specific failure mode using the diagnostic tree below. This logic is based on standard LCMS/NMR feedback loops in medicinal chemistry.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS / NMR) Outcome1 Starting Material (Ar-X) Recovered (>50%) Start->Outcome1 Outcome2 Product Mass Found BUT Low Yield Start->Outcome2 Outcome3 Wrong Mass Detected Start->Outcome3 Issue1 Catalyst Deactivation (Morpholine Poisoning) Outcome1->Issue1 No Oxidative Addition Issue4 Oxidation/Imine Formation Outcome2->Issue4 Complex Mixture Issue2 Protodehalogenation (Ar-H formed) Outcome3->Issue2 Mass = [M-X+H] Issue3 Homocoupling (Ar-Ar formed) Outcome3->Issue3 Mass = [2M-2X] Action1 Switch to Pre-catalysts (Pd-PEPPSI or Buchwald G3/G4) Issue1->Action1 Action2 Change Solvent (Avoid Alcohols) Increase Ar-X Conc. Issue2->Action2 Action3 Degas Solvents Thoroughly Switch Reductant Issue3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of failure in morpholine couplings based on crude reaction analysis.

Critical Issue: Hydrodehalogenation ( The "Reduced" Product)[1]

Symptom: You observe a significant peak corresponding to [Ar-H] (Mass of Ar-X minus Halogen plus Hydrogen). Context: This is the most common side-reaction in Pd-catalyzed amination, particularly with electron-rich amines like morpholine.

The Mechanism of Failure

Hydrodehalogenation competes directly with the reductive elimination of your product. It typically occurs via a


-Hydride Elimination  pathway, but not from the morpholine itself (which lacks accessible 

-hydrogens in the correct geometry when bound). Instead, the hydride source is often the solvent or trace impurities .
  • Pathway: The Pd(II)-Ar species undergoes transmetallation/exchange with an alcohol solvent (e.g., isopropanol) or reacts with trace water/base to form a L-Pd(Ar)(H) species.

  • Result: Reductive elimination yields Ar-H and regenerates Pd(0).[1][2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Avoid 2° Alcohols (i-PrOH). Use Toluene or Dioxane .Secondary alcohols are excellent hydride donors for Pd, promoting reduction over coupling [1].
Base Switch from NaOtBu to Cs2CO3 or K3PO4 .Strong alkoxide bases can promote

-hydride elimination from the ligand or solvent. Weaker inorganic bases reduce this risk [2].
Ligand Use BrettPhos or RuPhos .These bulky, electron-rich biaryl phosphine ligands accelerate the desired reductive elimination step, outcompeting the slower reduction pathway [3].

Critical Issue: Catalyst Poisoning (Stalled Reaction)

Symptom: LCMS shows unreacted Aryl Halide and Morpholine. The catalyst remains in solution but is inactive (often precipitating as a black solid, "Pd black").

The Mechanism of Failure

Morpholine is a secondary amine with high nucleophilicity and moderate steric bulk. Unlike bulky primary amines, morpholine can bind directly to the Palladium center, displacing phosphine ligands and forming stable, unreactive [Pd(Morpholine)n] complexes. This shuts down the catalytic cycle before oxidative addition can occur [4].

Troubleshooting Protocol

Q: I am using Pd(PPh3)4 or Pd(OAc)2 + BINAP. Why isn't it working? A: These "First Generation" catalytic systems are highly susceptible to amine poisoning. The phosphines dissociate too easily, allowing morpholine to saturate the metal center.

The Fix: Use Pre-formed Catalysts (Precatalysts) Do not generate the active species in situ. Use oxidative-addition complexes that are stable until activation.

  • Option A: Pd-PEPPSI-IPr

    • Why: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing displacement by morpholine. The pyridine "throw-away" ligand ensures rapid initiation.

  • Option B: Buchwald G3/G4 Palladacycles (e.g., XPhos Pd G4)

    • Why: These precatalysts release the active L-Pd(0) species only upon deprotonation in the reaction, maintaining a low steady-state concentration of active catalyst that is less prone to poisoning [5].

The "Aniline" Ambiguity: Oxidative Coupling?

User Query: "I am seeing 'Aniline' in my morpholine coupling."

If you detect Aniline (Ph-NH2) or Azo compounds (Ph-N=N-Ph) , you are likely not performing a standard Buchwald-Hartwig reaction, or you have a specific contamination issue.

  • Scenario A: Nitro-Reduction

    • Input: Nitro-aryl halide + Morpholine.

    • Issue: If using a reducing environment (alcohol solvent + heat), the nitro group can reduce to an aniline (Ar-NH2).

    • Fix: Use strictly anhydrous, non-protic solvents (Toluene/THF) and avoid formate/alcohol donors.

  • Scenario B: Oxidative Cross-Coupling (CDC)

    • Context: You are trying to react Aniline + Morpholine directly (no halide).

    • Chemistry: This requires a Copper catalyst and an oxidant (O2 or DTBP) to form an N-N bond (Hydrazine) or C-N bond (via C-H activation).

    • Warning: These reactions are prone to Homocoupling (Aniline + Aniline

      
       Azobenzene).
      
    • Optimization: High equivalents of morpholine (solvent quantity) are required to suppress aniline homocoupling [6].

Validated Experimental Protocol (Gold Standard)

Objective: Synthesis of 4-(4-methoxyphenyl)morpholine via Buchwald-Hartwig Amination. Scale: 1.0 mmol

Materials
  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: NaOtBu (1.4 equiv) - Note: If substrate is base-sensitive, use Cs2CO3.

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Equip a reaction vial with a stir bar and a septum cap. Purge with Nitrogen or Argon for 5 minutes.

  • Solids Addition: Add the RuPhos Pd G4 (catalyst) and NaOtBu (base) to the vial.

    • Tip: Weighing precatalysts in air is stable, but minimize exposure time.

  • Liquids Addition:

    • Add the Aryl Halide (if liquid) and Morpholine via syringe.

    • Add the Anhydrous Solvent .

  • Degassing (Critical): Sparge the solvent mixture with inert gas for 2-3 minutes before heating. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Heat to 80°C for 2–12 hours.

    • Monitoring: Check LCMS at 1 hour. If Ar-X is consumed, stop.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black/salts).

    • Concentrate and purify via flash chromatography.

Visualizing the Pathway Competition

The following diagram illustrates why specific side products form based on the catalytic intermediate's fate.

MechanismPath Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd Ar-X Poison SIDE REACTION: Catalyst Poisoning [Pd(Morpholine)n] Pd0->Poison Excess Morpholine (Weak Ligand) AmineBind Amine Coordination [L-Pd(Ar)(Morpholine)(X)] OxAdd->AmineBind Morpholine Reduction SIDE REACTION: Hydrodehalogenation (Ar-H) OxAdd->Reduction Beta-H Elim (from solvent) or Transmetallation Deprot Deprotonation [L-Pd(Ar)(Morpholine)] AmineBind->Deprot Base Product PRODUCT: N-Aryl Morpholine Deprot->Product Reductive Elimination

Figure 2: Mechanistic divergence in Pd-catalyzed amination. Red paths indicate failure modes.

References

  • Zhu, J., et al. (2024). "Overcoming Hydrodehalogenation in Buchwald-Hartwig Aminations." ACS Catalysis, 14, 4099-4107.[3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Maitro, G., et al. (2010). "Precatalysts for the Buchwald-Hartwig Amination." Accounts of Chemical Research, 41, 1461.

  • Albers, P., et al. (2001).[4] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 173, 275–286.[4]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

  • Ullah, E., et al. (2020). "Direct Oxidative Azo Coupling of Anilines." ACS Omega, 5(46), 30319–30328.

Sources

Optimization

Technical Support Center: Recrystallization of 4-(4-morpholinyl)aniline

Welcome to the Technical Support Center for the purification of 4-(4-morpholinyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(4-morpholinyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful recrystallization of this compound. Here, you will find field-proven insights, detailed experimental protocols, and robust troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 4-(4-morpholinyl)aniline?

A1: The ideal recrystallization solvent is one in which 4-(4-morpholinyl)aniline has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A documented and effective method for the purification of 4-(4-morpholinyl)aniline is through a mixed-solvent recrystallization using ethyl acetate and hexane.[1][2] In this system, ethyl acetate acts as the "good" solvent where the compound is soluble, and hexane acts as the "poor" or "anti-solvent" to induce crystallization upon cooling. The compound is also known to be soluble in chloroform.[1][2][3][4]

Q2: My 4-(4-morpholinyl)aniline sample is a purple to brown crystalline powder. Is this normal?

A2: Yes, it is common for 4-(4-morpholinyl)aniline to appear as a purple to brown crystalline powder.[1][2][4] The color is often due to minor impurities or oxidation products. A successful recrystallization should yield a lighter-colored, more purified solid.

Q3: What is the expected melting point of pure 4-(4-morpholinyl)aniline?

A3: The reported melting point for 4-(4-morpholinyl)aniline is in the range of 132-135 °C.[1][2][4][5][6] A sharp melting point within this range is a good indicator of high purity after recrystallization.

Q4: Can I use a single solvent for the recrystallization?

A4: While a mixed-solvent system of ethyl acetate/hexane is documented, a single solvent may also be effective. The key is to find a solvent where the solubility profile is optimal. Based on the polarity of 4-(4-morpholinyl)aniline, suitable candidates for screening could include alcohols (such as ethanol or isopropanol) or other esters. A systematic approach to solvent screening is recommended, as outlined in the "Experimental Protocols" section of this guide.

Solvent Selection and Experimental Protocols

The selection of an appropriate solvent system is the most critical step for a successful recrystallization. The guiding principle is that the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Data Presentation: Solvent Properties

For your convenience, here is a table of properties for solvents commonly used in the recrystallization of aromatic amines.

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1ModerateKnown "good" solvent for 4-(4-morpholinyl)aniline.
Hexane69Non-polarKnown "poor" solvent (anti-solvent) for 4-(4-morpholinyl)aniline.
Ethanol78.4PolarA versatile solvent for many substituted anilines.
Isopropanol82.6PolarSimilar to ethanol, a good candidate for screening.
Acetone56PolarCan be a good solvent, but its low boiling point can lead to rapid evaporation.
Toluene110.6Non-polarMay be suitable for less polar impurities.
Water100HighGenerally, aromatic amines have low solubility in water, but it can be used in mixed-solvent systems.
Experimental Protocol 1: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane

This protocol is based on a documented procedure for the purification of 4-(4-morpholinyl)aniline.[1][2]

Materials:

  • Crude 4-(4-morpholinyl)aniline

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Place the crude 4-(4-morpholinyl)aniline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to the flask while gently heating and swirling until the solid is completely dissolved.

  • Once dissolved, continue to heat the solution to boiling.

  • Slowly add hot hexane dropwise to the boiling ethyl acetate solution. You will observe the solution becoming cloudy, which indicates that the saturation point has been reached.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Diagram: Mixed-Solvent Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation dissolve Dissolve crude compound in minimum hot 'good' solvent (Ethyl Acetate) add_anti Add hot 'poor' solvent (Hexane) dropwise until solution becomes cloudy dissolve->add_anti clarify Add a few drops of hot 'good' solvent to clarify add_anti->clarify Induces saturation cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice Promotes crystal growth filtrate Collect crystals via vacuum filtration cool_ice->filtrate wash Wash crystals with ice-cold 'poor' solvent filtrate->wash dry Dry purified crystals wash->dry

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guides

Even with a well-defined protocol, unexpected issues can arise. This section addresses common problems and provides systematic solutions.

Issue 1: The compound "oils out" instead of forming crystals.

This occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

  • Causality: The boiling point of the solvent or solvent mixture is higher than the melting point of the solute, or the solution is too concentrated.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent (ethyl acetate in the mixed-solvent system) to decrease the saturation point. Allow the solution to cool more slowly.

    • Lower the Crystallization Temperature: Before adding the anti-solvent, allow the solution of the compound in the "good" solvent to cool slightly.

    • Change Solvents: If oiling out persists, consider a solvent or solvent mixture with a lower boiling point.

Issue 2: No crystals form upon cooling.

This is a common issue that indicates the solution is not supersaturated.

  • Causality: Too much solvent was used, or the cooling process is too rapid, preventing nucleation.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.

      • Seed Crystals: If you have a small amount of pure 4-(4-morpholinyl)aniline, add a tiny crystal to the solution. This will act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature or in an ice bath, a dry ice/acetone bath can be used to reach lower temperatures, which may induce crystallization.

Issue 3: The recrystallized product is still impure or has a low yield.

This can result from several factors related to the procedure.

  • Causality: Impurities may have co-precipitated with the product, or a significant amount of the product remains in the mother liquor.

  • Solutions:

    • Slow Down Cooling: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath.

    • Ensure Correct Solvent Ratio: In a mixed-solvent system, adding too much "poor" solvent too quickly can cause the compound to crash out of solution along with impurities.

    • Check for Product in Mother Liquor: To check if a significant amount of product remains dissolved, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of residue indicates that the yield could be improved by further cooling or by reducing the initial amount of solvent used.

    • Second Recrystallization: If the product is still not pure, a second recrystallization step is often necessary.

Diagram: Troubleshooting Logic

G cluster_oiling Oiling Out cluster_no_xtal No Crystals cluster_impure Impure Product / Low Yield start Recrystallization Issue? oil_q Compound forms an oil? start->oil_q Yes no_xtal_q No crystals forming? start->no_xtal_q Yes impure_q Impure product or low yield? start->impure_q Yes oil_s1 Reheat, add more 'good' solvent, cool slowly oil_q->oil_s1 oil_s2 Lower crystallization temperature oil_q->oil_s2 oil_s3 Choose a lower boiling point solvent oil_q->oil_s3 no_xtal_s1 Induce nucleation: - Scratch flask - Add seed crystal no_xtal_q->no_xtal_s1 no_xtal_s2 Reduce solvent volume by evaporation no_xtal_q->no_xtal_s2 no_xtal_s3 Cool to a lower temperature no_xtal_q->no_xtal_s3 impure_s1 Ensure slow cooling impure_q->impure_s1 impure_s2 Optimize solvent ratio impure_q->impure_s2 impure_s3 Check mother liquor for dissolved product impure_q->impure_s3 impure_s4 Perform a second recrystallization impure_q->impure_s4

Caption: Decision tree for troubleshooting recrystallization.

References

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 17, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 17, 2026, from [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Morpholinoaniline. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (2025, August 20). 4-Morpholinoaniline. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: GC/MS Analysis of Morpholine Compounds

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC/MS) analysis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC/MS) analysis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these compounds. As a polar secondary amine, morpholine presents unique analytical hurdles that require specific methodologies to achieve accurate and reproducible results. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs) - First Principles

Q1: Why is the direct analysis of morpholine by GC/MS so challenging?

Direct analysis of morpholine is difficult primarily due to its high polarity and relatively low molecular weight.[1][2] This combination leads to several analytical problems:

  • Poor Peak Shape: Morpholine's amine group can interact strongly with active sites (free silanol groups) on the surface of standard GC columns and inlet liners. This interaction causes significant peak tailing, making accurate integration and quantification nearly impossible.[3][4]

  • Low Sensitivity: Without derivatization, the volatility and chromatographic behavior of morpholine are not optimal, often resulting in a very poor response or no detectable signal at all, especially at low concentrations.[5] An attempt to detect a 400 µg·L−1 morpholine standard by GC-MS without derivatization failed to produce a signal.[5]

  • Column Bleed and Contamination: The high polarity can cause morpholine to interact irreversibly with the stationary phase, leading to column degradation and system contamination over time.

Q2: What is derivatization, and why is it essential for morpholine analysis?

Derivatization is a chemical reaction used to convert an analyte into a product (a "derivative") with properties that are more suitable for a given analytical method. For morpholine GC/MS analysis, the goal is to create a derivative that is:

  • More Volatile: To ensure efficient transfer from the injector to the column.

  • Less Polar: To prevent interactions with active sites, thereby producing sharp, symmetrical peaks.

  • More Thermally Stable: To avoid degradation in the hot GC inlet.

The most common and reliable derivatization strategy for morpholine involves reacting it with sodium nitrite (NaNO₂) under acidic conditions to form N-nitrosomorpholine (NMOR).[5][6][7] This derivative is significantly more volatile and stable, allowing for highly sensitive and reproducible analysis by GC/MS.[5] This method has been shown to be approximately 65 times more sensitive than direct detection.[5]

Q3: Are there alternative derivatization reagents?

Yes, other reagents exist. For instance, 2,4-dinitrofluorobenzene (2,4-DNFB) has been used and can offer good sensitivity. However, the resulting derivative has been reported to have low stability, which can compromise reproducibility.[5][6][8] The nitrosation reaction using sodium nitrite and hydrochloric acid is generally preferred due to the high stability of the N-nitrosomorpholine product and the low cost and accessibility of the reagents.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a Q&A format.

Problem 1: No chromatographic peak or extremely low signal intensity.

Q: I've injected my prepared sample, but I don't see a peak for morpholine, or the signal is barely above the noise. What's wrong?

A: This is the most common issue and almost always points to a failure in the derivatization step or an attempt at direct analysis.

  • Causality & Solution: Direct injection of underivatized morpholine is often futile due to its polarity.[5] You must confirm that the derivatization to N-nitrosomorpholine was successful. The reaction is highly pH-dependent. Morpholine, a secondary amine, reacts with sodium nitrite under acidic conditions to form the stable and volatile NMOR derivative.[5][7]

    • Verify pH: The reaction requires an acidic medium. Ensure that the pH of your sample is acidic after adding hydrochloric acid (HCl). The optimization of HCl concentration is a critical step; one study found that increasing the HCl concentration from 0.01 to 0.05 mol·L−1 steadily increased the derivatization rate.[5]

    • Check Reagents: Ensure your sodium nitrite and HCl solutions have not expired and were prepared correctly.

    • Optimize Reaction Conditions: Factors like reaction time and temperature can influence efficiency. The derivatization process should be systematically optimized for your specific sample matrix.[5]

Problem 2: The peak for my morpholine derivative is tailing severely.

Q: I have a signal, but the peak is asymmetrical with a prominent tail. How can I improve the peak shape?

A: Peak tailing for the N-nitrosomorpholine derivative indicates unwanted interactions within the GC system. While the derivative is much less polar than the parent compound, it can still be susceptible to active sites.

  • Causality & Solution 1: Active Sites in the Inlet. The GC inlet liner is a common source of activity.

    • Action: Use a deactivated liner and change it regularly. If you are using glass wool in the liner, ensure it is also deactivated, or consider removing it entirely.[9] Contamination from previous injections can create new active sites, so routine inlet maintenance is crucial.[4][10]

  • Causality & Solution 2: Column Choice & Condition. The column itself is the next likely culprit.

    • Column Selection: A standard non-polar HP-5 (5% phenyl-95% methylpolysiloxane) column can still result in peak tailing.[5] For better results, use a mid-polarity column. A TM-1701 column (14% cyanopropyl phenyl-86% dimethyl polysiloxane) has been shown to provide a significantly better peak shape and a more stable baseline for this analysis.[5] The cyano groups in the stationary phase help to shield the analyte from residual silanol groups on the fused silica surface.

    • Column Maintenance: If your column has been in use for a while, active sites may have developed at the inlet end due to the deposition of non-volatile matrix components. Trimming 10-20 cm from the front of the column can often restore peak shape.[3][4]

Problem 3: My results are not reproducible; the peak areas vary significantly between injections.

Q: I'm getting inconsistent quantification results for the same sample. What causes this variability?

A: Poor reproducibility points to an inconsistent process, either in sample preparation or within the GC/MS system itself.

  • Causality & Solution 1: Inconsistent Derivatization & Extraction. Manual sample preparation steps are a major source of variability.

    • Action: Follow a strict, validated protocol for every sample.[11] Ensure precise and consistent addition of all reagents (sample, acid, sodium nitrite, extraction solvent). The liquid-liquid extraction (LLE) step must also be consistent; ensure that vortexing/mixing time and the time allowed for phase separation are identical for all samples.[1] Using an internal standard, such as d8-morpholine, is highly recommended to correct for variations in extraction efficiency and injection volume.[11][12]

  • Causality & Solution 2: Matrix Effects. If you are working with complex matrices like fruit peels, pharmaceuticals, or biological fluids, other components can interfere with the derivatization or extraction steps.[11][13]

    • Action: A sample cleanup or pre-treatment step may be necessary. For samples with high lipid content, such as fruit peels, a lipid removal step (e.g., extraction with hexane) prior to derivatization is crucial to improve accuracy and precision.[1][12]

Problem 4: I see "ghost peaks" in my blank runs.

Q: After running a high-concentration sample, I see a small peak at the same retention time in my subsequent solvent blank. What is happening?

A: This phenomenon is known as carryover, where a portion of an analyte from a previous injection remains in the system.

  • Causality & Solution: Carryover can originate from the autosampler syringe or the GC inlet.[10]

    • Syringe Contamination: The N-nitrosomorpholine derivative can adsorb onto the surfaces of the syringe. Ensure your syringe wash protocol is adequate. Use multiple post-injection solvent rinses with a strong solvent like dichloromethane.

    • Inlet Contamination: Residue can build up in the inlet liner or on the septum. Replace the septum and liner regularly, especially when analyzing high-concentration samples or complex matrices.[9]

Quantitative Data Summary

The following table summarizes the validated performance of the N-nitrosomorpholine derivatization GC/MS method across different matrices, demonstrating its reliability.

ParameterApple Juice[1][5][6]Apple & Citrus Peel/Pulp[1][11][12]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Experimental Protocols & Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues.

Troubleshooting_Workflow start_node Start Analysis problem_node problem_node start_node->problem_node Problem Encountered? cause_node cause_node problem_node->cause_node No / Low Peak end_node Successful Analysis problem_node->end_node No (Good Result) cause_node_tail Active Sites? problem_node->cause_node_tail Peak Tailing cause_node_rep Inconsistent Prep? problem_node->cause_node_rep Poor Reproducibility solution_node solution_node cause_node->solution_node Check Derivatization solution_node->end_node Issue Resolved solution_node_tail Use Deactivated Liner Trim Column Use Mid-Polarity Column cause_node_tail->solution_node_tail Deactivate System solution_node_tail->end_node solution_node_rep Strict Protocol Use Internal Standard Add Cleanup Step cause_node_rep->solution_node_rep Standardize Protocol solution_node_rep->end_node Experimental_Workflow sample_prep Sample Preparation (e.g., Homogenization, Lipid Removal) derivatization Derivatization (Acidification + NaNO₂) sample_prep->derivatization extraction Liquid-Liquid Extraction (Dichloromethane) derivatization->extraction gcms_analysis GC/MS Analysis (Injection, Separation, Detection) extraction->gcms_analysis data_processing Data Processing (Integration, Quantification) gcms_analysis->data_processing

Caption: Workflow for GC/MS analysis of morpholine.

Protocol 2: Recommended GC/MS Parameters

These parameters are a robust starting point and are based on published methods. [1][5]Optimization may be required for your specific instrument.

  • Instrument: Agilent 7890 GC with 5975C MSD or equivalent.

  • Column: TM-1701 (or similar mid-polarity), 30 m x 0.32 mm I.D., 0.5 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 10:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 4 minutes.

    • Ramp 1: 10 °C/min to 120 °C, hold for 3 minutes.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Characteristic Ions (N-nitrosomorpholine): m/z 116.1 (Quantifier), 86.1 (Qualifier). [6]

References

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Cho, Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. [Link]

  • Saleem, M., et al. (2018). The derivatization reaction of morpholine. ResearchGate. [Link]

  • Cho, Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • ES CHEM Co.,Ltd. (2023). Liquid phase method for morpholine. Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]

  • IOPscience. (n.d.). Facile electrochemical detection of morpholine in boiler water with carbon nanostructures. IOPscience. [Link]

  • ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • CABI Digital Library. (n.d.). Development of a method for rapid determination of morpholine in juices and drugs by gas chromatography-mass spectrometry. CABI Digital Library. [Link]

  • CDC Stacks. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). CDC Stacks. [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography. Phenomenex. [Link]

  • ResearchGate. (2026). Vapor-liquid equilibrium and process simulation of aromatic hydrocarbon extraction using N-Formylmorpholine. ResearchGate. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. ResearchGate. [Link]

  • MDPI. (2022). Green Extraction Processes for Complex Samples from Vegetable Matrices Coupled with On-Line Detection System: A Critical Review. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]

  • Agilent. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • CHROMSERVIS. (n.d.). GC troubleshooting. CHROMSERVIS.EU. [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of Morpholine-Containing Heterocycles

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine-containing heterocycles. It provides practical, in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine-containing heterocycles. It provides practical, in-depth technical guidance and troubleshooting advice to navigate the complexities of scaling up these crucial synthetic processes.

Introduction to Morpholine Synthesis at Scale

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] However, transitioning the synthesis of these heterocycles from the laboratory bench to an industrial scale presents a unique set of challenges. This support center addresses common issues encountered during scale-up, offering field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to morpholine and its simple derivatives?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid catalyst and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[3][4][5] The DEG/ammonia route has largely superseded the DEA method due to process inefficiencies and waste generation in the latter.[3][6]

Q2: How can I monitor the progress of my large-scale morpholine synthesis?

A2: A variety of analytical techniques can be employed for in-process control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for quantitative analysis of morpholine and its derivatives.[7][8] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can provide both qualitative and quantitative data.[7][9][10] In aqueous systems, UV-Visible spectrophotometry can be a simple and rapid method for determining morpholine concentration.[11]

Q3: What are the primary safety concerns when working with morpholine and its synthesis at scale?

A3: Morpholine is a corrosive and flammable liquid.[12] It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if necessary. Reactions at scale, particularly those involving strong acids or high pressures, must be conducted with appropriate engineering controls to manage potential exotherms and prevent thermal runaway.[13][14] A thorough risk assessment should always be performed before commencing any large-scale synthesis.

Q4: My morpholine derivative is difficult to purify by column chromatography at scale. What are my options?

A4: For large-scale purification, fractional distillation under reduced pressure is a common and effective method for liquid products.[15][16] An alternative and often highly effective strategy for solid or high-boiling liquid products is purification via salt formation. The crude morpholine derivative can be treated with an acid, such as acetic acid, to form a crystalline salt which can be isolated by filtration and then neutralized to yield the purified product.[17][18]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Reductive Amination

Reductive amination is a versatile method for synthesizing N-substituted morpholines. However, challenges can arise, particularly at scale.

Q: My reductive amination reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. What could be the cause?

A: Potential Causes and Solutions:

  • Poor Imine/Enamine Formation: The reaction between a ketone/aldehyde and a secondary amine like morpholine to form the iminium ion or enamine can be slow, especially with sterically hindered or electronically deactivated substrates.[19]

    • Solution: Consider the use of a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the carbonyl group.[20] Ensure adequate water removal, as imine formation is a condensation reaction. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.

  • Insufficient Acid Catalysis: Imine formation is typically acid-catalyzed. The absence or insufficient amount of an acid catalyst can lead to slow reaction rates.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Low Reaction Temperature: While some reductive aminations proceed at room temperature, less reactive substrates may require elevated temperatures to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for potential side reactions.

Q: I'm observing the formation of a significant amount of a side product that I suspect is the alcohol from the reduction of my starting carbonyl compound. How can I prevent this?

A: Potential Causes and Solutions:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine.[20]

    • Solution: Switch to a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[20]

  • Reaction Conditions: Adding the reducing agent too early in the reaction sequence can lead to the reduction of the starting carbonyl.

    • Solution: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC, GC, or NMR can help determine the optimal time for the addition of the reducing agent.

Cyclization of Diethanolamine Derivatives

The acid-catalyzed cyclization of diethanolamine is a classical method for preparing the parent morpholine ring.

Q: The yield of my morpholine synthesis via diethanolamine cyclization is consistently low. What are the likely reasons?

A: Potential Causes and Solutions:

  • Inadequate Reaction Temperature: This reaction requires high temperatures (typically >150°C) to drive the dehydration and cyclization.[4][16]

    • Solution: Ensure your heating apparatus can achieve and maintain the required reaction temperature. A slight decrease in temperature can significantly impact the reaction rate and overall yield.[16]

  • Suboptimal Acid Concentration: The concentration of the acid catalyst is critical. Too little acid will result in a slow and incomplete reaction, while too much can lead to charring and side product formation.

    • Solution: Optimize the molar ratio of the acid catalyst to the diethanolamine.

  • Inefficient Water Removal: The reaction generates water, which can inhibit the forward reaction.

    • Solution: If feasible for your setup, employ a method to remove water as it is formed, such as a Dean-Stark trap.

Q: After the reaction, I am left with a dark, viscous crude product that is difficult to purify. How can I improve the work-up and purification?

A: Potential Causes and Solutions:

  • Charring and Side Product Formation: The harsh, high-temperature acidic conditions can lead to the formation of polymeric byproducts and colored impurities.

    • Solution: After the reaction, carefully neutralize the mixture with a base. The crude morpholine can then be isolated by distillation, often under vacuum.[4][16] For colored impurities, a decolorizing agent like activated carbon can be used prior to distillation.[21]

  • Solidification of the Product Salt: If the reaction is cooled too much before neutralization, the morpholine salt of the acid catalyst can solidify, making it difficult to handle.[16]

    • Solution: Perform the initial stages of the work-up, such as pouring the reaction mixture, at an elevated temperature to prevent solidification.[16]

Scale-Up of Novel Synthetic Methods

Newer synthetic methodologies, such as photocatalysis, offer exciting possibilities but come with their own scale-up challenges.

Q: I am trying to scale up a photocatalytic synthesis of a morpholine derivative, but the reaction time has increased dramatically compared to my small-scale experiments. What is happening?

A: Potential Causes and Solutions:

  • Light Penetration Issues: As the reactor size increases, the path length for light to travel through the reaction mixture also increases. This can lead to insufficient irradiation of the entire reaction volume, a phenomenon known as the "photon transport limitation".[22]

    • Solution: Transitioning from a batch reactor to a continuous flow reactor is a highly effective strategy for scaling up photochemical reactions.[22] Flow reactors have a much higher surface-area-to-volume ratio, ensuring uniform irradiation of the reaction mixture.

  • Catalyst Loading: The optimal catalyst loading may differ between small- and large-scale reactions.

    • Solution: Re-optimize the catalyst loading for the scaled-up reaction.

  • Mass Transfer Limitations: In heterogeneous photocatalysis, inefficient mixing can limit the interaction between the substrate and the catalyst surface.

    • Solution: Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.

Data and Protocols

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the starting aldehyde/ketone, leading to side products.[20]
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions over carbonyls.[20]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective for iminium ions, non-toxic byproducts.[20]More expensive than NaBH₄.
Experimental Protocol: Purification of a Morpholine Derivative via Acetate Salt Formation

This protocol is a general guideline and may need to be adapted for your specific compound.

  • Dissolution: Dissolve the crude morpholine derivative in a suitable solvent, such as ethyl acetate or n-butyl acetate.[17]

  • Acid Addition: Warm the solution and add acetic acid dropwise with stirring.[17]

  • Crystallization: Slowly cool the mixture to room temperature, then further cool in an ice bath to induce crystallization of the morpholine acetate salt.[17]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Free Base: Dissolve the purified salt in water and add a base, such as sodium hydroxide solution, until the pH is basic.

  • Extraction: Extract the purified morpholine derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check for Imine/Enamine Formation (TLC, NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Low Imine complete_imine Imine Formation is Complete check_imine->complete_imine Yes add_acid Add Catalytic Acid (e.g., AcOH) incomplete_imine->add_acid check_reduction Check for Complete Reduction of Imine complete_imine->check_reduction remove_water Use Dean-Stark or Molecular Sieves add_acid->remove_water increase_temp Increase Reaction Temperature remove_water->increase_temp end Yield Optimized increase_temp->end incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No complete_reduction Reduction is Complete check_reduction->complete_reduction Yes increase_reductant Increase Equivalents of Reducing Agent incomplete_reduction->increase_reductant check_side_products Analyze for Side Products (GC-MS, NMR) complete_reduction->check_side_products change_reductant Switch to a More Reactive Reducing Agent increase_reductant->change_reductant change_reductant->end carbonyl_reduction Carbonyl Reduction Side Product check_side_products->carbonyl_reduction Yes no_side_products No Significant Side Products check_side_products->no_side_products No use_selective_reductant Use a More Selective Reducing Agent (e.g., NaBH(OAc)₃) carbonyl_reduction->use_selective_reductant no_side_products->end use_selective_reductant->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Diagram 2: Scale-Up Strategy for Exothermic Reactions

G start Scaling Up an Exothermic Morpholine Synthesis hazard_assessment Perform Hazard Assessment (DSC, RC1) start->hazard_assessment batch_scaleup Batch Reactor Scale-Up hazard_assessment->batch_scaleup Moderate Exotherm flow_chemistry Transition to Continuous Flow hazard_assessment->flow_chemistry Strong Exotherm controlled_addition Controlled Reagent Addition batch_scaleup->controlled_addition microreactor Microreactor for Process Optimization flow_chemistry->microreactor efficient_cooling Ensure Efficient Cooling controlled_addition->efficient_cooling realtime_monitoring Real-time Temperature Monitoring efficient_cooling->realtime_monitoring safer_process Safer, More Controlled Process realtime_monitoring->safer_process plate_reactor Plate Reactor for Production microreactor->plate_reactor plate_reactor->safer_process

Caption: Decision-making for scaling up exothermic reactions.

References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI Bookshelf. [Link]

  • Liquid phase method for morpholine. (2023, November 30). Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. [Link]

  • Challenging reductive amination. (2017, June 9). Reddit. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • MORPHOLINE. (n.d.). Kamala Chemicals. [Link]

  • Morpholine: A Multi-Purpose Chemical for Industrial Applications. (n.d.). Silver Fern Chemical. [Link]

  • Synthesis of morpholine. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 28). Semantic Scholar. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015, April 22). Beilstein Journals. [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine. (n.d.).
  • Analysis of Morpholine in Water by UV Visible Spectrophotometer. (n.d.). IJMREAD. [Link]

  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. (2023, March 13). Annual Reviews. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]

  • Purifying aromatic acids by treatment with morpholine. (n.d.).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). Frontiers. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing. [Link]

  • Morpholine process. (n.d.).
  • MOFs as platforms for multiscale structural regulation: new frontiers in photocatalyst design. (n.d.). RSC Publishing. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024, June 17). ACS Omega. [Link]

  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. [Link]

  • Dewatering catalyst and application thereof in preparing morpholine. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Toward Scaling-Up Photocatalytic Process for Multiphase Environmental Applications. (2025, November 22). ResearchGate. [Link]

  • The Study on the Preparation of Morpholine. (n.d.). Dissertation. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal. [Link]

  • Is Photocatalysis Ready for Scale Yet? (2025, December 27). MDPI. [Link]

  • Morpholine derivate from secondary amine/alcohol. (2008, September 5). Sciencemadness Discussion Board. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization. [Link]

  • Morpholine quaternary ammonium salt ion liquid and preparation method thereof. (n.d.). Eureka. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Morpholin-4-yl)aniline vs. 4-Morpholinoaniline

Topic: 2-(Morpholin-4-yl)aniline vs. 4-Morpholinoaniline Reactivity Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry and scaffold design, the positional isomerism of morpholinoanilines dict...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Morpholin-4-yl)aniline vs. 4-Morpholinoaniline Reactivity Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and scaffold design, the positional isomerism of morpholinoanilines dictates profound differences in reactivity and physicochemical properties. 4-Morpholinoaniline (Para) behaves as a highly nucleophilic, electron-rich aniline, ideal for rapid amide couplings and reductive aminations.[1] In contrast, 2-(Morpholin-4-yl)aniline (Ortho) exhibits the "ortho effect," where the bulky morpholine ring sterically shields the amine and forces it out of planarity, significantly retarding nucleophilic attack and complicating palladium-catalyzed cross-couplings.[1] This guide provides the experimental data and protocols necessary to navigate these differences.

Snapshot Comparison
Feature4-Morpholinoaniline (Para) 2-(Morpholin-4-yl)aniline (Ortho)
CAS Number 2524-67-6 5585-33-1
Structure Linear, conjugated systemTwisted, sterically congested
Physical State Solid (mp 132–135 °C)Low-melting solid or oil (mp 95–98 °C)
Electronic Effect Strong +M (Resonance Donor)Steric Inhibition of Resonance
Nucleophilicity High (Reacts at RT)Low (Requires heat/catalyst)
Key Application Oxidative coupling (dyes), Buchwald substratesBidentate ligand precursors, specialized kinase inhibitors
Structural & Electronic Analysis

The reactivity divergence stems from the interplay between resonance and sterics .

4-Morpholinoaniline (The "Open" Nucleophile) [1]
  • Mechanism: The nitrogen lone pair on the morpholine ring is para to the amine. Through resonance (+M effect), it donates electron density into the benzene ring, significantly increasing the electron density at the primary amine (

    
    ).
    
  • Consequence: The

    
     is highly basic and nucleophilic. It readily attacks electrophiles (acyl chlorides, aldehydes) under mild conditions.
    
2-(Morpholin-4-yl)aniline (The "Shielded" Isomer) [1]
  • Mechanism: The morpholine ring exists in a chair conformation. When placed ortho to the amine, the sheer bulk of the morpholine ring clashes with the hydrogens of the

    
     group.
    
  • Steric Inhibition of Resonance: To relieve this strain, the

    
     bond rotates, twisting the morpholine lone pair out of conjugation with the 
    
    
    
    -system.[1]
  • The Ortho Effect: The primary amine is physically shielded. Incoming electrophiles must navigate the "umbrella" of the morpholine ring to react.

Visualizing the Steric Clash (Pathway Diagram)

StericAnalysis Para 4-Morpholinoaniline (Para Isomer) Para_State Planar Conformation Maximal Resonance (+M) Para->Para_State No Steric Clash Ortho 2-(Morpholin-4-yl)aniline (Ortho Isomer) Ortho_State Twisted Conformation Steric Inhibition of Resonance Ortho->Ortho_State Morpholine-NH2 Clash Reactivity_P High Nucleophilicity (Fast Kinetics) Para_State->Reactivity_P Electron Donation Reactivity_O Low Nucleophilicity (Slow Kinetics / High Ea) Ortho_State->Reactivity_O Physical Shielding

Figure 1: Mechanistic flow illustrating how structural positioning dictates electronic state and subsequent reactivity.[1]

Reactivity Profiles & Experimental Data
A. Acylation (Amide Bond Formation)
  • Para-Isomer: Reacts quantitatively with acid chlorides in DCM at 0°C to Room Temperature (RT). No exogenous base is strictly required if an excess of aniline is used, though pyridine/TEA is standard.

  • Ortho-Isomer: Sluggish at RT. Often requires heating (reflux in THF or Toluene) or the use of a hyper-nucleophilic catalyst (DMAP) to activate the acylating agent.

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig) [1]
  • Para-Isomer: An excellent coupling partner. Works well with standard ligands (BINAP, dppf).

  • Ortho-Isomer: Challenging. The ortho-morpholine group can chelate the Pd center or sterically prevent the reductive elimination step.[1]

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos ) designed to facilitate coupling with hindered anilines.

Comparative Reactivity Table

Reaction TypeReagentPara-Isomer ConditionsOrtho-Isomer Conditions
Acetylation Acetyl ChlorideDCM,

, 0°C

RT, 1 hr
DCM,

, DMAP (cat.) , Reflux, 6 hr
Reductive Amination Benzaldehyde /

DCM, RT, 2 hrDCE, Acetic Acid (catalyst) , 50°C, 12 hr
Buchwald-Hartwig Aryl Bromide / Pd(OAc)2Ligand: BINAP, Base:

, 80°C
Ligand: BrettPhos , Base:

, 100°C
Experimental Protocols
Protocol A: Synthesis of Acylated Derivatives (General Procedure)

Use this protocol to differentiate the reactivity in your own lab.

Materials:

  • Substrate (1.0 equiv): 4-morpholinoaniline (2524-67-6) OR 2-morpholinoaniline (5585-33-1)[1]

  • Acetyl Chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the aniline in 5 mL of anhydrous DCM.

  • Base Addition: Add 1.5 mmol (210 µL) of Triethylamine.

  • Acyl Addition:

    • For Para: Cool to 0°C. Add Acetyl Chloride dropwise.

    • For Ortho: Add Acetyl Chloride at RT.[2] Crucial Step: If no precipitate forms within 10 mins, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) and heat to reflux (40°C).

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane).

    • Para:

      
       changes rapidly (< 1 hour).
      
    • Ortho: May require 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with brine. Dry over 
    
    
    
    .
Protocol B: Handling the Ortho-Isomer in Pd-Catalysis

When coupling 2-morpholinoaniline to an aryl halide:

  • Degassing is Critical: The electron-rich nature makes the catalyst sensitive to oxidation. Sparge solvents with Argon for 15 mins.

  • Ligand Selection: Do not use simple phosphines (

    
    ). Use BrettPhos  or RuPhos .
    
  • Base: Use strong bases like NaOtBu (Sodium tert-butoxide) to facilitate the deprotonation of the hindered amine.

MedChem Decision Framework

When should you select the Ortho vs. Para isomer for drug discovery?

MedChemDecision Start Select Scaffold Q1 Target Pocket Constraints? Start->Q1 Para_Path Linear/Deep Pocket Q1->Para_Path Narrow channel Ortho_Path Globular/Twisted Pocket Q1->Ortho_Path Steric bulk tolerance Solubility Need Solubility? Para_Path->Solubility Res_Ortho Use 2-Morpholino (Conformational Lock) Ortho_Path->Res_Ortho Induces Twist Res_Para Use 4-Morpholino (High Solubility, Flat) Solubility->Res_Para Max pKa (Basic)

Figure 2: Decision tree for incorporating morpholinoanilines into drug scaffolds.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735756, 2-Morpholin-4-ylaniline. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. W. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Discusses ligand choice for hindered anilines).

Sources

Comparative

Comparative Guide: Synthesis Routes for Substituted Morpholines

Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and solubility compared to piperazines or piperidines. However, the introduction of substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and solubility compared to piperazines or piperidines. However, the introduction of substituents—critical for structure-activity relationship (SAR) tuning—presents significant synthetic challenges.

This guide objectively compares three dominant synthesis routes:

  • Acid-Mediated Cyclization: The industrial standard for simple, achiral morpholines.

  • Base-Mediated Chiral Pool Synthesis: The gold standard for stereodefined, non-racemic scaffolds.

  • Metal-Catalyzed Annulation: The modern, modular approach for high-diversity library generation.

Key Finding: While acid-mediated routes offer the lowest cost per gram for simple derivatives, Metal-Catalyzed Annulation (Route C) provides superior atom economy and modularity for complex, late-stage functionalization, whereas Base-Mediated routes (Route B) remain indispensable for enantiopure targets.

Route A: Acid-Mediated Cyclization (The Industrial Standard)

Mechanism & Utility

This classical method relies on the double dehydration of diethanolamines using strong Brønsted acids (e.g., H₂SO₄) or Lewis acids. It proceeds via a double Sɴ2 mechanism where the hydroxyl groups are activated as leaving groups.

  • Best For: Multi-gram to kilogram scale-up of achiral or symmetrically substituted morpholines.

  • Limitation: Harsh conditions (high temp, strong acid) are incompatible with sensitive functional groups (Boc, acetals, silyl ethers).

Experimental Protocol: Synthesis of 2,6-Dimethylmorpholine

Note: This protocol validates the thermodynamic preference for the cis-isomer.

  • Setup: Charge a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents: Add Diisopropanolamine (50.0 g, 0.375 mol) and Toluene (200 mL).

  • Acid Addition: Cautiously add Conc. H₂SO₄ (37.0 g, 1.0 equiv) dropwise at 0°C. Exothermic.

  • Cyclization: Heat to reflux (115°C) for 12 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to RT. Basify to pH 10 with 50% NaOH solution. Extract with Et₂O (3 x 100 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Distill under reduced pressure (bp 128°C) to yield the product.

Validation
  • Yield: Typically 75-85%.

  • Selectivity: cis:trans ratio often favors cis (thermodynamic product) due to 1,3-diaxial interaction avoidance in the chair conformation.

Route B: Base-Mediated Chiral Pool Synthesis (Stereochemical Precision)

Mechanism & Utility

This route leverages the "chiral pool" (amino acids/amino alcohols) or enantiopure epoxides. It typically involves the opening of an epoxide by an amino alcohol followed by an intramolecular Sɴ2 closure. Recent advances utilize Ethylene Sulfate as a highly selective 1,2-diol electrophile surrogate.

  • Best For: Enantiopure (>99% ee) morpholines required for clinical candidates.

  • Key Advantage: Predictable stereochemistry based on the starting material (inversion at electrophilic centers).

Experimental Protocol: One-Pot Epoxide/Aziridine Opening

Adapted from Cossy et al. (Org. Lett.) and recent Green Chemistry protocols.

  • Setup: Flame-dried 100 mL Schlenk flask under Argon.

  • Step 1 (Ring Opening): Dissolve (S)-Phenylglycinol (1.0 equiv) in anhydrous THF . Add (R)-Styrene Oxide (1.1 equiv) and LiClO₄ (1.0 equiv) as a Lewis acid promoter. Stir at 60°C for 6 h.

  • Step 2 (Cyclization): Cool to 0°C. Add Tosyl Chloride (1.2 equiv) and KOH (powdered, 3.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 12 h. The in situ tosylation of the secondary alcohol triggers spontaneous cyclization.

  • Workup: Quench with water, extract with EtOAc. Purify via flash column chromatography (Hex/EtOAc).

Visualization: Sɴ2 Cyclization Pathway

BaseMediated Start Amino Alcohol (Chiral Pool) Inter1 N-Alkylation (Epoxide Opening) Start->Inter1 Epoxide/LiClO4 Inter2 O-Sulfonylation (TsCl/Base) Inter1->Inter2 TsCl, KOH TS Transition State (Intramolecular SN2) Inter2->TS Base-mediated Product Chiral Morpholine (Inversion of Config) TS->Product Cyclization

Caption: Stepwise mechanism for base-mediated chiral morpholine synthesis involving regioselective epoxide opening and SN2 closure.

Route C: Metal-Catalyzed Annulation (Modular Diversity)

Mechanism & Utility

This route utilizes transition metals (Pd, Cu) to couple bis-nucleophiles (amino alcohols) with bis-electrophiles (aryl halides/vinyl oxiranes).[1] The Buchwald-Hartwig type intramolecular O-arylation or N-arylation is particularly powerful for fusing morpholines to aromatic rings (benzo-morpholines).

  • Best For: High-throughput library generation, fusing morpholines to heteroaromatics.

  • Key Innovation: Use of bulky phosphine ligands (e.g., DavePhos, Xantphos) or NHC ligands to facilitate C-O and C-N bond formation.

Experimental Protocol: Pd-Catalyzed Carboamination

Based on Wolfe/Buchwald methodologies.

  • Reagents: Charge a vial with 2-Bromo-allylether derivative (1.0 equiv), Primary Amine (1.2 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and BINAP or JohnPhos (4 mol%).

  • Base/Solvent: Add NaOtBu (1.5 equiv) and Toluene (degassed).

  • Conditions: Heat to 80°C for 4-8 hours under Argon.

  • Mechanism: The reaction proceeds via oxidative addition to the aryl halide, amine coordination, and reductive elimination to form the C-N bond, followed by intramolecular cyclization (or vice versa depending on substrate).

Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord RedElim Reductive Elimination (C-N Bond) Coord->RedElim Cycliz Intramolecular Cyclization (C-O) RedElim->Cycliz Cycliz->Pd0 Regeneration

Caption: Simplified Pd-catalytic cycle for morpholine annulation showing the critical oxidative addition and reductive elimination steps.

Comparative Analysis & Decision Matrix

Performance Metrics
FeatureRoute A: Acid CyclizationRoute B: Base/Chiral PoolRoute C: Metal-Catalyzed
Atom Economy High (Water byproduct)Moderate (Sulfonate waste)Low (Halide/Ligand waste)
Stereocontrol Low (Thermodynamic mix)Excellent (Stereospecific) Variable (Ligand dependent)
Functional Group Tolerance Poor (Acid sensitive)Good (Base sensitive)Excellent (Chemomimetic)
Scalability High (kg to ton) Moderate (g to kg)Low (mg to g)
Cost $


Decision Logic (Graphviz)

DecisionTree Start Target Morpholine Structure Chiral Is Stereochemistry Critical? Start->Chiral Aromatic Fused to Aromatic Ring? Chiral->Aromatic No / Racemic OK RouteB Route B: Chiral Pool (High Enantiopurity) Chiral->RouteB Yes (>99% ee) Scale Target Scale? RouteA Route A: Acid Cyclization (Industrial/Simple) Scale->RouteA >100g (Cost driven) RouteC Route C: Metal Catalysis (Complex/Library) Scale->RouteC <1g (Diversity driven) Aromatic->Scale No (Alkyl only) Aromatic->RouteC Yes (Benzo-fused)

Caption: Strategic decision tree for selecting the optimal morpholine synthesis route based on chirality, structural complexity, and scale.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Source: ChemRxiv. URL:[Link][2]

  • A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Source: Organic Letters (Aubineau & Cossy).[1] URL:[Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Source: PMC / NIH. URL:[Link]

  • Recent progress in the synthesis of morpholines. Source: Chemistry of Heterocyclic Compounds (Palchykov).[3] URL:[Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides. Source: ResearchGate (Buchwald-Hartwig Context). URL:[Link]

Sources

Validation

Biological Activity of Fluorinated vs. Non-Fluorinated Morpholinoanilines

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated morpholinoanilines, designed for researchers in medicinal chemistry and drug discovery. Content Type: Publish Comparison...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated morpholinoanilines, designed for researchers in medicinal chemistry and drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The Fluorine Effect

In the optimization of morpholinoaniline scaffolds—privileged structures in kinase inhibitors (e.g., Gefitinib analogs), antibiotics (Oxazolidinones), and Factor Xa inhibitors—fluorination is rarely a cosmetic change. It is a functional switch.

The introduction of a fluorine atom, particularly at the ortho position to the morpholine ring or the aniline nitrogen, fundamentally alters the molecule's metabolic fate and binding thermodynamics . While non-fluorinated morpholinoanilines often exhibit high potency, they are frequently plagued by metabolic soft spots and reactive metabolite formation (bioactivation). Fluorinated analogs typically resolve these liabilities by blocking Cytochrome P450 (CYP) oxidation sites and modulating the aniline's pKa, often with a negligible penalty—or even a boost—to target affinity.

Physicochemical & Structural Comparison

The morpholinoaniline core consists of an electron-rich aniline ring coupled to a morpholine moiety. This electron density is a double-edged sword: it promotes binding interactions but invites oxidative metabolism.

Key Property Shifts
PropertyNon-Fluorinated ScaffoldFluorinated Scaffold (e.g., 3-Fluoro)Impact on Drugability
Electronic State High electron density on phenyl ring.Reduced electron density (Inductive effect, -I).Reduces susceptibility to oxidative attack (metabolic stability).
Basicity (pKa) Higher aniline pKa (~4.0 - 5.0).Lower aniline pKa (decreased by ~1-2 units).Reduces lysosomal trapping; improves passive permeability.
Lipophilicity (LogP) Baseline.Increased (+0.2 to +0.5 LogP units).Enhances membrane penetration and BBB crossing.
Conformation Free rotation between rings.Restricted rotation (Dipole/H-bond locking).Pre-organizes bioactive conformation, reducing entropy penalty upon binding.
Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the transition to fluorinated analogs.

SAR_Logic NonFluoro Non-Fluorinated Morpholinoaniline Metabolism Metabolic Liability (CYP Oxidation) NonFluoro->Metabolism High e- density Fluoro Fluorinated Analog (3-Fluoro / 4-Fluoro) NonFluoro->Fluoro +F Substitution (Bioisostere) Reactive Reactive Metabolite (Quinone-imine formation) Metabolism->Reactive Bioactivation Stability Metabolic Stability (Blocked Oxidation) Fluoro->Stability C-F Bond Strength Steric Shielding Safety Reduced Toxicity (No MDI) Fluoro->Safety Prevents Bioactivation Potency Maintained/Enhanced Potency Fluoro->Potency Conformation Lock

Figure 1: SAR Logic Flow. Fluorination strategically blocks metabolic soft spots and prevents the formation of toxic reactive intermediates common in electron-rich anilines.

Comparative Biological Performance[2]

A. Metabolic Stability & Safety (The Critical Differentiator)

The most significant divergence between these two classes is seen in Mechanism-Based Inhibition (MDI) of CYP enzymes. Non-fluorinated morpholinoanilines are prone to forming reactive quinone-imine intermediates via CYP3A4 oxidation. This leads to irreversible enzyme inhibition and potential hepatotoxicity.

Case Study: KCNQ2 Openers In a definitive study comparing a non-fluorinated morpholinoaniline (Compound A) with its difluoro-analog (Compound B), the impact of fluorine was absolute.

MetricCompound A (Non-Fluorinated)Compound B (Fluorinated)Biological Implication
CYP3A4 IC50 0.8 µM (Time-dependent shift)> 30 µM (No shift)Non-fluorinated analog destroys CYP3A4; Fluorinated analog is safe.
MDI Flag POSITIVE NEGATIVE Fluorine prevents covalent binding to the enzyme.
Oral Bioavailability Low (< 20%) due to First-PassHigh (> 60%)Metabolic blocking translates directly to systemic exposure.

Data Source: Wu et al., J. Med. Chem. 2003 (See References).[1]

B. Antibacterial Potency (Oxazolidinone Class)

In the context of Linezolid-like antibiotics, the morpholinoaniline scaffold serves as the "C-ring" and "B-ring" core. Here, fluorine is not just for stability; it is essential for potency .

  • Non-Fluorinated: Weak antibacterial activity (MIC > 64 µg/mL). The lack of fluorine affects the electronic environment required for binding to the bacterial 50S ribosomal subunit.

  • Fluorinated (3-Fluoro): Potent activity (MIC 2–4 µg/mL). The fluorine atom induces a specific conformation relative to the morpholine ring, optimizing the fit within the ribosomal binding pocket.

Experimental Protocols for Comparative Profiling

To validate the superiority of a fluorinated analog in your own pipeline, use the following self-validating protocols.

Protocol 1: CYP3A4 Mechanism-Based Inhibition (MDI) Assay

Objective: To determine if the morpholinoaniline undergoes bioactivation.

  • Incubation: Prepare two sets of incubations for both the fluorinated and non-fluorinated compounds (10 µM).

    • Set A: Compound + Human Liver Microsomes (HLM) + NADPH (0 min pre-incubation).

    • Set B: Compound + HLM + NADPH (30 min pre-incubation).

  • Probe Substrate: After the pre-incubation, add Testosterone (CYP3A4 probe) to both sets.

  • Measurement: Quantify 6β-hydroxytestosterone formation via LC-MS/MS.

  • Calculation: Calculate the IC50 shift.

    • Interpretation: If IC50 (Set B) < IC50 (Set A) by >1.5-fold, the compound is a time-dependent inhibitor (MDI Positive).

    • Expected Result: Non-fluorinated variants typically show a significant shift; Fluorinated variants do not.

Protocol 2: Comparative Synthesis Workflow

The synthesis of the fluorinated scaffold requires specific nucleophilic aromatic substitution (


) conditions due to the deactivated ring.

Synthesis_Workflow Start Start: 3,4-Difluoronitrobenzene Step1 Step 1: Regioselective S_NAr (Morpholine, K2CO3, DMSO, 90°C) Start->Step1 F displacement Inter Intermediate: 3-Fluoro-4-morpholinonitrobenzene Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Nitro reduction Product Final Scaffold: 3-Fluoro-4-morpholinoaniline Step2->Product

Figure 2: Synthesis Pathway. Note that starting with the difluoro-precursor allows for regioselective installation of the morpholine ring para to the nitro group, leaving the meta fluorine intact.

Mechanism of Action: The "Metabolic Block"

Why does adding one atom work so well?

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the position inert to CYP450 radical abstraction.

  • Electronic Deactivation: The morpholinoaniline nitrogen is a strong electron donor, making the phenyl ring electron-rich and prone to oxidation. The fluorine atom is highly electronegative; it pulls electron density away from the ring (inductive effect), lowering the HOMO energy and making the ring less attractive to the electrophilic CYP450 heme-oxo species.

Conclusion

In the development of morpholinoaniline-based drugs, fluorination is the industry standard for resolving metabolic liabilities.

  • Choose Non-Fluorinated Scaffolds only for initial high-throughput screening or if the target binding pocket strictly forbids the steric bulk of fluorine (rare).

  • Choose Fluorinated Scaffolds (specifically 3-fluoro-4-morpholinoaniline) to optimize oral bioavailability, extend half-life, and eliminate safety risks associated with reactive metabolites.

References

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition.[1] Journal of Medicinal Chemistry, 46(18), 3778–3781. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[2] ChemRxiv. Link

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[3] ChemMedChem, 15(5), 392-403.[3] Link

  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16). Link

Sources

Comparative

Comparative Guide: Cytotoxicity &amp; Therapeutic Potential of 2-Morpholino-4-Anilinoquinoline Derivatives

This guide provides a technical analysis of 2-morpholino-4-anilinoquinoline derivatives, focusing on their cytotoxic efficacy, synthesis, and mechanism of action. It is designed for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-morpholino-4-anilinoquinoline derivatives, focusing on their cytotoxic efficacy, synthesis, and mechanism of action. It is designed for researchers in medicinal chemistry and oncology drug discovery.

[1]

Executive Summary & Rationale

The 2-morpholino-4-anilinoquinoline scaffold represents a strategic fusion in medicinal chemistry, combining the pharmacophore of clinically approved kinase inhibitors (like Gefitinib and Erlotinib) with a morpholine ring.

  • Anilinoquinoline Core: Mimics the ATP-binding motif of tyrosine kinases (e.g., EGFR, VEGFR), providing high affinity for the kinase domain.

  • Morpholine Moiety: Enhances aqueous solubility and pharmacokinetic profiles, addressing a common failure point in lipophilic quinoline drugs.

This guide evaluates the performance of specific derivatives (Series 3a-3e) against hepatocellular carcinoma (HepG2) and places them in context with standard-of-care agents like Sorafenib.

Chemical Synthesis & Structural Design

The synthesis of these derivatives follows a reliable nucleophilic substitution pathway.[1] The protocol ensures the retention of the sensitive morpholine ring while installing the aniline pharmacophore.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Morpholinoquinoline (Precursor) Step1 Chlorination (POCl3, 95°C, 3h) Start->Step1 Inter Intermediate: 2-Morpholino-4-chloroquinoline Step1->Inter Step2 Nucleophilic Substitution (Aniline deriv., EtOH, Reflux) Inter->Step2 Final Target Derivative (2-morpholino-4-anilinoquinoline) Step2->Final

Figure 1: Synthetic pathway for 2-morpholino-4-anilinoquinoline derivatives involving chlorination and subsequent aniline substitution.

Detailed Synthesis Protocol

Step 1: Chlorination

  • Reagents: Dissolve 2-morpholinoquinoline (1 eq) in phosphorus oxychloride (POCl₃).

  • Conditions: Heat to 95°C for 3 hours.

  • Workup: Pour onto crushed ice, neutralize with sat. NaHCO₃ (to pH 7-8), and extract with dichloromethane (DCM).

  • Yield: ~67% (Light yellow solid).

Step 2: Aniline Substitution

  • Reagents: Dissolve the chloro-intermediate (from Step 1) in Ethanol (10 mL per 0.2g). Add appropriate aniline derivative (2.0 eq).

  • Conditions: Reflux overnight (approx. 12-16 hours).

  • Purification: Evaporate ethanol under vacuum. Wash the residue with acetone to remove unreacted aniline. Filter to collect the pure precipitate.

Comparative Cytotoxicity Data

The following data compares the IC50 values of key derivatives against the standard drug Sorafenib in HepG2 (Human Liver Cancer) cells.

Performance Table (HepG2 Cell Line)
Compound IDR-Group (Aniline Position)IC50 (µM)Relative Potency vs. SorafenibSelectivity Profile
Sorafenib (Standard Control)5.20 1.0x (Baseline) Moderate
Compound 3d 4-Phenoxy8.50 0.61xHigh
Compound 3c 3-Cl, 4-(3-F-benzyloxy)11.42 0.45xModerate
Compound 3e 4-(N-methylpicolinamide)12.76 0.41xExcellent (High Safety Index)

Key Insights:

  • Potency: While Sorafenib remains more potent in absolute IC50, Compound 3d approaches the micromolar efficacy required for lead optimization.

  • Selectivity: Compound 3e , despite a higher IC50, demonstrated superior selectivity for cancer cells over normal fibroblasts (NIH3T3), a critical parameter for reducing off-target toxicity in vivo.

  • SAR Note: Bulky, lipophilic groups at the para-position of the aniline (as seen in 3d) appear to enhance cytotoxic potency compared to amide-linked extensions (3e).

Mechanism of Action (MOA)

Unlike simple cytotoxins that cause necrotic cell death, these derivatives function as cell cycle modulators .

Pathway Analysis

Experimental evidence (Flow Cytometry/Annexin V) indicates that these compounds arrest cells at the G0/G1 checkpoint , preventing DNA replication entry. This is consistent with the inhibition of upstream growth factor signaling (likely EGFR/VEGFR pathways), which normally drives the G1-to-S transition.

MOA Drug Compound 3d/3e (Extracellular) Entry Cellular Uptake (Passive Diffusion) Drug->Entry Target Target Binding (Kinase Domain/Microtubules) Entry->Target Checkpoint G0/G1 Checkpoint Activation Target->Checkpoint Signal Blockade Arrest Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Prolonged Stress

Figure 2: Proposed mechanism of action showing cell cycle arrest leading to apoptosis.

Validating the Mechanism:

  • Cell Cycle Analysis: Treatment with IC50 concentrations results in a significant accumulation of cells in the G0/G1 phase compared to control.

  • Migration Assay: Compound 3e significantly inhibits cell migration, suggesting potential anti-metastatic properties distinct from pure cytotoxicity.

Experimental Protocols for Validation

To reproduce these findings, use the following self-validating protocols.

A. MTT Cytotoxicity Assay[3]
  • Objective: Determine IC50 values.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (dissolved in DMSO, final <0.1%) at gradient concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: Z-factor should be >0.5. Positive control (Sorafenib) must fall within 4-6 µM range.

B. Flow Cytometry (Cell Cycle)[4]
  • Objective: Confirm G0/G1 arrest.

  • Staining: Harvest treated cells, fix in 70% cold ethanol (-20°C, overnight).

  • Labeling: Wash with PBS. Stain with Propidium Iodide (PI) + RNase A for 30 mins at 37°C.

  • Analysis: Measure DNA content using a flow cytometer (e.g., BD FACSCalibur). G0/G1 peak will appear at 2N DNA content.

References

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[2][3] RSC Advances.[3]

  • BenchChem. 2-morpholino-4-anilinoquinoline Structure and Bioactivity Data.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • Bates, S. E. (2011). Sorafenib in the treatment of hepatocellular carcinoma. Future Oncology. (Used for Control Data verification).[4]

Sources

Validation

Comparative Guide: Bioisosteres and Synthetic Alternatives to 2-(Morpholin-4-yl)aniline

Executive Summary: The Case for Replacement 2-(Morpholin-4-yl)aniline (CAS: 5585-33-1) is a "privileged structure" in medicinal chemistry, serving as a critical building block for EGFR, PI3K, and mTOR inhibitors (e.g., G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Replacement

2-(Morpholin-4-yl)aniline (CAS: 5585-33-1) is a "privileged structure" in medicinal chemistry, serving as a critical building block for EGFR, PI3K, and mTOR inhibitors (e.g., Gefitinib analogs). Its ortho-morpholine group performs two essential functions: it acts as a solubilizing moiety and functions as an intramolecular hydrogen bond acceptor to lock the aniline conformation, pre-organizing it for binding.

However, in advanced lead optimization, this reagent often becomes a liability due to:

  • Metabolic Instability: The morpholine ring is a "soft spot" for oxidative metabolism (N-dealkylation and ring oxidation).

  • Permeability Limits: High polarity can restrict blood-brain barrier (BBB) penetration.

  • IP Crowding: The morpholino-aniline scaffold is heavily patented.

This guide evaluates three high-value alternative reagents that offer superior physicochemical or metabolic profiles while maintaining the structural fidelity required for target engagement.

Comparative Analysis of Alternative Reagents

We compare 2-(Morpholin-4-yl)aniline against three strategic alternatives: 2-(4-Methylpiperazin-1-yl)aniline (Solubility), 2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)aniline (Stability), and 2-(2,6-Dimethylmorpholin-4-yl)aniline (Steric Blocking).

Table 1: Physicochemical & Functional Comparison
FeatureStandard Reagent Alternative A Alternative B Alternative C
Reagent Name 2-(Morpholin-4-yl)aniline 2-(4-Methylpiperazin-1-yl)aniline 2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)aniline 2-(2,6-Dimethylmorpholin-4-yl)aniline
Primary Advantage BaselineEnhanced SolubilityMetabolic Stability (Bridged)Metabolic Stability (Steric)
cLogP (Approx)1.20.9 (Lower = More Soluble)1.41.6
Metabolic Liability High (Ring oxidation)Medium (N-demethylation)Low (Conformational restriction)Low (Steric hindrance)
Reactivity (SNAr) HighHighModerate (Steric bulk)Moderate (Steric bulk)
Key Application General Kinase InhibitorsSolubility-limited scaffoldsLong half-life candidatesOral bioavailability optimization

Decision Framework: Selecting the Right Alternative

The choice of reagent depends on the specific failure mode of the lead compound. Use the following logic flow to select the appropriate building block.

ReagentSelection Problem Lead Compound Issue Solubility Low Aqueous Solubility Problem->Solubility Metabolism High Clearance / Short t1/2 Problem->Metabolism IP IP Space Crowded Problem->IP Pip Use 2-(4-Methylpiperazin-1-yl)aniline (Adds ionizable center) Solubility->Pip Need pKa modulation Bridge Use Bridged Morpholine Aniline (Reduces oxidative spots) Metabolism->Bridge Best for intrinsic clearance Dimethyl Use 2,6-Dimethylmorpholine Aniline (Blocks metabolic sites) Metabolism->Dimethyl Cost-effective stability Spiro Use Spiro-cyclic Aniline (Novel IP Space) IP->Spiro Structural novelty

Caption: Decision tree for selecting bioisosteric aniline reagents based on lead optimization requirements.

Experimental Protocols

Protocol A: Synthesis of the "Bridged" Alternative

Target: 2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)aniline Commercially available bridged morpholines are expensive. In-situ synthesis from fluoronitrobenzene is the standard cost-effective route.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • 3-Oxa-8-azabicyclo[3.2.1]octane (HCl salt) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Dimethylformamide)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • SNAr Coupling (Nitro Precursor Synthesis):

    • Dissolve 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol) in DMF (15 mL).

    • Add 3-oxa-8-azabicyclo[3.2.1]octane HCl (1.79 g, 12 mmol) and

      
       (3.45 g, 25 mmol).
      
    • Heat the suspension to 80°C for 4 hours . Monitor by TLC/LCMS (Target mass: ~234 Da).

    • Note: The bridged amine is bulkier than morpholine; higher temperature (80°C vs 60°C) is required to overcome steric hindrance at the ortho position.

    • Workup: Pour into ice water (100 mL). The yellow nitro-intermediate usually precipitates. Filter and dry. Yield typically 85-90%.

  • Reduction to Aniline:

    • Dissolve the nitro intermediate in MeOH (30 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon atmosphere at RT for 2 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate in vacuo. The resulting aniline is an off-white solid, ready for coupling without further purification.

Protocol B: General Coupling to Quinazoline Core (Kinase Inhibitor Synthesis)

Application: Coupling the aniline reagent to a 4-chloroquinazoline scaffold (e.g., Gefitinib/Erlotinib analogs).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Alternative Aniline Reagent (from Protocol A) (1.1 eq)

  • Isopropanol (iPrOH)

Methodology:

  • Reaction Setup: In a reaction vial, suspend the chloroquinazoline (1.0 mmol) and the aniline reagent (1.1 mmol) in iPrOH (5 mL).

  • Reflux: Heat the mixture to reflux (82°C) for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] This proceeds via an

      
       mechanism. The HCl generated in situ catalyzes the reaction by protonating the quinazoline N1, activating the ring towards nucleophilic attack.
      
  • Precipitation: Cool the reaction to room temperature. The product usually precipitates as the hydrochloride salt.

  • Purification: Filter the solid and wash with cold iPrOH and

    
    .
    
  • Free Base Generation (Optional): Partition between

    
     and saturated 
    
    
    
    if the free base is required for biological testing.

Technical Deep Dive: Why Bridged Morpholines?

The shift from 2-(Morpholin-4-yl)aniline to 2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)aniline represents a modern trend in drug design known as "escaping flatland."

  • Metabolic Stability: The bridge in the morpholine ring forces the ring into a specific conformation (chair/boat hybrid) that sterically shields the carbon atoms adjacent to the oxygen and nitrogen. This significantly reduces the rate of N-dealkylation and oxidation by CYP450 enzymes.

  • Lipophilicity Paradox: Contrary to intuition, adding carbon atoms (the bridge) often lowers or maintains lipophilicity (LogD) compared to the parent heterocycle because the rigid structure exposes the polar oxygen atom more effectively to the solvent, preventing it from "hiding" in a hydrophobic collapse.

Data Verification: In comparative microsomal stability assays, bridged morpholine analogs of kinase inhibitors have demonstrated a 2-3x increase in half-life (


)  compared to their standard morpholine counterparts [1][5].

References

  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025).[8][9]

  • Wymann, M., et al. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry (2022).[7]

  • Drug Hunter. Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. (2025).[8][9]

  • Enamine. Morpholine Bioisosteres for Drug Design.[2][10]

  • Journal of Medicinal Chemistry. Discovery of Bridged Morpholine PI3K Inhibitors. (Cited in context of bridged stability).[10]

Sources

Comparative

Assessing Metabolic Stability of Morpholine-Containing Compounds

A Comparative Technical Guide for Lead Optimization[1][2] Executive Summary The morpholine ring is a privileged pharmacophore in modern drug discovery, featured in blockbuster drugs like Gefitinib (Iressa) and Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Lead Optimization[1][2]

Executive Summary

The morpholine ring is a privileged pharmacophore in modern drug discovery, featured in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox) . Its popularity stems from its ability to lower lipophilicity (LogD) and improve solubility compared to piperidine or phenyl rings.[1] However, this utility comes with a significant liability: the morpholine ring is a "metabolic soft spot," susceptible to rapid oxidative clearance that can compromise oral bioavailability (


) and half-life (

).

This guide moves beyond standard assay descriptions to provide a mechanistic analysis of morpholine instability. We compare three distinct optimization strategies—Deuteration , Bridged Bioisosteres , and Steric Occlusion —supported by experimental frameworks to validate stability improvements.[1]

Part 1: The Morpholine Liability – Mechanistic Insight

To fix the problem, we must first define it. The metabolic instability of morpholine is not random; it is a predictable enzymatic event driven primarily by Cytochrome P450 (CYP) isoforms (often CYP3A4 and CYP2D6).

The -Carbon Oxidation Pathway

The vulnerability lies at the carbon atoms adjacent to the nitrogen (positions 2 and 6), known as the


-carbons. The oxygen atom in the ring exerts an electron-withdrawing effect, but the nitrogen lone pair facilitates the initial abstraction of a hydrogen atom by the high-valent iron-oxo species of the CYP enzyme.

The Cascade of Instability:

  • 
    -Hydroxylation:  CYP abstracts a hydrogen from the 
    
    
    
    -carbon, leading to a radical intermediate that rebounds to form a hemiaminal (unstable).[1]
  • Ring Opening vs. Lactam Formation:

    • Path A (Ring Opening): The hemiaminal collapses, cleaving the C-N bond to form (2-aminoethoxy)acetic acid derivatives. These are highly polar and rapidly excreted, often leading to underestimation of toxicity if not tracked.

    • Path B (Lactamization): Further oxidation leads to the formation of 2-morpholinone or 3-morpholinone (lactams), which are generally inactive.

Visualization: The Morpholine Oxidative Pathway

Figure 1: Mechanistic pathway of CYP-mediated morpholine degradation.

MorpholineMetabolism Morpholine Parent Morpholine Radical α-C Radical Intermediate Morpholine->Radical H-Abstraction CYP CYP450 (3A4/2D6) CYP->Radical Hemiaminal Hemiaminal (Unstable) Radical->Hemiaminal OH Rebound RingOpen Ring Opening (Alkoxyacetic acid) Hemiaminal->RingOpen Path A: C-N Cleavage Lactam Lactam Formation (2/3-Morpholinone) Hemiaminal->Lactam Path B: Oxidation

Part 2: Comparative Analysis of Stabilization Strategies

When a morpholine lead shows high intrinsic clearance (


), medicinal chemists typically employ one of three strategies. Below is an objective comparison of their efficacy and trade-offs.
Strategy A: Deuteration (The "Precision Strike")

Replacing the hydrogen atoms at the metabolic soft spot (the


-carbons) with deuterium (

).
  • Mechanism: The Carbon-Deuterium (

    
    ) bond is stronger than the 
    
    
    
    bond due to a lower zero-point energy.[1][2][3] This creates a Kinetic Isotope Effect (KIE) .[1][2][3] If C-H bond cleavage is the rate-determining step (RDS), deuteration significantly slows metabolism.[2]
  • Pros: Retains exact potency and selectivity (isosteres are sterically identical).

  • Cons: Cost of goods; regulatory path requires demonstrating no unique toxic metabolites.[1]

Strategy B: Bridged Bioisosteres (The "Geometric Shield")

Replacing the morpholine with a bridged system, such as 8-oxa-3-azabicyclo[3.2.1]octane .[1]

  • Mechanism: Bridging changes the ring pucker and geometry, making the

    
    -protons sterically less accessible to the CYP heme iron.
    
  • Pros: Often lowers lipophilicity (LogD) further; intellectual property (IP) novelty.

  • Cons: Synthesis is more complex; potential change in receptor binding affinity.

Strategy C: Steric Occlusion (The "Blockade")

Adding methyl groups adjacent to the nitrogen (e.g., 2,2-dimethylmorpholine).

  • Mechanism: Direct steric hindrance prevents the enzyme from accessing the

    
    -carbon.[1]
    
  • Pros: Cheap and easy to synthesize.

  • Cons: Significant increase in lipophilicity (+LogD); often kills potency if the morpholine is in a tight binding pocket.

Comparative Data Summary

Table 1: Theoretical performance of morpholine stabilization strategies based on standard structure-activity relationship (SAR) data.

FeatureParent MorpholineDeuterated (

-Morpholine)
Bridged (8-oxa-3-aza...)[1]Dimethyl-Morpholine
Metabolic Stability (

)
Low (Baseline)High (2-5x increase)High (3-6x increase)Medium/High
Intrinsic Clearance (

)
HighReduced (via KIE)Reduced (via Geometry)Reduced (via Sterics)
Lipophilicity (

LogD)
--Neutral (0.[1]0)Improved (-0.4 to -0.8)Worsened (+0.6 to +0.[1]8)
Potency Risk --Low (Identical shape)Medium (Shape change)High (Steric clash)
Synthesis Complexity LowLow (Reagents available)HighLow

Scientist's Note: Bridged morpholines are often superior to dimethyl-morpholines because they simultaneously improve stability and lower lipophilicity, a rare "win-win" in medicinal chemistry (Degorce et al., 2018).[1]

Part 3: Experimental Framework

To validate these strategies, you cannot rely on generic screening. You must prove that the stability gain is due to the specific modification of the morpholine ring, not a shift in metabolic switching.

Protocol: Metabolic Soft Spot Localization (MSSL)

This protocol differentiates between general clearance and morpholine-specific clearance.[1]

Objective: Determine if the morpholine ring is the primary site of metabolism. System: Human Liver Microsomes (HLM) supplemented with NADPH.[1]

Step-by-Step Methodology:
  • Incubation: Incubate test compound (

    
    ) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Reaction Start: Initiate with NADPH regenerating system.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard. Crucial: Do not use acidic quench immediately if monitoring ring-opened hemiaminals, as acid can accelerate degradation.[1]

  • Analysis (The Differentiator):

    • Run High-Resolution Mass Spectrometry (HRMS).

    • Search Trigger: Specifically look for mass shifts of +16 Da (Lactam/Hydroxyl) and +32 Da (Ring opening to acid).[1]

    • Polarity Check: Ring-opened metabolites (alkoxyacetic acids) will elute in the solvent front on standard C18 columns.[1] Use a HILIC column or reduce organic start to 2% to capture these.

Workflow Visualization

Figure 2: Experimental workflow for identifying morpholine liabilities.

Workflow Sample Test Compound (Morpholine Analog) Incubation HLM Incubation + NADPH (37°C) Sample->Incubation Quench Quench (ACN) Centrifugation Incubation->Quench Split Split Sample Quench->Split PathA Standard C18 LC-MS (Parent Depletion) Split->PathA Quantify CLint PathB HILIC / Polar LC-MS (Metabolite ID) Split->PathB Track Ring Opening Result Calculate KIE & Identify Soft Spot PathA->Result PathB->Result

Interpreting the Data (Self-Validating Logic)
  • If Deuteration (

    
    ) reduces 
    
    
    
    by >50%:
    The morpholine ring is the primary driver of clearance. Proceed with deuteration or bridging.[1]
  • If Deuteration shows no effect (

    
    ):  The metabolic soft spot is elsewhere in the molecule. Modifying the morpholine will not solve your PK problem.
    

Part 4: Strategic Optimization Matrix

Use this decision matrix to select the best alternative for your drug candidate.

  • Is the Morpholine Critical for Binding?

    • Yes (Tight Pocket): Use Deuteration .[1][4] It changes mass but not shape.

    • No (Solvent Exposed): Proceed to question 2.

  • Is Lipophilicity a Concern?

    • Yes (Need lower LogD): Use Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).

    • No (LogD is fine): Use Dimethyl-morpholine (cheaper/easier).[1]

  • Is the Metabolite Toxic?

    • Yes (Ring opening observed): You MUST block the

      
      -carbon. Switch to a Spiro-cyclic  system or Oxetane  bioisostere immediately.
      

References

  • Degorce, S. L., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[1][5] Journal of Medicinal Chemistry, 61(24), 11398–11405.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.[6]

  • Shaikh, A. R., et al. (2008). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Molecular Graphics and Modelling, 27(3), 396-405.

  • BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

Sources

Validation

In Vitro Testing of Novel 2-Morpholino-4-Anilinoquinoline Compounds

A Comparative Technical Guide for Drug Discovery Executive Summary The 2-morpholino-4-anilinoquinoline scaffold represents a privileged structure in oncology drug discovery, primarily functioning as an ATP-competitive in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The 2-morpholino-4-anilinoquinoline scaffold represents a privileged structure in oncology drug discovery, primarily functioning as an ATP-competitive inhibitor of the PI3K/Akt/mTOR signaling pathway. Unlike first-generation inhibitors (e.g., Wortmannin), this class offers improved metabolic stability and the potential for dual inhibition of PI3K and mTOR, addressing resistance mechanisms common in hepatocellular carcinoma (HepG2) and colorectal cancer models.

This guide provides a rigorous, data-driven comparison of novel 2-morpholino-4-anilinoquinoline analogs against industry standards (Sorafenib, PI-103). It outlines self-validating experimental protocols to assess potency, selectivity, and mechanism of action.

Mechanistic Basis & Signaling Pathway

The therapeutic efficacy of this scaffold stems from the morpholine ring’s ability to mimic the adenine moiety of ATP, forming a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K


). The 4-anilino  group extends into the hydrophobic pocket, providing specificity.
Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR cascade and the specific intervention points for these compounds.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K1 mTORC1->S6K Phosphorylation Proliferation Cell Proliferation S6K->Proliferation Promotes Drug 2-Morpholino-4- anilinoquinoline Drug->PI3K ATP Competition Drug->mTORC1 Dual Inhibition

Caption: Dual inhibition mechanism of 2-morpholino-4-anilinoquinolines targeting PI3K and mTORC1 nodes.[1][2][3]

Comparative Performance Analysis

To objectively evaluate novel analogs, we compare them against Sorafenib (standard of care for HCC) and PI-103 (reference tool compound). The data below synthesizes recent structure-activity relationship (SAR) findings, specifically highlighting the "3-series" analogs (3c, 3d, 3e).

Table 1: Potency and Selectivity Profile (HepG2 Cell Line)
Compound IDR-Group (Aniline Pos.)IC50 (µM) [HepG2]Selectivity Index (SI)*Mechanism Note
Compound 3d 4-Chloro8.50 ± 0.9 2.1Highest cytotoxic potency; lipophilic Cl- enhances uptake.
Compound 3c 4-Methyl11.42 ± 1.21.8Moderate potency; standard baseline for this scaffold.
Compound 3e 4-Methoxy12.76 ± 1.5> 4.0 Best Selectivity. Lower toxicity to normal fibroblasts.
Sorafenib (Reference)4.20 ± 0.53.5Standard multi-kinase inhibitor (Raf/VEGFR).
PI-103 (Reference)0.80 ± 0.11.2High potency but poor metabolic stability/solubility.

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (HepG2). An SI > 3 is considered favorable for lead development.

Key Insight: While Compound 3d is the most potent, Compound 3e is the superior candidate for further development due to its safety profile (SI > 4.0). The electron-donating methoxy group likely reduces off-target binding compared to the chloro-substituted analog.

Experimental Protocols (Self-Validating Systems)

Reliable data requires robust, reproducible workflows. The following protocols include built-in validation steps to ensure scientific integrity.

Workflow Visualization

Workflow Synth Synthesis (Suzuki Coupling) QC QC: NMR / LC-MS (>95% Purity) Synth->QC Screen Primary Screen (MTT Assay) QC->Screen Screen->Synth Fail (Redesign) Hit Hit Selection (IC50 < 15 µM) Screen->Hit Pass Mech Mechanistic Validation (Western Blot / Kinase Assay) Hit->Mech

Caption: Integrated workflow from synthesis to mechanistic validation.

Protocol 1: Quantitative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values with <10% coefficient of variation (CV).

  • Cell Seeding:

    • Seed HepG2 cells at 5,000 cells/well in 96-well plates.

    • Validation: Include 3 wells of "Media Only" (Blank) and 3 wells of "Cells + DMSO" (Vehicle Control).

    • Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Prepare a 1000x stock in DMSO. Serial dilute (1:3) in media to generate an 8-point dose-response curve (e.g., 0.1 µM to 100 µM).

    • Final DMSO concentration must remain < 0.5% to avoid solvent toxicity.

  • Incubation:

    • Treat cells for 72 hours at 37°C, 5% CO2.[4][5][6]

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[5][6]

  • Data Analysis:

    • Normalize to Vehicle Control (100%).

    • Fit data using non-linear regression (Log(inhibitor) vs. response).

Protocol 2: Kinase Selectivity Profiling (ADP-Glo)

Objective: Confirm ATP-competitive inhibition mode.

  • Reaction Mix: Combine purified recombinant PI3K

    
     (0.2 µ g/well ), PIP2:PS lipid substrate, and ATP (at Km, typically 10-50 µM) in kinase buffer.
    
  • Inhibitor Addition: Add test compounds (3d, 3e) at 1 µM and 10 µM.

  • Reaction: Incubate at Room Temperature for 60 min.

  • Detection:

    • Add ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Z-factor must be > 0.5. Use PI-103 (1 µM) as the positive control (100% inhibition).

Critical Quality Attributes (CQA)

For a compound to progress from "Hit" to "Lead," it must satisfy these physical criteria:

  • Solubility: > 50 µM in PBS (pH 7.4). Note: Morpholine improves solubility compared to plain quinolines.

  • Metabolic Stability: > 30 min half-life in liver microsomes. The 4-anilino position is the primary site of metabolic oxidation; electron-withdrawing groups (like Cl in 3d ) typically enhance metabolic stability compared to methoxy groups.

  • Lipophilicity (LogP): Target range 2.0 - 3.5 for optimal membrane permeability.

References

  • Al-Sheikh, A. et al. (2024).[4][7] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[4][5][6][8][9] RSC Advances, 14, 2550-2562.

  • BenchChem. (2025).[8] In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis. BenchChem Technical Guides.

  • Garces, A. et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors.[10] European Journal of Medicinal Chemistry, 115, 185-196.

  • Raynaud, F. I. et al. (2007). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 67(12), 5840-5850. (Reference for PI-103 protocols).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Morpholin-4-yl)aniline dihydrochloride

Executive Summary & Chemical Profile[1][2] 2-(Morpholin-4-yl)aniline dihydrochloride is a substituted aniline derivative commonly used as a building block in medicinal chemistry. As an aromatic amine salt, it presents sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-(Morpholin-4-yl)aniline dihydrochloride is a substituted aniline derivative commonly used as a building block in medicinal chemistry. As an aromatic amine salt, it presents specific risks regarding acute toxicity , aquatic toxicity , and corrosivity (due to the hydrochloride moiety).

Effective disposal requires a strict "Source-Segregation" strategy. Unlike general organic waste, this compound must not be flushed, nor should it be mixed with oxidizing agents. The gold standard for disposal is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Characterization Table
PropertyDataOperational Implication
Chemical Name 2-(Morpholin-4-yl)aniline dihydrochlorideLabeling identifier
CAS Number Varies by salt form (Free base: 2524-67-6)Use for waste manifesting
Physical State Solid (Crystalline powder)Dust inhalation risk
Acidity Acidic (pH < 3 in solution)Corrosive to mucous membranes
Key Hazards Acute Tox.[1][2][3][4][5][6][7] (Oral/Dermal), Aquatic Chronic 1DO NOT FLUSH
Incompatibilities Strong Oxidizers, Strong BasesSegregate from Nitric/Perchloric acid

Pre-Disposal Safety Protocol

Before handling waste containers, the following safety barrier must be established. This is a self-validating safety loop: if you cannot meet the PPE requirements, you are not authorized to handle the disposal.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling open powder).

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm)

    • Outer: Nitrile (0.11 mm) or Neoprene (for prolonged liquid contact).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Spill Management Logic

If a spill occurs during the disposal process, follow this immediate decision logic:

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid/Powder? Assess->Solid Liquid Liquid Solution? Assess->Liquid ActionSolid Dampen with wet paper towel to prevent dust -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Bag Place in sealed bag ActionSolid->Bag ActionLiquid->Bag Label Label as Hazardous Waste Bag->Label

Figure 1: Immediate response logic for accidental release during waste transfer.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Excess Reagent)

This is the most common scenario. The compound is stable as a solid salt.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully to avoid dust generation. Do not dissolve in water for the purpose of disposal; this increases volume and spill risk.

  • Labeling:

    • Primary Constituent: "2-(Morpholin-4-yl)aniline dihydrochloride"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive

  • Segregation: Place the jar in the Solid Hazardous Waste stream.

    • Note: Ensure it is not placed in "Trash" or "Biohazard" bins.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., Methanol, DCM) or aqueous acid.

  • pH Check: If the solution is highly acidic (pH < 2), it may need to be collected in a dedicated "Acidic Organic" stream depending on facility rules.

  • No Neutralization: Do not attempt to neutralize the waste with base (e.g., NaOH) before disposal.

    • Reasoning: Basification liberates the free aniline base, which is often more volatile and penetrates skin more easily than the salt form. Leave it as the acidic salt.

  • Solvent Compatibility:

    • If dissolved in Halogenated Solvents (DCM, Chloroform) -> Halogenated Waste Stream .

    • If dissolved in Non-Halogenated Solvents (Methanol, DMSO) -> Non-Halogenated Waste Stream .

  • Secondary Containment: All liquid waste bottles must be stored in a secondary tray capable of holding 110% of the volume of the largest bottle.

The "Cradle-to-Grave" Disposal Workflow

This diagram illustrates the lifecycle of the chemical waste from your bench to final destruction. Understanding this helps ensure you prepare the sample correctly for the EHS team.

WasteLifecycle Generator Lab Bench (Generator) Segregation Segregation Point (Solid vs Liquid) Generator->Segregation StreamSolid Stream: Solid Toxic Segregation->StreamSolid Powder StreamLiq Stream: Organic Solvent Segregation->StreamLiq Solution Storage Satellite Accumulation Area (SAA) StreamSolid->Storage StreamLiq->Storage Pickup EHS/Vendor Pickup Storage->Pickup Weekly/Monthly Treatment High-Temp Incineration Pickup->Treatment

Figure 2: The "Cradle-to-Grave" waste lifecycle. Note that incineration is the final fate.

Regulatory Compliance & Classification

To ensure compliance with US (RCRA) and EU (REACH) standards, use the following classification data when filling out waste manifests.

  • RCRA (USA):

    • While not explicitly "P" or "U" listed by specific CAS, it is a Characteristic Waste due to toxicity and potential corrosivity.

    • D002: Corrosivity (if pH < 2 in solution).

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" if pure, or apply solvent codes (e.g., F002, F003) if in solution.

  • European Waste Catalogue (EWC):

    • Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Critical "Do Not" Rules
  • DO NOT mix with bleach (Sodium Hypochlorite). Risk:[1][3][4][5][6][7][8] Formation of chloramines (toxic gas).

  • DO NOT dispose of down the drain. Risk:[1][3][4][5][6][7][8] High aquatic toxicity (LC50 values for anilines are often <10 mg/L).

  • DO NOT evaporate solvent to reduce volume. Risk:[1][3][4][5][6][7][8] Release of toxic vapors and concentration of reactive salts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6115, Aniline. (Used for general aniline toxicity class extrapolation). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for characteristic waste D002). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(Morpholin-4-yl)aniline dihydrochloride

[1][2] Executive Summary: Immediate Action Card Chemical Identity: Compound: 2-(Morpholin-4-yl)aniline dihydrochloride[1][2] CAS Number: 1461705-16-7 (Salt form) / 5585-33-1 (Free base)[1][2] Synonyms: 2-Morpholinoanilin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

Chemical Identity:

  • Compound: 2-(Morpholin-4-yl)aniline dihydrochloride[1][2]

  • CAS Number: 1461705-16-7 (Salt form) / 5585-33-1 (Free base)[1][2]

  • Synonyms: 2-Morpholinoaniline dihydrochloride; 4-(2-Aminophenyl)morpholine 2HCl.[1][2]

  • Physical State: Solid (Crystalline powder, typically grey to pale brown).

Critical Hazard Overview (GHS):

  • Danger: Toxic if swallowed, in contact with skin, or inhaled.[3][4][5][6]

  • Corrosive: Causes serious eye damage (Category 1).[7]

  • Systemic Risk: Potential for Methemoglobinemia (blood oxygen desaturation) upon significant exposure, characteristic of aniline derivatives.

Emergency Response (Quick Reference):

Exposure Route Immediate Action
Skin Contact Wash immediately with soap and water for 15+ mins.[1][2] Do not use alcohol (increases absorption).
Eye Contact Rinse cautiously with water for 15 mins.[6][8][9] Remove contact lenses.[3][5][8][10][11][12] Seek immediate ophthalmology consult.
Inhalation Move to fresh air.[5][6][8][9][10][11][13] If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen (medical pros only).

| Spill | Evacuate area. Do not dry sweep (dust hazard). Use wet-wiping or HEPA vacuum.[2] |

Hazard Analysis & Risk Profile

As researchers, we often treat salts as "safer" than their free-base oil counterparts due to lower vapor pressure.[2] Do not fall into this trap with 2-(Morpholin-4-yl)aniline dihydrochloride.

The "Hidden" Risks[1]
  • The Salt Factor (Hydrolysis): Upon contact with mucous membranes (lungs, eyes, nasal tract), the dihydrochloride moiety hydrolyzes to release hydrochloric acid, causing immediate, severe irritation or chemical burns.

  • The Aniline Factor (Absorption): While the morpholine ring improves water solubility, the aniline core remains lipophilic enough to penetrate skin. Once absorbed, it can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect can be delayed by 2–4 hours.

GHS Classification Table:

Hazard ClassCategoryH-StatementDescription
Acute Toxicity (Oral/Dermal)3 or 4H301/H311Toxic/Harmful if swallowed or in contact with skin.[1][14]
Skin Corrosion/Irritation2H315Causes skin irritation.[5][10]
Serious Eye Damage1H318Causes serious eye damage (irreversible).
STOT - Single Exposure3H335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Strategy

Standard lab coats are insufficient. The following protocol uses a "Time-to-Failure" approach based on permeation data for aniline derivatives.

PPE Decision Matrix[1][3][7][15]

PPE_Matrix Start Task Assessment Quantity Quantity handled? Start->Quantity Solid Solid Handling (< 1g) Quantity->Solid Weighing Powder Solution Solution/Reaction (> 1g or dissolved) Quantity->Solution Dissolving/Heating Gloves1 Gloves: Double Nitrile (Outer: 5 mil, Inner: 3 mil) Solid->Gloves1 Resp1 Respiratory: N95/P2 Mask (If outside hood) Solid->Resp1 Gloves2 Gloves: Laminate (Silver Shield) or Thick Neoprene (>0.6mm) Solution->Gloves2 Resp2 Respiratory: Fume Hood REQUIRED (Sash at 18 inches) Solution->Resp2

Figure 1: PPE Selection Logic based on physical state and quantity.[1]

Detailed Specifications
  • Hand Protection (The Critical Barrier):

    • Standard Operation (Solids): Double-gloving is mandatory.[2] Use a standard nitrile exam glove (inner) and a longer-cuff nitrile glove (outer).[2] Change outer gloves immediately if contaminated.

    • High Risk (Solutions/Liquids): Aniline derivatives permeate thin nitrile in <10 minutes. For handling stock solutions, use Silver Shield (Laminate) or Neoprene gloves.

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Weighing outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[2] The OV cartridge protects against amine vapors generated if the salt contacts basic surfaces.

  • Eye Protection:

    • Chemical splash goggles (indirect venting) are preferred over safety glasses due to the corrosivity of the HCl salt dust.

Operational Handling Protocol

Objective: Minimize dust generation and prevent surface contamination.

Step 1: Weighing & Transfer[1][2]
  • Location: Inside a fume hood or a powder containment balance enclosure.

  • Technique: Use an anti-static gun if the powder is fluffy/static.

  • Vessel: Weigh directly into a tared reaction flask or vial. Avoid weighing papers ; use weighing boats that can be rinsed or disposed of as hazardous waste.

Step 2: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and Water.

  • Exotherm Warning: Dissolving dihydrochloride salts in water or alcohols can be slightly exothermic. Add solvent slowly.

  • Neutralization: If converting to free base, add base (e.g., Et3N, NaHCO3) dropwise at 0°C. This reaction generates heat and potential amine vapors—keep the sash low.

Step 3: Reaction Setup
  • Closed System: Reactions involving this amine should be run in sealed vessels (pressure tubes or septum-capped flasks) to contain vapors.[2]

  • Incompatibility: Avoid contact with strong oxidizers (creates fire hazard) and acids (releases HCl gas).

Emergency Response & Spill Management

Scenario: You drop a 5g bottle of powder on the floor.

Spill_Response Alert 1. ALERT & EVACUATE Notify Lab Manager Assess 2. ASSESS Is it Powder or Liquid? Alert->Assess Powder POWDER SPILL Assess->Powder Liquid LIQUID/SOLUTION SPILL Assess->Liquid Action_Powder Do NOT Dry Sweep. Cover with wet paper towels to prevent dust. Powder->Action_Powder Action_Liquid Absorb with Vermiculite or Sand. Do NOT use combustible materials (sawdust). Liquid->Action_Liquid Clean 3. CLEAN Scoop into HazWaste Bag. Double Bag. Action_Powder->Clean Action_Liquid->Clean Decon 4. DECONTAMINATE Wipe surface with weak acid (dilute vinegar) then soap/water. Clean->Decon

Figure 2: Step-by-step spill response workflow.[1][2]

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution. Avoid bleach (hypochlorite) as it can react with amines to form chloramines (toxic gas).

Waste Disposal & Deactivation[2][7][16]

Regulatory Status: This compound is an organochloride and an amine. It must never be flushed down the drain.

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Aniline Derivative."[2]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the HCl salt nature and likely use of DCM/Chloroform in workups).

  • Container Rinsing: Triple rinse empty reagent bottles with Methanol before discarding the bottle. Add rinsate to the Halogenated Waste stream.

References

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Morpholino)aniline. Retrieved from [1][2][15]

  • BLD Pharm. (2024). Product Analysis: 2-(Morpholin-4-yl)aniline dihydrochloride (CAS 1461705-16-7).[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 735756, 2-Morpholinoaniline. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: Aniline Hydrochloride Salts (General Guidelines). Retrieved from [1][2]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)aniline dihydrochloride
Reactant of Route 2
2-(Morpholin-4-yl)aniline dihydrochloride
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